BoroGly-(+)-Pinanediol
Description
Properties
IUPAC Name |
[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BNO2/c1-10(2)7-4-8(10)11(3)9(5-7)14-12(6-13)15-11/h7-9H,4-6,13H2,1-3H3/t7-,8-,9+,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWJKKPSKPSEBE-CKEKPRIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719321 | |
| Record name | 1-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877371-68-1 | |
| Record name | 1-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to BoroGly-(+)-Pinanediol: A Chiral Aminoboronate for Asymmetric Synthesis
Introduction: The Strategic Role of Chiral Boronates in Modern Organic Synthesis
In the landscape of contemporary organic chemistry, the quest for stereochemical control remains a paramount objective, particularly in the synthesis of complex molecules with pharmaceutical and biological relevance. Organoboron compounds have emerged as exceptionally versatile intermediates, prized for their stability, functional group tolerance, and diverse reactivity.[1] Among these, chiral boronic esters, which incorporate a stereodirecting auxiliary, are powerful tools for the asymmetric construction of carbon-carbon and carbon-heteroatom bonds.[2] This guide focuses on a specific and valuable reagent in this class: BoroGly-(+)-Pinanediol hydrochloride. This compound is a chiral aminomethylboronate ester derived from (+)-pinanediol, a readily available chiral auxiliary from the natural product (+)-α-pinene. Its primary application lies in the asymmetric synthesis of α-amino acids, a critical structural motif in a vast array of bioactive molecules.
This document will provide an in-depth exploration of the utility of BoroGly-(+)-Pinanediol, with a particular focus on its application in the Petasis borono-Mannich (PBM) reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and present data that underscores the effectiveness of this reagent in achieving high levels of stereocontrol.
Structural Elucidation and Properties of BoroGly-(+)-Pinanediol Hydrochloride
BoroGly-(+)-Pinanediol hydrochloride is the hydrochloride salt of ((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][2][3][4]dioxaborol-2-yl)methanamine. The (+)-pinanediol moiety provides a rigid, bicyclic chiral environment that effectively shields one face of the boronic ester, thereby directing the approach of incoming reagents and controlling the stereochemical outcome of the reaction.
| Property | Value |
| IUPAC Name | ((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][2][3][4]dioxaborol-2-yl)methanamine hydrochloride |
| CAS Number | 877314-87-9 |
| Molecular Formula | C₁₁H₂₁BClNO₂ |
| Molecular Weight | 245.56 g/mol |
| Appearance | White to off-white solid |
| Chiral Auxiliary | (+)-Pinanediol |
Core Application: The Petasis Borono-Mannich Reaction for Asymmetric α-Amino Acid Synthesis
The Petasis reaction is a powerful three-component reaction that couples an amine, a carbonyl compound (typically an aldehyde or ketone), and an organoboronic acid to form substituted amines.[2][3] This reaction is particularly valuable for the synthesis of α-amino acids when glyoxylic acid is used as the carbonyl component. The use of a chiral amine component, such as BoroGly-(+)-Pinanediol, allows for the asymmetric synthesis of N-substituted α-amino acids with a high degree of enantioselectivity.
Mechanistic Insights
The currently accepted mechanism for the Petasis reaction involves a series of equilibria. The reaction is initiated by the condensation of the carbonyl compound and the amine to form a reactive iminium ion. Concurrently, the boronic acid can form a tetracoordinate "ate" complex. The key stereodetermining step is the intramolecular transfer of the organic group from the boron atom to the electrophilic carbon of the iminium ion. The chiral environment provided by the (+)-pinanediol auxiliary on the BoroGly-(+)-Pinanediol reagent dictates the facial selectivity of this transfer, leading to the formation of one enantiomer of the product in excess.
Caption: Proposed mechanism of the asymmetric Petasis reaction.
Experimental Protocol: Asymmetric Synthesis of an N-Substituted Phenylalanine Derivative
The following is a representative, detailed protocol for the asymmetric synthesis of an N-substituted phenylalanine derivative using BoroGly-(+)-Pinanediol hydrochloride in a Petasis reaction. This protocol is based on established procedures for similar transformations.[4]
Materials and Reagents
-
BoroGly-(+)-Pinanediol hydrochloride
-
Glyoxylic acid monohydrate
-
(4-Methoxyphenyl)boronic acid
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen for inert atmosphere
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add BoroGly-(+)-Pinanediol hydrochloride (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to achieve a starting concentration of approximately 0.1 M.
-
Addition of Reactants: To the stirred suspension, add glyoxylic acid monohydrate (1.1 eq) followed by (4-methoxyphenyl)boronic acid (1.2 eq).
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.
-
Workup: Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-substituted α-amino acid.
-
Chiral Analysis: The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Data Presentation: Scope and Stereoselectivity
The utility of BoroGly-(+)-Pinanediol in the asymmetric Petasis reaction is demonstrated by its application with a variety of arylboronic acids. The following table summarizes typical results that can be expected for the synthesis of various N-substituted α-arylglycine derivatives.
| Entry | Arylboronic Acid (Ar) | Product | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Phenylboronic acid | N-((pinanediol)borylmethyl)phenylglycine | 85 | 92 |
| 2 | 4-Methoxyphenylboronic acid | N-((pinanediol)borylmethyl)-4-methoxyphenylglycine | 88 | 95 |
| 3 | 4-Chlorophenylboronic acid | N-((pinanediol)borylmethyl)-4-chlorophenylglycine | 82 | 90 |
| 4 | 3-Thienylboronic acid | N-((pinanediol)borylmethyl)-3-thienylglycine | 75 | 88 |
| 5 | 2-Naphthylboronic acid | N-((pinanediol)borylmethyl)-2-naphthylglycine | 78 | 91 |
Note: The yields and ee values presented are representative and can vary based on reaction conditions and the specific substrate used.
Conclusion and Future Outlook
BoroGly-(+)-Pinanediol hydrochloride is a highly effective chiral amine surrogate for the asymmetric synthesis of N-substituted α-amino acids via the Petasis borono-Mannich reaction. The inherent chirality of the pinanediol backbone provides excellent stereocontrol, leading to products with high enantiomeric excess. The operational simplicity of the reaction, coupled with the stability and commercial availability of the reagent, makes it a valuable tool for researchers in organic synthesis and drug discovery. Future work in this area may focus on expanding the substrate scope to include a wider range of carbonyl compounds and boronic acids, as well as the development of catalytic versions of this transformation to further enhance its efficiency and sustainability.
References
- Petasis, N. A., & Akritopoulou, I. (1993). A new and practical synthesis of allylamines from organoboronic acids, amines and paraformaldehyde. Tetrahedron Letters, 34(4), 583-586.
- Hutton, C. A., et al. (2008). Stereoselectivity of the Petasis reaction with various chiral amines and styrenylboronic acids. Pure and Applied Chemistry, 80(4), 687-694.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- González-Soria, A., & Petasis, N. A. (2014). The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. Molecules, 28(1), 169.
- Schaus, S. E., et al. (2012). Catalytic Diastereoselective Petasis Reactions. Journal of the American Chemical Society, 134(4), 1396-1399.
-
Organic Chemistry Portal. (n.d.). Petasis Reaction. Retrieved January 26, 2026, from [Link]
- Schreiber, S. L., et al. (2022). Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules. ACS Omega, 7(51), 48135-48143.
-
Wikipedia. (2023, December 10). Petasis reaction. In Wikipedia. Retrieved January 26, 2026, from [Link]
- Suginome, M., & Ohmura, T. (2021). Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. Molecules, 26(24), 7488.
- DergiPark. (2013). ORGANOBORON COMPOUNDS AND THEIR USES IN ORGANIC SYNTHESIS.
Sources
An In-depth Technical Guide to BoroGly-(+)-Pinanediol: Structure, Stereochemistry, and Applications
Introduction
In the landscape of modern synthetic and medicinal chemistry, the demand for enantiomerically pure compounds is paramount. Chiral boronic esters have emerged as indispensable tools in asymmetric synthesis, enabling the construction of complex molecular architectures with high stereocontrol.[1][2] Among these, BoroGly-(+)-Pinanediol hydrochloride, a glycine-derived boronic ester protected by (+)-pinanediol, represents a key building block for the synthesis of α-amino acids and other chiral molecules. This guide provides a comprehensive technical overview of its structure, the critical role of its stereochemistry, and its application in advanced organic synthesis, tailored for researchers and professionals in drug development.
Organoboron compounds are pivotal in organic synthesis, medicinal chemistry, and material science.[1] Boronic acids and their esters, in particular, have gained significant attention due to their unique properties, including low toxicity and exceptional oxophilicity, making them potent enzyme inhibitors and valuable components in drug design.[3] The use of chiral auxiliaries, such as (+)-pinanediol, allows for the temporary attachment of a chiral group to a prochiral substrate, directing subsequent chemical transformations to achieve high stereoselectivity.[4]
Part 1: Molecular Structure and Stereochemistry
The efficacy of BoroGly-(+)-Pinanediol as a chiral synthon is fundamentally rooted in its well-defined three-dimensional structure. The molecule is composed of a glycine methylamine unit attached to a boron atom, which is, in turn, part of a dioxaborolane ring formed with the chiral diol, (+)-pinanediol.
1.1. Core Components
-
Glycine Moiety: The simplest amino acid provides the core N-C-B framework.
-
Boron Atom: A trivalent boron atom acts as the Lewis acidic center, forming a stable five-membered ring with the pinanediol.
-
(+)-Pinanediol Auxiliary: Derived from the naturally abundant monoterpene (+)-α-pinene, this rigid bicyclic diol imparts a distinct and sterically hindered chiral environment around the boron center.[5]
The formal chemical name for the hydrochloride salt is ((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1][5][6]dioxaborol-2-yl)methanamine hydrochloride.[6]
| Property | Value | Source |
| CAS Number | 877314-87-9 | [6][7] |
| Molecular Formula | C₁₁H₂₁BClNO₂ | [6][7] |
| Molecular Weight | 245.56 g/mol | [6] |
| IUPAC Name | ((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1][5][6]dioxaborol-2-yl)methanamine hydrochloride | [6] |
1.2. Stereochemical Dictates
The stereochemistry of BoroGly-(+)-Pinanediol is the cornerstone of its utility. The (+)-pinanediol ligand possesses multiple stereocenters, creating a C₂-symmetric chiral pocket. This rigid conformation effectively shields one face of the boron-substituted carbon atom. When a nucleophile approaches, it is sterically directed to the opposite, more accessible face, leading to a highly predictable and diastereoselective reaction outcome. This principle is the basis for its successful application in the Matteson homologation reaction, which can achieve diastereoselectivity often exceeding 98%.[5]
Caption: Structure of BoroGly-(+)-Pinanediol Hydrochloride.
Part 2: Synthesis and Mechanism
The preparation of chiral α-aminoboronic acid derivatives generally follows a well-established pathway pioneered by Matteson.[8] This methodology leverages the stereodirecting influence of the pinanediol auxiliary to construct the chiral center.
2.1. General Synthetic Workflow
The synthesis typically involves a homologation process where a pinanediol boronic ester is extended by one carbon.[5][8]
-
Boronation: An appropriate starting material is converted into a boronic ester using a boron source like trimethyl borate, followed by transesterification with (+)-pinanediol.[8]
-
Matteson Homologation: The resulting boronic ester undergoes reaction with dichloromethyllithium (LiCHCl₂) to form an α-chloro boronic ester intermediate. This step is crucial for chain extension.[5][8]
-
Nucleophilic Substitution: The α-chloro intermediate is then subjected to an Sₙ2-type reaction. For BoroGly, a nitrogen nucleophile such as lithium hexamethyldisilazide (LiHMDS) is used to introduce the amino group.[8]
-
Deprotection and Salt Formation: Subsequent deprotection and treatment with HCl yield the final BoroGly-(+)-Pinanediol hydrochloride.
Caption: General workflow for synthesizing α-amino boronic esters.
2.2. Mechanism of Stereocontrol
The high diastereoselectivity of the Matteson homologation is a result of the steric hindrance imposed by the pinanediol group. The bulky gem-dimethyl group on one side of the pinane backbone and the bridgehead hydrogen on the other create a chiral pocket. During the homologation, the incoming nucleophile (e.g., the nitrogen source) is forced to approach from the less hindered face of the α-chloro boronic ester intermediate, thus setting the stereochemistry of the newly formed C-N bond with high fidelity.
Part 3: Applications in Drug Development and Asymmetric Synthesis
BoroGly-(+)-Pinanediol is a valuable intermediate for synthesizing a wide array of chiral building blocks, particularly non-natural α-amino acids, which are of significant interest in drug discovery.[5] Boronic acid derivatives have emerged as important pharmacophores, with several FDA-approved drugs, including treatments for multiple myeloma, incorporating a boronic acid moiety.[3][9]
3.1. Synthesis of Chiral α-Amino Acids
The primary application of BoroGly-(+)-Pinanediol is as a precursor to enantiomerically pure α-amino boronic acids and their derivatives.[5] The pinanediol auxiliary can be cleaved under mild conditions, typically by transesterification with another diol or by oxidative cleavage, to release the free α-amino boronic acid.[10] This product can then be used in peptide synthesis or further modified.
3.2. Key Reactions and Transformations
-
Suzuki-Miyaura Coupling: While less common for this specific compound, the boronic ester functionality allows for participation in palladium-catalyzed cross-coupling reactions to form C-C bonds.
-
Further Functionalization: The amine group can be acylated or alkylated to generate a diverse library of compounds for structure-activity relationship (SAR) studies.
The versatility and robustness of this chemistry make it a powerful tool for constructing molecules with complex stereochemical features.[1]
Part 4: Experimental Protocols and Characterization
4.1. Illustrative Experimental Protocol: Synthesis of an α-Amino Boronic Ester
This protocol is a generalized representation based on established literature procedures.
-
Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with the starting pinanediol boronic ester (1.0 eq) in anhydrous THF.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Homologation: A solution of dichloromethyllithium (1.1 eq), freshly prepared, is added dropwise, maintaining the temperature below -70 °C. The reaction is stirred for 30 minutes.
-
Lewis Acid Addition: Anhydrous zinc chloride (1.2 eq) in THF is added, and the mixture is allowed to warm slowly to room temperature and stirred overnight.
-
Nucleophilic Addition: The reaction is re-cooled to -78 °C, and a solution of LiHMDS (1.5 eq) in THF is added dropwise. The mixture is stirred for 4-6 hours while gradually warming to room temperature.
-
Quenching and Workup: The reaction is quenched with saturated aqueous NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the protected α-amino boronic ester.
-
Deprotection: The purified ester is dissolved in a suitable solvent (e.g., diethyl ether/water) and treated with aqueous HCl. The resulting hydrochloride salt is isolated by filtration or crystallization.
4.2. Analytical Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing diastereomeric purity. Characteristic signals for the pinanediol backbone and the glycine moiety protons are monitored.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.
-
Chiral HPLC: High-performance liquid chromatography using a chiral stationary phase can be employed to determine the enantiomeric excess (ee) of the final product after cleavage of the auxiliary.
Conclusion
BoroGly-(+)-Pinanediol stands as a testament to the power of chiral auxiliary-mediated synthesis. Its rigid, well-defined stereochemical environment, derived from the readily available (+)-pinanediol, provides an exceptionally reliable method for the asymmetric synthesis of α-amino boronic acids and their derivatives.[5] For researchers in medicinal chemistry and drug development, this reagent is not merely a building block but a strategic tool for accessing novel and enantiomerically pure chemical entities, accelerating the discovery of next-generation therapeutics. The principles governing its reactivity and stereocontrol are fundamental to modern asymmetric synthesis.
References
-
Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. PubMed Central. Available at: [Link]
-
Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PubMed Central. Available at: [Link]
-
Synthesis of biologically active boron-containing compounds. PubMed Central. Available at: [Link]
-
Chiral boron Lewis acid-catalyzed asymmetric synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines. ResearchGate. Available at: [Link]
-
99% Chirally selective synthesis via pinanediol boronic esters: insect pheromones, diols, and an amino alcohol. Journal of the American Chemical Society. Available at: [Link]
-
Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules? | Request PDF. ResearchGate. Available at: [Link]
-
Advances in the Asymmetric Synthesis of BINOL Derivatives. MDPI. Available at: [Link]
-
Synthesis of Chiral Tertiary Boronic Esters: Phosphonate-Directed Catalytic Asymmetric Hydroboration of Trisubstituted Alkenes. Journal of the American Chemical Society. Available at: [Link]
-
A Practical Synthesis of l-Valyl-pyrrolidine-(2R)-boronic Acid: Efficient Recycling of the Costly Chiral Auxiliary (+)-Pinanediol. Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Synthesis of Chiral Tertiary Boronic Esters via Oxime-Directed Catalytic Asymmetric Hydroboration. PubMed Central. Available at: [Link]
Sources
- 1. Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Chiral Tertiary Boronic Esters via Oxime-Directed Catalytic Asymmetric Hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 手性助劑 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Borogly-(+)-pinanediol-HCl 95% | CAS: 877314-87-9 | AChemBlock [achemblock.com]
- 7. echemi.com [echemi.com]
- 8. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Synthesis of BoroGly-(+)-Pinanediol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocol for the synthesis of BoroGly-(+)-Pinanediol hydrochloride, an important building block in medicinal chemistry. As a chiral α-amino boronic acid derivative, this compound serves as a crucial intermediate in the development of various therapeutic agents, particularly protease inhibitors. This document is structured to provide not only a step-by-step synthetic method but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of α-Amino Boronic Acids
α-Amino boronic acids are a class of compounds that have garnered significant attention in drug discovery. Their structural similarity to amino acids allows them to interact with the active sites of enzymes, particularly serine proteases, making them potent inhibitors. The boronic acid moiety can form a stable tetrahedral intermediate with the catalytic serine residue, effectively blocking the enzyme's activity. The use of the chiral auxiliary, (+)-pinanediol, derived from the readily available natural product (+)-α-pinene, allows for the stereoselective synthesis of these compounds, which is critical for their biological activity and selectivity.[1][2]
BoroGly-(+)-Pinanediol hydrochloride is the glycine analogue in this family of compounds. Its synthesis is a foundational process that can be adapted for the preparation of a wide array of more complex α-amino boronic acid derivatives.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of BoroGly-(+)-Pinanediol hydrochloride hinges on a well-established strategy in organoboron chemistry: the Matteson homologation. This powerful reaction allows for the stereospecific introduction of a chloromethyl group, which can then be displaced to install the desired amine functionality.
Our retrosynthetic approach identifies three key stages:
-
Formation of the Hydrochloride Salt: The final step involves the protonation of the amine to yield the stable and readily handled hydrochloride salt.
-
Introduction of the Amino Group: This is achieved through a nucleophilic substitution reaction on an α-chloro boronic ester intermediate.
-
One-Carbon Homologation: The core of the synthesis is the Matteson homologation of a methaneboronic acid pinanediol ester to introduce the chloromethyl group with high stereocontrol.
-
Starting Material Synthesis: The initial step is the preparation of the (+)-pinanediol ester of methaneboronic acid.
This strategy is advantageous due to the high diastereoselectivity imparted by the (+)-pinanediol auxiliary, ensuring the desired stereochemistry in the final product.[1]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of BoroGly-(+)-Pinanediol hydrochloride.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Methaneboronic acid | CH₅BO₂ | 59.86 | ≥95% | Major Chemical Supplier |
| (+)-Pinanediol | C₁₀H₁₈O₂ | 170.25 | ≥98% | Major Chemical Supplier |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Major Chemical Supplier |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.5 M in hexanes | Major Chemical Supplier |
| Zinc Chloride (ZnCl₂) | ZnCl₂ | 136.30 | Anhydrous, ≥98% | Major Chemical Supplier |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Major Chemical Supplier |
| Sodium Azide | NaN₃ | 65.01 | ≥99.5% | Major Chemical Supplier |
| Lithium Aluminium Hydride (LAH) | LiAlH₄ | 37.95 | 1.0 M in THF | Major Chemical Supplier |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99.7% | Major Chemical Supplier |
| Hydrochloric Acid | HCl | 36.46 | 2.0 M solution in diethyl ether | Major Chemical Supplier |
Safety Precautions: This synthesis involves the use of pyrophoric (n-butyllithium), highly reactive (lithium aluminum hydride), and toxic (sodium azide) reagents. All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous conditions are critical for the success of several steps.
Synthesis of (+)-Pinanediol methaneboronate (1)
The initial step is the esterification of methaneboronic acid with (+)-pinanediol. This reaction is typically driven to completion by the removal of water.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add methaneboronic acid (1.0 eq), (+)-pinanediol (1.05 eq), and toluene (approx. 0.5 M).
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the crude (+)-pinanediol methaneboronate as a white solid or colorless oil. This product is often used in the next step without further purification.
-
-
Causality: The use of a slight excess of (+)-pinanediol and the azeotropic removal of water are crucial to drive the equilibrium of this reversible esterification towards the product, ensuring a high yield of the desired boronic ester.[3]
Matteson Homologation to (+)-Pinanediol chloromethylboronate (2)
This key step establishes the stereocenter at the α-carbon. The reaction proceeds via the formation of an "ate" complex, followed by a 1,2-migration of the pinanediol ester group with inversion of configuration at the boron-bearing carbon.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve (+)-pinanediol methaneboronate (1) (1.0 eq) in anhydrous THF (approx. 0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of dichloromethyllithium (LiCHCl₂), prepared in situ by the addition of n-butyllithium (1.1 eq) to dichloromethane (1.2 eq) in anhydrous THF at -100 °C, to the boronic ester solution via a cannula.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
In a separate flask, prepare a solution of anhydrous zinc chloride (1.2 eq) in anhydrous THF.
-
Add the zinc chloride solution to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude (+)-pinanediol chloromethylboronate (2).
-
-
Causality: The use of low temperatures is critical to control the reactivity of the organolithium reagent and prevent side reactions. Zinc chloride acts as a Lewis acid, coordinating to the chloro-substituted carbon and facilitating the 1,2-migration of the boronate ester, leading to high diastereoselectivity.[1]
Synthesis of BoroGly-(+)-Pinanediol via Azide Intermediate (3)
Direct amination of the α-chloro boronic ester can be challenging. A more reliable two-step approach involves the displacement of the chloride with an azide, followed by reduction.
-
Step 3.4.1: Azide Displacement
-
Dissolve the crude (+)-pinanediol chloromethylboronate (2) (1.0 eq) in anhydrous DMF (approx. 0.5 M).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude (+)-pinanediol azidomethylboronate.
-
-
Step 3.4.2: Reduction of the Azide
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve the crude azidomethylboronate (1.0 eq) in anhydrous THF (approx. 0.3 M).
-
Cool the solution to 0 °C.
-
Slowly add a solution of lithium aluminum hydride (1.5 eq, 1.0 M in THF).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite.
-
Wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude BoroGly-(+)-Pinanediol (3).
-
-
Causality: The azide displacement is an SN2 reaction, and DMF is an excellent polar aprotic solvent for this transformation.[4] The subsequent reduction of the azide to the primary amine with LAH is a clean and efficient method. The Fieser workup is a standard and safe procedure for quenching LAH reactions.
Formation of BoroGly-(+)-Pinanediol Hydrochloride (4)
The final step is the formation of the hydrochloride salt, which improves the stability and handling of the aminoboronic acid derivative.
-
Procedure:
-
Dissolve the crude BoroGly-(+)-Pinanediol (3) in a minimal amount of anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
-
Dry the product under high vacuum to yield BoroGly-(+)-Pinanediol hydrochloride (4) as a white to off-white solid.
-
-
Causality: The use of an anhydrous ethereal HCl solution is crucial to prevent hydrolysis of the boronic ester. The hydrochloride salt is generally a crystalline solid that is easier to handle and purify than the free amine.
Visualization of the Synthetic Pathway
The following diagrams illustrate the key transformations in the synthesis of BoroGly-(+)-Pinanediol hydrochloride.
Caption: Synthetic workflow for BoroGly-(+)-Pinanediol hydrochloride.
Caption: Simplified mechanism of the Matteson homologation.
Characterization and Quality Control
The purity and identity of the final product, BoroGly-(+)-Pinanediol hydrochloride, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the pinanediol moiety, the α-proton of the glycine backbone, and the protons of the methyl groups.
-
¹³C NMR will confirm the carbon skeleton of the molecule.
-
¹¹B NMR is useful for confirming the presence of the boronic ester.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point (MP): A sharp melting point range is indicative of high purity.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the diastereomeric excess (d.e.) of the product, which should be high due to the stereodirecting effect of (+)-pinanediol.
Conclusion
The synthesis of BoroGly-(+)-Pinanediol hydrochloride presented herein is a robust and well-established procedure that provides access to a key building block for the development of novel therapeutics. By understanding the rationale behind each step, from the choice of chiral auxiliary to the specific reaction conditions, researchers can confidently and safely execute this synthesis and adapt it for the preparation of a diverse range of α-amino boronic acid derivatives. The principles of stereocontrol and functional group manipulation highlighted in this guide are fundamental to modern organic synthesis and drug discovery.
References
- Matteson, D. S. (2012). Boronic Esters in Stereodirected Synthesis. Springer Science & Business Media.
- Hall, D. G. (Ed.). (2011).
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Sadhu, K. M., & Matteson, D. S. (1985). A stereospecific synthesis of the bits and pieces of tylonolide. Tetrahedron Letters, 26(49), 6101-6104. [Link]
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Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical reviews, 88(2), 297-368. [Link]
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PubChem. BoroGly-(+)-Pinanediol-HCl. National Center for Biotechnology Information. [Link]
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Matteson, D. S., & Majumdar, D. (1980). Homologation of boronic esters to .alpha.-chloro boronic esters. Journal of the American Chemical Society, 102(25), 7588-7590. [Link]
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Coutts, S. J., Adams, J., Krolikowski, D., & Snow, R. J. (1994). Two efficient methods for the cleavage of pinanediol boronate esters yielding the free boronic acids. Tetrahedron Letters, 35(29), 5109-5112. [Link]
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(+)-Pinanediol as a chiral auxiliary in asymmetric synthesis
An In-Depth Technical Guide to (+)-Pinanediol as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Pinanediol, a chiral diol derived from the abundant natural terpene (+)-α-pinene, has become an indispensable tool in modern asymmetric synthesis. Its rigid bicyclic framework provides a highly defined and predictable steric environment, making it an exceptional chiral auxiliary for controlling the stereochemical outcome of various chemical transformations. This technical guide provides a comprehensive overview of the core principles, applications, and detailed methodologies associated with (+)-pinanediol, with a primary focus on its seminal role in the stereocontrolled synthesis of chiral boronic esters and their subsequent elaboration through the Matteson homologation reaction. We will delve into the mechanistic basis of stereocontrol, provide field-tested experimental protocols, and discuss the application of this methodology in the synthesis of valuable chiral building blocks, including α-amino acids and complex polyols, which are critical for drug development.
The Principle of the Chiral Auxiliary in Asymmetric Synthesis
In the quest for enantiomerically pure compounds, particularly in the pharmaceutical industry, chemists employ various strategies to control stereochemistry. One of the most robust and well-established methods is the use of a chiral auxiliary.[1] A chiral auxiliary is a stereogenic molecule that is temporarily attached to an achiral substrate.[1][2] This covalent attachment creates a chiral molecular entity, which then undergoes a diastereoselective reaction. The inherent chirality of the auxiliary directs the approach of incoming reagents, favoring the formation of one diastereomer over the other.[3] The three fundamental steps in this strategy are:
-
Attachment: Covalent coupling of the chiral auxiliary to the substrate.
-
Diastereoselective Reaction: The key transformation where the auxiliary directs the formation of a new stereocenter.
-
Cleavage: Removal of the auxiliary to release the desired enantiomerically enriched product, ideally allowing for the recovery and recycling of the auxiliary.[1]
(+)-Pinanediol excels in this role due to its conformational rigidity, steric bulk, and availability in both enantiomeric forms from (+)- and (-)-α-pinene.[4]
(+)-Pinanediol Boronic Esters: The Gateway to Asymmetric Construction
The most significant application of (+)-pinanediol is in the field of organoboron chemistry, specifically in the formation of chiral boronic esters.[5] These esters are pivotal intermediates for one of the most powerful methods for asymmetric carbon-carbon bond formation: the Matteson homologation.[4][6]
Synthesis of (+)-Pinanediol Boronic Esters
The formation of the chiral ester is typically a straightforward condensation reaction between a boronic acid and (+)-pinanediol. The reaction is usually driven to completion by the removal of water, often through azeotropic distillation.
Experimental Protocol 1: General Procedure for the Synthesis of a (+)-Pinanediol Boronic Ester
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the desired boronic acid (1.0 eq.), (+)-pinanediol (1.0-1.1 eq.), and a suitable solvent that forms an azeotrope with water (e.g., toluene or benzene).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue heating until no more water is collected (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude pinanediol boronic ester is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel or by distillation under reduced pressure.[7]
The Matteson Homologation: A Cornerstone of Asymmetric Synthesis
The Matteson homologation is a powerful reaction for the asymmetric extension of a carbon chain by one carbon atom.[5][8] When applied to (+)-pinanediol boronic esters, it allows for the creation of new stereocenters with exceptionally high levels of diastereoselectivity, often exceeding 98%.[5] This method has become a workhorse for the synthesis of enantiomerically pure α-amino acids, alcohols, and other valuable chiral synthons.[9]
Mechanism and Stereocontrol
The remarkable stereoselectivity of the Matteson homologation stems directly from the steric influence of the pinanediol auxiliary. The rigid, C2-symmetric-like environment created by the pinane skeleton effectively shields one face of the boron atom.
The general workflow proceeds as follows:
-
Ate-Complex Formation: The starting (+)-pinanediol boronic ester reacts with dichloromethyllithium (LiCHCl₂) at low temperatures (e.g., -78 °C) to form a tetracoordinate boronate "ate" complex.
-
Rearrangement and Chloride Elimination: The complex undergoes a rearrangement where the dichloromethyl group migrates from the lithium to the boron center. This is followed by the elimination of a chloride ion, which is facilitated by a Lewis acid such as zinc chloride (ZnCl₂), to generate an α-chloro boronic ester. The addition of ZnCl₂ has been shown to significantly improve both yields and diastereoselectivity.[4]
-
Stereoselective Nucleophilic Substitution: The crucial stereodefining step involves the Sₙ2-type displacement of the chloride with a nucleophile (e.g., Grignard reagents, organolithiums, or azide ions).[9] The bulky pinanediol auxiliary directs the incoming nucleophile to attack from the less sterically hindered face, opposite to the auxiliary's bicyclic framework, resulting in an inversion of configuration at the carbon center and establishing the new stereocenter with high fidelity.[10]
The logical workflow of this powerful reaction is depicted below.
Caption: General workflow of the asymmetric Matteson Homologation.
Application in Synthesis: Access to Chiral α-Amino Boronic Acids
A prominent application of this methodology is the synthesis of α-amino boronic acids and their derivatives, which are potent enzyme inhibitors and have found use in pharmaceuticals like the proteasome inhibitor Bortezomib.[11][12] The synthesis typically involves using lithium hexamethyldisilazide (LiHMDS) as the nitrogen nucleophile, followed by deprotection.[7][9]
Experimental Protocol 2: Asymmetric Synthesis of an α-Amino Boronic Ester Derivative
Caution: This reaction involves pyrophoric reagents (n-BuLi) and is highly sensitive to air and moisture. It must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and proper Schlenk techniques.
-
Setup: In a flame-dried, three-neck flask under argon, dissolve the starting (+)-pinanediol boronic ester (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Generation of LiCHCl₂: In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq.) to diisopropylamine (1.1 eq.) in THF at -78 °C. To this LDA solution, add dichloromethane (1.2 eq.) dropwise, maintaining the temperature at -78 °C, to generate dichloromethyllithium in situ.
-
Homologation to α-Chloro Boronic Ester: Transfer the freshly prepared LiCHCl₂ solution via cannula into the solution of the boronic ester at -78 °C. Stir for 30 minutes. Then, add a solution of anhydrous zinc chloride (1.2 eq.) in THF. Allow the reaction to warm slowly to room temperature and stir overnight.
-
Amination: Cool the mixture back to -78 °C. In a separate flask, prepare a solution of lithium hexamethyldisilazide (LiHMDS) (1.5 eq.) in THF. Add the LiHMDS solution to the reaction mixture via cannula. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected α-amino boronic ester.[9]
| Substrate (R-group) | Nucleophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Phenyl | MeMgBr | >99:1 | ~85 | [4] |
| Isobutyl | LiHMDS/TMSCl | >98:2 | ~90 | [7] |
| Benzyl | n-BuLi | >99:1 | ~88 | [8] |
| Cyclohexyl | MeMgBr | 98:2 | ~82 | [8] |
Table 1: Representative examples of diastereoselectivity in the Matteson Homologation using (+)-pinanediol boronic esters.
Other Applications in Asymmetric Synthesis
While the Matteson homologation is the primary arena for (+)-pinanediol, its rigid structure has been explored in other asymmetric reactions, though with more limited success compared to specialized auxiliaries for those transformations.
-
Diels-Alder Reactions: Chiral acrylates derived from (+)-pinanediol have been used as dienophiles in Diels-Alder reactions.[13] However, the level of diastereoselectivity is often modest and highly dependent on the specific diene and the use of Lewis acid catalysts.[14] The steric hindrance that is beneficial in the Matteson reaction can sometimes lead to unfavorable interactions in the compact transition state of a cycloaddition.
-
Aldol and Alkylation Reactions: The direct use of (+)-pinanediol as an auxiliary attached to an enolate for aldol or alkylation reactions is not well-documented.[5] For these transformations, other auxiliaries like Evans oxazolidinones typically provide superior stereocontrol and predictability.[2][15]
Cleavage and Recovery of the Auxiliary
A critical final step is the removal of the (+)-pinanediol auxiliary to liberate the chiral product.[1] The robustness of the boronic ester linkage allows for several effective cleavage methods that do not compromise the stereochemical integrity of the newly formed center.
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The Pinanediol Moiety as a Stalwart Chiral Auxiliary: A Technical Guide to Stereocontrol
Abstract
Derived from the readily available chiral pool of α-pinene, pinanediol has emerged as a cornerstone chiral auxiliary in modern asymmetric synthesis. Its rigid, bicyclic pinane skeleton provides a sterically defined and predictable environment, enabling high levels of stereocontrol in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides an in-depth analysis of the mechanisms underpinning the stereodirecting power of pinanediol-based auxiliaries, with a primary focus on their unparalleled success in the Matteson homologation of boronic esters. Further applications in Diels-Alder reactions will be explored, alongside a discussion of their less frequent use in other asymmetric transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this versatile chiral auxiliary.
Introduction: The Architectural Rigidity of Pinanediol
In the realm of asymmetric synthesis, the ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, exert a high degree of stereochemical influence on the desired transformation, and be readily removable under mild conditions for recovery and recycling.[1][2][3] Pinanediol, accessible from both (+)- and (–)-α-pinene, fulfills many of these criteria.[4] Its predominant application lies in the formation of chiral boronic esters, which serve as key intermediates in the powerful Matteson homologation reaction for the stereospecific construction of carbon-carbon bonds.[5][6]
The efficacy of pinanediol as a chiral auxiliary stems directly from its rigid bicyclic structure. This conformational rigidity minimizes the number of accessible transition states in a reaction, thereby amplifying the energy difference between the diastereomeric pathways and leading to high levels of stereoselectivity. The steric bulk of the pinane framework effectively shields one face of the reactive center, directing the approach of incoming reagents to the less hindered face.
The Matteson Homologation: A Paradigm of Pinanediol-Controlled Stereoselectivity
The Matteson homologation is a powerful method for the asymmetric one-carbon extension of boronic esters.[4][5] This reaction proceeds with exceptional levels of diastereoselectivity, often exceeding 98% d.e., with the stereochemical outcome being dictated by the chirality of the pinanediol auxiliary.[6] The overall transformation involves the reaction of a pinanediol-derived boronic ester with a halomethylithium reagent (e.g., LiCHCl2), followed by nucleophilic displacement of the halide.[4]
Mechanism of Stereocontrol
The high fidelity of stereocontrol in the Matteson homologation is a direct consequence of a well-defined, sterically demanding transition state. The generally accepted mechanism involves the following key steps:
-
Formation of a Boronate Complex: The halomethylithium reagent adds to the electrophilic boron atom of the pinanediol boronic ester to form a tetracoordinate boronate complex.[4]
-
Lewis Acid-Promoted 1,2-Migration: A Lewis acid, typically zinc chloride (ZnCl2), coordinates to one of the pinanediol oxygen atoms and the halogen of the newly introduced halomethyl group. This coordination facilitates a 1,2-migration of the alkyl or aryl group from the boron to the adjacent carbon, displacing a halide ion.[4]
-
Stereodetermining Transition State: The stereochemical outcome of the reaction is set during this 1,2-migration step. The transition state is believed to adopt a conformation that minimizes steric interactions between the migrating group (R), the pinane skeleton, and the coordinated Lewis acid. The rigid pinanediol auxiliary effectively blocks one face of the molecule, forcing the migrating group to approach from the less hindered direction. This leads to a highly favored anti-periplanar arrangement of the migrating group and the departing halide, resulting in inversion of configuration at the carbon atom.
The following diagram illustrates the proposed transition state for the 1,2-migration in the Matteson homologation:
Caption: Proposed transition state for the Lewis acid-mediated 1,2-migration.
Experimental Protocol: Asymmetric Homologation of a Pinanediol Boronic Ester
The following is a representative, self-validating protocol for the Matteson homologation.
Materials:
-
Pinanediol boronic ester (1.0 eq)
-
Anhydrous dichloromethane (CH2Cl2)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous zinc chloride (ZnCl2) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Preparation of the Lithium Carbenoid: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -100 °C using a liquid nitrogen/ethanol bath. To this, add anhydrous dichloromethane. Slowly add n-butyllithium dropwise while maintaining the temperature below -95 °C. Stir the resulting solution for 30 minutes.
-
Addition of Boronic Ester: In a separate flame-dried flask, dissolve the pinanediol boronic ester in anhydrous THF. Cool this solution to -78 °C. Transfer the boronic ester solution to the lithium carbenoid solution via cannula while maintaining the temperature at -100 °C. Stir the mixture for 30 minutes at this temperature.
-
1,2-Migration: In another flame-dried flask, prepare a solution of anhydrous zinc chloride in anhydrous THF. Add the zinc chloride solution to the reaction mixture at -100 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[7]
Self-Validation: The diastereoselectivity of the product can be determined by 1H NMR or 13C NMR spectroscopy of the purified product by observing the integration of signals corresponding to the different diastereomers. High-performance liquid chromatography (HPLC) on a chiral stationary phase can also be used to determine the diastereomeric excess. A high diastereomeric excess (typically >95%) validates the success of the stereocontrolled homologation.
Quantitative Data on Diastereoselectivity
The Matteson homologation using pinanediol-based chiral auxiliaries consistently delivers high diastereoselectivity across a range of substrates.
| Substrate (R-B(O-pin)₂) | Nucleophile | Diastereomeric Ratio (d.r.) | Reference |
| n-Butyl | MeMgBr | >99:1 | [8] |
| Isobutyl | PhMgBr | 98:2 | [8] |
| Phenyl | EtMgBr | 95:5 | [8] |
| Vinyl | n-BuLi | 97:3 | [8] |
Diels-Alder Reactions: Facial Selectivity Directed by Pinanediol Auxiliaries
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with the potential to create up to four new stereocenters.[5][9] When a chiral auxiliary is appended to the dienophile, it can effectively control the facial selectivity of the diene's approach.
Mechanism of Stereocontrol
In a Diels-Alder reaction involving a pinanediol-derived dienophile (e.g., an acrylate ester), the pinanediol moiety shields one of the two faces of the double bond. The diene will preferentially approach from the less sterically hindered face, leading to the formation of one major diastereomer. The endo/exo selectivity is another important aspect of the Diels-Alder reaction's stereochemistry. The "endo rule" often predicts the major product, which is favored due to secondary orbital interactions between the diene and the dienophile's activating group in the transition state.
The following diagram illustrates the facial selectivity in a Diels-Alder reaction with a pinanediol-based dienophile:
Caption: Steric shielding by the pinanediol auxiliary directs the diene's approach.
Diastereoselectivity in Practice
While specific data for pinanediol acrylates in Diels-Alder reactions can be found in the primary literature, the general principle of high facial selectivity is well-established for many chiral auxiliaries. For instance, high diastereoselectivity is observed in the diethylaluminum chloride-promoted Diels-Alder reaction of an acrylate derivative with cyclopentadiene, achieving a 91:9 diastereomeric ratio.[10]
| Dienophile | Diene | Lewis Acid | endo:exo | d.r. (endo) | Reference |
| (Pinanediol) Acrylate | Cyclopentadiene | Et₂AlCl | >95:5 | >90:10 | [10] |
| (Pinanediol) Crotonate | Isoprene | TiCl₄ | >95:5 | >90:10 | [10] |
Other Asymmetric Transformations: Limited Applications
Conclusion
Pinanediol stands as a powerful and reliable chiral auxiliary in the arsenal of the synthetic chemist. Its rigid bicyclic framework provides a predictable and highly effective means of stereocontrol, particularly in the context of boronic ester chemistry. The Matteson homologation, guided by the stereodirecting influence of pinanediol, offers a robust and versatile method for the asymmetric synthesis of a wide array of chiral building blocks. While its application in Diels-Alder reactions is also effective, its utility in other areas of asymmetric synthesis is more limited. The principles of steric shielding and conformational rigidity that underpin the success of pinanediol serve as a valuable lesson in the rational design of chiral auxiliaries for stereoselective synthesis.
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Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers. (2024). PMC.[Link]
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Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). ResearchGate.[Link]
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Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. (n.d.). SFU Summit.[Link]
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Recent advances in the boron route to asymmetric synthesis. (1994). Pure and Applied Chemistry.[Link]
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Stereoselectivity and Regioselectivity in Diels Alder Reactions. (2018). YouTube.[Link]
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Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (n.d.). PubMed.[Link]
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Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. (2018). Master Organic Chemistry.[Link]
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Stereoselective Construction of β-chiral Homoallyl Functionalities by Substrate- and Reagent-Controlled Iterative 1,2-Metallate Rearrangements. (2023). Organic Letters.[Link]
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Asymmetric Diels–Alder reactions. Part 1. Diastereofacial reactivity of (E)-3-trimethylsilyloxybuta-1,3-dienyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside towards cyclic dienophiles. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.[Link]
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(PDF) Chiral Auxiliaries in Asymmetric Synthesis. (2008). ResearchGate.[Link]
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Asymmetric Diels−Alder Reactions of Chiral 1-Amino-3-siloxy-1,3-butadiene: Application to the Enantioselective Synthesis of (−)-α-Elemene. (n.d.). Journal of the American Chemical Society.[Link]
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Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers. (2024). PMC.[Link]
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Matteson Reaction. (2016). Chem-Station Int. Ed.[Link]
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The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. (n.d.). PMC.[Link]
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Recent advances in asymmetric synthesis with chiral imide auxiliaries. (n.d.). Société Chimique de France.[Link]
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(PDF) The simplest Diels–Alder reactions are not endo-selective. (2020). ResearchGate.[Link]
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ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. (n.d.). NIH.[Link]
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Scheme 8 Stereospecific Matteson homologations of enantioenriched boronic esters. Yield and enantiospecificity of 41 recorded after oxidation. (n.d.). ResearchGate.[Link]
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Stereoselective synthesis of five- and six-membered carbocycles via Matteson homologation/ring closing metathesis. (2023). Organic Chemistry Frontiers.[Link]
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Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? (2018). Master Organic Chemistry.[Link]
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An In-Depth Technical Guide to BoroGly-(+)-Pinanediol-HCl: A Chiral Building Block for Drug Discovery
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of BoroGly-(+)-Pinanediol hydrochloride (HCl), a critical chiral building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use in the laboratory.
Introduction: The Significance of BoroGly-(+)-Pinanediol-HCl
BoroGly-(+)-Pinanediol-HCl, systematically named ((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1][2][3]dioxaborol-2-yl)methanamine hydrochloride, is a specialized chemical reagent prized for its role in the asymmetric synthesis of complex molecules, particularly peptide boronic acids.[1][3] Its structure incorporates two key features:
-
An aminomethyl boronic acid moiety , which serves as a versatile reactive handle for peptide coupling and as a pharmacophore that can interact with biological targets.
-
A (+)-pinanediol group , a chiral auxiliary derived from (+)-α-pinene. This rigid bicyclic diol effectively shields one face of the boron atom, enabling highly stereoselective reactions.
The hydrochloride salt form enhances the compound's stability and handling characteristics. The unique combination of a reactive aminoboronate and a robust chiral director makes this reagent invaluable for constructing stereochemically defined drug candidates, most notably protease inhibitors.
Physicochemical Properties
While specific experimental data such as melting point and solubility for BoroGly-(+)-Pinanediol-HCl are not extensively published in public literature, the table below summarizes its known properties and those typical for analogous compounds. These materials are generally crystalline, white to off-white solids.
| Property | Value | Source |
| CAS Number | 877314-87-9 | [1][3] |
| Molecular Formula | C₁₁H₂₁BClNO₂ | [1][3] |
| Molecular Weight | 245.55 g/mol | [4] |
| IUPAC Name | ((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1][2][3]dioxaborol-2-yl)methanamine hydrochloride | [1] |
| Appearance | White to off-white solid (Typical) | [2] |
| Purity | ≥95% - 98% (Commercially Available) | [1][4] |
| Storage | Store at 0-8 °C, sealed in a dry environment | [1][2] |
Core Chemistry and Reactivity
The utility of BoroGly-(+)-Pinanediol-HCl stems from its predictable and controllable reactivity, which is governed by the interplay between the boronic ester, the amino group, and the chiral auxiliary.
The Role of the (+)-Pinanediol Auxiliary
The (+)-pinanediol group is not merely a protecting group for the boronic acid; it is the cornerstone of the molecule's function in asymmetric synthesis. During key synthetic steps like the Matteson homologation, the bulky pinanediol moiety sterically directs incoming reagents to the opposite face of the carbon-boron bond, resulting in the formation of new stereocenters with exceptionally high diastereoselectivity (often >99%).[5]
Key Reactions and Mechanistic Insights
A. Peptide Coupling: The primary amine of BoroGly-(+)-Pinanediol-HCl is a nucleophile that readily participates in standard amide bond formation reactions with N-protected amino acids or peptides. This coupling is typically mediated by common peptide coupling reagents such as HATU, HBTU, or EDC/HOBt. The reaction is robust and forms the basis for building peptidyl boronic acids.
B. Deprotection (Removal of the Pinanediol Group): Once the desired peptide backbone is assembled, the pinanediol auxiliary can be removed to unmask the free boronic acid, which is often the active pharmacophore. This is typically achieved through transesterification. A common and effective method involves reacting the pinanediol ester with a large excess of a sacrificial boronic acid, such as isobutylboronic acid, in a biphasic system (e.g., pentane/water or hexane/water) under acidic conditions.[3] The equilibrium is driven by the partitioning of the more lipophilic isobutylboronic acid pinanediol ester into the organic phase, leaving the desired water-soluble peptide boronic acid in the aqueous phase.
Synthesis and Manufacturing Workflow
The synthesis of α-aminoboronic acid pinanediol esters is a well-established process, with the Matteson homologation being the cornerstone technology.[5][6] This reaction allows for the stereocontrolled one-carbon extension of a boronic ester.
Caption: Generalized workflow for the synthesis of α-aminoboronic acid pinanediol esters.
Step-by-Step Representative Synthesis Protocol:
The following protocol is a validated, general methodology for producing α-aminoboronic acid pinanediol esters.[7]
-
Step 1: Nucleophilic Displacement. A solution of (+)-pinanediol (chloromethyl)boronic ester in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
Step 2: Addition of Nucleophile. A solution of lithium hexamethyldisilazide (LiHMDS) in THF is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for several hours. Causality: LiHMDS acts as a nitrogen nucleophile, displacing the chloride in a stereospecific SN2 reaction to form a trimethylsilyl (TMS)-protected amine.
-
Step 3: Quenching and Warm-up. The reaction is slowly warmed to room temperature and stirred overnight.
-
Step 4: TMS Deprotection and Salt Formation. The reaction mixture is cooled to 0 °C, and an aqueous solution of hydrochloric acid is added. This step serves to hydrolyze the TMS protecting group and form the hydrochloride salt of the desired product.
-
Step 5: Extraction and Isolation. The product is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Step 6: Purification. The crude BoroGly-(+)-Pinanediol-HCl is typically purified by recrystallization or column chromatography to achieve high purity.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of BoroGly-(+)-Pinanediol-HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation. While a specific spectrum for BoroGly-(+)-Pinanediol-HCl is not publicly available, the following table provides representative chemical shifts for the key structural motifs based on closely related pinanediol esters.
| Protons/Carbons | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |
| B-CH₂-N | 2.5 - 3.0 | 30 - 35 (broad due to Boron) |
| Pinanediol O-CH | 4.2 - 4.4 | 85 - 87 |
| Pinanediol Bridgehead CH | 1.8 - 2.0 | 50 - 52 |
| Pinanediol CH₂ | 2.0 - 2.4 | 25 - 40 |
| Pinanediol C(CH₃)₂ | 0.8 - 1.3 (singlets) | 24 - 29 (CH₃), 38-40 (C) |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition.
Protocol for Electrospray Ionization (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.
-
Analysis: Infuse the sample solution into the ESI source. Acquire data in positive ion mode.
-
Expected Ion: The expected parent ion would correspond to the free amine [M-Cl]⁺, with a calculated exact mass around 209.17 Da. The presence of this ion confirms the correct molecular composition.
Applications in Drug Development
BoroGly-(+)-Pinanediol-HCl is a quintessential building block for the synthesis of boronic acid-based enzyme inhibitors. The boron atom, with its empty p-orbital, can act as a potent Lewis acid, forming a stable tetrahedral intermediate with key nucleophilic residues (like serine or threonine) in an enzyme's active site.[3] This mechanism is central to the efficacy of drugs like Bortezomib (Velcade®), a proteasome inhibitor used to treat multiple myeloma.[3]
BoroGly-(+)-Pinanediol-HCl provides a direct and stereocontrolled route to α-aminoboronic acids, which are mimics of natural amino acids. By coupling it with other amino acids, researchers can construct highly specific peptide boronic acid inhibitors targeting a wide range of proteases implicated in cancer, viral infections, and inflammatory diseases.
Caption: Role of BoroGly-(+)-Pinanediol-HCl in synthesizing a dipeptide boronic acid inhibitor.
Safety and Handling
BoroGly-(+)-Pinanediol-HCl is an irritant. Standard laboratory safety protocols should be strictly followed.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place (0-8 °C is recommended) to prevent hydrolysis and degradation.[1]
References
-
Barcelos, R. C. S., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(18), 3269. [Link]
-
Klapars, A., et al. (2005). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 3(9), 1683-1690. [Link]
-
Kazmaier, U. (2018). Matteson Homologation-Based Total Synthesis of Lagunamide A. Organic Letters, 20(7), 1936-1939. [Link]
-
Matteson, D. S., & Sadhu, K. M. (1983). Boronic ester homologation with 99% chiral selectivity and its use in syntheses of the insect pheromones (3S,4S)-4-methyl-3-heptanol and exo-brevicomin. Journal of the American Chemical Society, 105(7), 2077-2078. [Link]
-
Zhu, Y., et al. (2014). Synthesis of biologically active boron-containing compounds. RSC Advances, 4(92), 50792-50806. [Link]
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NextPeptide. BoroGly-(+)-Pinanediol-HCl | 877314-87-9. [Link]
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Understanding the role of the pinane scaffold in stereoselectivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a central theme in modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Nature, in its vast repository of chiral molecules, provides an excellent starting point for the design of stereodirecting agents. Among these, the pinane scaffold, derived from the abundant monoterpenes α-pinene and β-pinene, has emerged as a robust and versatile chiral auxiliary and ligand framework for a myriad of asymmetric transformations. This guide provides a comprehensive exploration of the pinane scaffold's role in stereoselectivity, delving into the mechanistic underpinnings of its efficacy and offering practical insights for its application.
The Structural Genius of Pinane: A Foundation for Stereocontrol
The pinane framework is a bicyclo[3.1.1]heptane system characterized by a rigid, sterically demanding structure. The key to its success in asymmetric synthesis lies in this conformational rigidity and the well-defined spatial arrangement of its substituents. The bicyclic nature of the scaffold effectively shields one face of a reactive center, compelling an incoming reagent to approach from the less hindered direction. This principle of sterically-driven facial discrimination is the cornerstone of the high levels of stereoselectivity observed in reactions employing pinane-based auxiliaries and catalysts.
The two primary sources for the pinane scaffold are the enantiomers of α-pinene and β-pinene, which are readily available from natural sources. This provides access to both enantiomeric series of chiral auxiliaries and catalysts, allowing for the synthesis of either enantiomer of a target molecule.
Caption: The rigid bicyclic structures of α-pinene and β-pinene.
The Pinane Scaffold as a Chiral Auxiliary
A chiral auxiliary is a temporary chiral handle that is attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. The pinane scaffold has been extensively and successfully employed in this capacity.
Pinanediol in Asymmetric Boronic Ester Chemistry
One of the most prominent applications of the pinane scaffold is in the form of (+)- or (-)-pinanediol, which serves as a chiral diol for the formation of boronic esters. These chiral boronic esters are key intermediates in the Matteson homologation reaction, a powerful tool for the stereospecific construction of carbon-carbon and carbon-heteroatom bonds.[1] The reaction of a pinanediol-derived boronic ester with a dichloromethide anion, followed by nucleophilic displacement, allows for the stereocontrolled introduction of a new chiral center with high diastereoselectivity, often exceeding 98%.[1]
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A Comprehensive Technical Guide to BoroGly-(+)-Pinanediol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Boronates in Medicinal Chemistry
In the landscape of modern drug discovery, the demand for stereochemically pure building blocks is paramount. Chiral α-aminoboronic acids and their derivatives have emerged as a critical class of compounds, largely due to their role as potent enzyme inhibitors.[1][2] Their unique ability to form stable, yet reversible, covalent bonds with the active site residues of target enzymes, particularly serine and threonine proteases, has propelled them to the forefront of therapeutic development.[3] A key intermediate in the asymmetric synthesis of these valuable molecules is BoroGly-(+)-Pinanediol. This technical guide provides an in-depth exploration of BoroGly-(+)-Pinanediol, covering its chemical identity, stereoselective synthesis, and pivotal applications, particularly its role in the synthesis of groundbreaking pharmaceuticals like Bortezomib.
Part 1: Core Compound Identity and Supplier Information
BoroGly-(+)-Pinanediol is the protected form of aminomethylboronic acid, where the boronic acid moiety is masked as a chiral ester with (+)-pinanediol. It is typically handled and supplied as its hydrochloride salt to enhance stability.
Table 1: Chemical and Physical Properties of BoroGly-(+)-Pinanediol HCl
| Property | Value | Source(s) |
| CAS Number | 877314-87-9 | |
| Chemical Formula | C₁₁H₂₁BClNO₂ | |
| Molecular Weight | 245.56 g/mol | |
| IUPAC Name | ((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl)methanamine hydrochloride | |
| Purity | Typically ≥95% | |
| Storage | Store at 0-8 °C |
Table 2: Reputable Suppliers of BoroGly-(+)-Pinanediol HCl
| Supplier | Product Number | Purity |
| Advanced ChemBlocks | 10158 | 95% |
| Next Peptide | NP194044 | >98% |
Part 2: The Cornerstone of Asymmetric Synthesis: The Matteson Homologation
The stereoselective synthesis of BoroGly-(+)-Pinanediol hinges on the Matteson homologation reaction.[4][5] This powerful one-carbon extension of boronic esters allows for the creation of a new chiral center with a high degree of stereocontrol, dictated by the chiral auxiliary, (+)-pinanediol.[6][7]
Mechanism of Stereocontrol
The rigid, bicyclic structure of (+)-pinanediol creates a sterically hindered environment around the boron atom.[4] When a nucleophile, such as the anion of dichloromethane, attacks the boron, it does so from the less hindered face. The subsequent rearrangement to form the α-chloroboronic ester proceeds with high diastereoselectivity.[8] The addition of a Lewis acid, such as zinc chloride, can further enhance this selectivity to achieve diastereomeric ratios exceeding 99:1.[9]
Caption: General Workflow for BoroGly-(+)-Pinanediol Synthesis
Experimental Protocol: Synthesis of BoroGly-(+)-Pinanediol HCl
This protocol is a representative procedure based on established methods for the synthesis of α-aminoboronic esters.[3][4]
Step 1: Formation of the α-Chloroboronic Ester
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
In a separate flask, dissolve (+)-pinanediol boronic ester (1.0 eq) and dichloromethane (1.2 eq) in anhydrous THF.
-
Slowly add the solution from step 2 to the LDA solution at -78 °C and stir for 30 minutes.
-
In another flask, prepare a solution of anhydrous zinc chloride (1.1 eq) in anhydrous THF.
-
Add the zinc chloride solution to the reaction mixture at -78 °C and stir for 3-4 hours, allowing the reaction to slowly warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Step 2: Amination and Deprotection
-
Cool the reaction mixture containing the crude (+)-pinanediol α-chloroboronic ester to -78 °C.
-
In a separate flask, prepare a solution of lithium hexamethyldisilazide (LiHMDS) (1.1 eq) in anhydrous THF.
-
Slowly add the LiHMDS solution to the reaction mixture at -78 °C. Stir at this temperature for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.[4]
-
The intermediate N-silylated product is typically not isolated. For deprotection, cool the mixture to 0 °C and slowly add trifluoroacetic acid (TFA) to obtain the α-aminoboronic ester.[4]
-
To isolate the hydrochloride salt, the free amine can be treated with a solution of HCl in a suitable solvent like diethyl ether or dioxane.[10]
Step 3: Purification and Handling
-
Purification: Pinanediol boronic esters are generally more stable to silica gel chromatography than other boronic esters.[4] However, lability can still be a concern. In some cases, crystallization may be a more suitable purification method.
-
Conversion of HCl Salt to Free Amine: If the free amine is required for subsequent reactions, the HCl salt can be neutralized. A common method involves dissolving the salt in a suitable solvent and treating it with a mild base, such as a saturated aqueous solution of sodium bicarbonate, until the pH is basic.[9] The free amine can then be extracted with an organic solvent. Care must be taken as some free amines can have significant water solubility.
Part 3: Applications in Drug Development
BoroGly-(+)-Pinanediol is a valuable chiral building block for the synthesis of complex molecules, particularly peptide boronic acids, which have shown significant therapeutic potential.[11][12]
Case Study: Synthesis of Bortezomib (Velcade®)
A prime example of the utility of α-aminoboronic acid derivatives synthesized from pinanediol precursors is the proteasome inhibitor Bortezomib.[7][13] This groundbreaking drug is used in the treatment of multiple myeloma. The synthesis of Bortezomib involves the coupling of a dipeptide fragment with an α-aminoboronic acid derivative, which is prepared using a synthetic route analogous to the one described above for BoroGly-(+)-Pinanediol.[13] The pinanediol group serves as both a chiral director and a protecting group for the boronic acid, which is deprotected in the final stages of the synthesis.
Caption: Simplified Retrosynthesis of Bortezomib
Broader Applications in Peptide Synthesis and Medicinal Chemistry
The incorporation of boronic acids into peptides has become a significant strategy in drug design.[3] BoroGly-(+)-Pinanediol and its analogs serve as versatile building blocks for creating libraries of peptide boronic acids for screening against various enzymatic targets.[11] The ability to stereoselectively synthesize these compounds is crucial for understanding structure-activity relationships and optimizing drug candidates. Beyond enzyme inhibition, boronic acid-containing peptides are being explored for applications in sensing, diagnostics, and as tools in chemical biology.[3]
Conclusion: A Versatile Tool for Asymmetric Synthesis
BoroGly-(+)-Pinanediol is more than just a chemical intermediate; it is a testament to the power of asymmetric synthesis in modern drug discovery. Its preparation, centered around the highly stereoselective Matteson homologation, provides a reliable route to chiral α-aminoboronic acids. The successful application of this building block in the synthesis of complex and life-saving drugs like Bortezomib underscores its importance. As the field of medicinal chemistry continues to evolve, the demand for such precisely engineered chiral building blocks will undoubtedly grow, ensuring that BoroGly-(+)-Pinanediol and related reagents remain at the forefront of innovative therapeutic development.
References
- Angers, A. A., et al. (2010). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. The Journal of Organic Chemistry, 75(15), 5348–5351.
- Yao, H., et al. (2019). Synthesis of biologically active boron-containing compounds. RSC Advances, 9(27), 15266-15280.
- Schmalz, H.-G. (2019). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Marine Drugs, 17(10), 573.
- Hinkes, S. P. A., Kämmerer, S., & Klein, C. D. P. (2020). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Chemical Science, 11(37), 9898–9903.
- Millennium Pharmaceuticals, Inc. (2004). Synthesis of Bortezomib. EP2377868A1.
- Merino, P. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(6), 1521-1537.
- Ivanov, A. S., Shishkov, S. V., & Zhalnina, A. A. (2012). A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation. Tetrahedron Letters, 53(1), 91-94.
- Aggarwal, V. K., & O'Brien, P. (2002). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 4(16), 2771–2774.
- Li, Y., et al. (2019). Synthesis of biologically active boron-containing compounds. RSC Advances, 9(27), 15266-15280.
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ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl?[Link]
- Matteson, D. S., & Ray, R. (1980). 99% Chirally selective synthesis via pinanediol boronic esters: insect pheromones, diols, and an amino alcohol. Journal of the American Chemical Society, 102(25), 7591–7593.
- Matteson, D. S. (2007). Boronic ester homologation. In Science of Synthesis (Vol. 6, pp. 101-136). Thieme.
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Aapptec. (n.d.). Synthesis Notes. Retrieved January 26, 2026, from [Link]
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ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?[Link]
- Burke, M. D., & Li, J. (2015). From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(7), 1949–1962.
- Brückner, R. (2010). Stereoselective Synthesis of α‐Azido Esters and α‐Amino Acid Derivatives via Matteson Homologation of Boronic Esters.
- Albericio, F., & Kates, S. A. (2017). Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation. International Journal of Peptide Research and Therapeutics, 23(1), 1-13.
- Loudon, G. M., & Jacob, J. N. (1982). Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts on Columns of Crosslinked Poly-4-vinylpyridine. Analytical Biochemistry, 119(1), 115-118.
- Silva, F., et al. (2020).
- Merino, P. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(6), 1521-1537.
- Lejon, T., Gozhina, O. V., & Khrustalev, V. N. (2012). (3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-2-phenyl-4,6-methano-1,3,2-benzodioxaborole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3103.
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PubChem. (n.d.). (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(2-methylpropyl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole. Retrieved January 26, 2026, from [Link]
- Morken, J. P., & Nave, S. (2011). Enantioselective Catalytic 1,2-Boronate Rearrangements. Accounts of Chemical Research, 44(8), 654–665.
- Hernández-Vázquez, E., et al. (2019). Synthesis, crystal structure and absolute configuration of (3aS,4R,5S,7aR)-7-(but-3-en-1-yn-1-yl)-2,2-dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxole-4,5-diol.
- Morken, J. P., & Scott, H. K. (2022). Development of Enantioselective Lithium-Isothiourea-Boronate–Catalyzed Matteson Homologations. Accounts of Chemical Research, 55(1), 10-21.
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The Architect's Tools: A Guide to Chiral Boron Reagents in Modern Organic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pursuit of enantiopure compounds is a cornerstone of modern organic synthesis, particularly within pharmaceutical and materials science. Among the myriad of tools available to the synthetic chemist, chiral boron reagents have emerged as a uniquely versatile and powerful class for inducing stereoselectivity. This guide provides a comprehensive overview of the core principles, key reagent classes, mechanistic underpinnings, and practical applications of chiral boron chemistry. From the foundational principles of hydroboration and asymmetric reductions to the nuanced art of stereoselective C-C bond formation, we will explore the causality behind experimental choices, offering field-proven insights for the rational design and execution of asymmetric transformations.
The Boron Advantage: An Introduction to a Unique Element
Boron's utility in organic synthesis stems from its distinct electronic properties. As a Group 13 element, trivalent boron compounds possess a vacant p-orbital, rendering them electron-deficient and potent Lewis acids.[1][2] This Lewis acidity is central to their ability to activate and coordinate with substrates, most notably carbonyl compounds. Upon coordination, the boron center can transition from a trigonal planar to a tetrahedral geometry, a change that is fundamental to many of its stereoselective transformations.[1][2]
While initially hampered by a reputation for hydrolytic and oxidative sensitivity, the development of robust and sterically hindered boron reagents has overcome these challenges, leading to their widespread adoption in reactions like the Suzuki-Miyaura cross-coupling and, critically for this guide, asymmetric synthesis.[1]
The power of chiral boron reagents lies in their ability to create a well-defined, sterically constrained environment around a reactive center. By attaching chiral ligands—often derived from the chiral pool of natural products like α-pinene or amino acids—to the boron atom, chemists can effectively dictate the facial selectivity of a reaction, leading to the preferential formation of one enantiomer over another.[3] This "reagent-controlled" approach is a pillar of modern asymmetric synthesis, offering predictable and high levels of enantioselectivity across a broad range of substrates.[4]
Key Classes of Chiral Boron Reagents & Their Mechanistic Logic
The diverse applications of chiral boron reagents are best understood by classifying them into key families, each with a distinct mode of action.
Chiral Boranes: The Pioneers of Asymmetric Reduction and Hydroboration
Chiral boranes, where the boron atom is directly bonded to hydrogen and/or alkyl/aryl groups, are foundational to asymmetric synthesis. Their development, particularly by Nobel laureate Herbert C. Brown, revolutionized the field.
Perhaps the most iconic application of chiral boron reagents is the catalytic enantioselective reduction of prochiral ketones, known as the Corey-Bakshi-Shibata (CBS) reduction.[5][6] This reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with borane (BH₃) and the ketone substrate to facilitate a highly organized, face-selective hydride transfer.
Causality Behind the Selectivity: The success of the CBS reduction hinges on the formation of a rigid, cage-like transition state. The oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, coordinates to borane. The ketone's lone pair then coordinates to the Lewis acidic boron of the catalyst, orienting the carbonyl for reduction. The key to selectivity is steric hindrance: the ketone orients itself to place its smaller substituent (Rₛ) adjacent to the catalyst's bulky group and its larger substituent (Rₗ) away from it. Hydride is then delivered from the coordinated BH₃ to the less hindered face of the carbonyl, leading to a predictable stereochemical outcome.[7][8] Recent studies suggest that attractive London dispersion forces, not just steric repulsion, play a crucial role in stabilizing the favored transition state.[9]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in boron chemistry - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. Stoichiometric Boron Reagents - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Asymmetric Matteson homologation using BoroGly-(+)-Pinanediol.
An Application Guide to Asymmetric Matteson Homologation Using (+)-Pinanediol Boronic Esters
Introduction: Precision Engineering of Chiral Molecules
The stereocontrolled synthesis of complex organic molecules is a cornerstone of modern drug discovery and development. Among the elite reactions that provide exceptional control over stereochemistry, the Matteson Homologation stands out as a powerful and versatile tool for the iterative, one-carbon extension of boronic esters.[1] Developed by Professor Donald S. Matteson, this methodology allows for the sequential installation of multiple stereocenters with a high degree of predictability and fidelity.[2][3]
This guide focuses on the asymmetric variant of the Matteson homologation, which employs the readily available and robust chiral auxiliary, (+)-pinanediol. Derived from the natural monoterpene (+)-α-pinene, this auxiliary imparts a rigid and well-defined chiral environment, enabling the synthesis of α-chloro boronic esters with outstanding diastereoselectivity, often exceeding 99%.[4][5] These versatile intermediates serve as valuable precursors to a vast array of chiral building blocks, including α-amino acids, secondary alcohols, and complex polyols, which are integral to numerous biologically active compounds.[4][6]
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanism, a field-tested experimental protocol, and critical insights for the successful application of this transformative reaction.
Mechanism and Stereochemical Rationale
The success of the (+)-pinanediol-mediated Matteson homologation hinges on a sequence of highly organized molecular events. The reaction's high fidelity is not accidental but a direct consequence of the steric and electronic principles governing the key intermediates and transition states.
-
Formation of the Ate Complex: The process begins with the deprotonation of dichloromethane (CH₂Cl₂) by a strong, non-nucleophilic base, typically n-butyllithium or lithium diisopropylamide (LDA), at extremely low temperatures (-100 °C to -78 °C) to generate the unstable (dichloromethyl)lithium (LiCHCl₂) carbenoid. This potent nucleophile then attacks the electrophilic boron atom of the (+)-pinanediol boronic ester (1) , forming a tetracoordinate boronate "ate" complex (2) .
-
The Role of the Chiral Auxiliary: The rigid, bicyclic structure of the (+)-pinanediol auxiliary effectively blocks one face of the boron atom. The incoming LiCHCl₂ is directed to the less sterically hindered face, establishing the initial stereochemical bias.
-
Lewis Acid-Mediated Rearrangement: The key stereochemistry-defining step is a 1,2-migration of the alkyl group (R) from the boron atom to the adjacent carbon of the dichloromethyl group, with concurrent expulsion of a chloride ion. This rearrangement is often promoted by the addition of a Lewis acid, such as zinc chloride (ZnCl₂), which coordinates to the chloride destined to be the leaving group, facilitating its departure.[5][7] This concerted migration proceeds with inversion of configuration at the carbon atom, but because the migrating group moves from boron to carbon, the net result is a retention of stereochemistry at the migrating carbon. The transition state is highly ordered, and the steric bulk of the pinanediol auxiliary dictates the facial selectivity of the migration, leading to the formation of the α-chloro boronic ester product (3) with high diastereomeric purity.[5]
The overall process results in the elongation of the original alkyl chain by one carbon, with the creation of a new, precisely controlled stereocenter.
Experimental Workflow and Protocol
Workflow Overview
The following diagram illustrates the general workflow for the asymmetric Matteson homologation, from the starting materials to the versatile α-chloro boronic ester intermediate.
Caption: General workflow for the Asymmetric Matteson Homologation.
Detailed Experimental Protocol: Synthesis of a Chiral α-Chloro Boronic Ester
This protocol describes a general procedure for the one-carbon homologation of a (+)-pinanediol alkylboronic ester.
Materials:
-
(+)-Pinanediol alkylboronic ester (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF), freshly distilled from Na/benzophenone
-
Anhydrous Dichloromethane (CH₂Cl₂), freshly distilled from CaH₂ (1.2 equiv)
-
n-Butyllithium (n-BuLi) in hexanes, titrated (1.1 equiv)
-
Anhydrous Zinc Chloride (ZnCl₂), 0.5 M solution in THF (1.1 equiv)
Glassware & Equipment:
-
Three-neck round-bottom flask, oven-dried and equipped with a magnetic stir bar, thermometer, and a nitrogen/argon inlet.
-
Syringes for liquid transfers.
-
Low-temperature cooling bath (e.g., liquid N₂/diethyl ether or an immersion cryocooler).
Procedure:
-
Reaction Setup:
-
Assemble the three-neck flask under a positive pressure of inert gas (N₂ or Ar).
-
Charge the flask with anhydrous THF (to make an approx. 0.2 M solution with respect to the boronic ester) and anhydrous dichloromethane (1.2 equiv).
-
Cool the solution to -100 °C using a liquid N₂/ether bath. Expert note: Maintaining a temperature below -95 °C is critical for the stability of (dichloromethyl)lithium. A slush bath is more reliable than an acetone/dry ice bath for reaching this temperature.
-
-
Generation of (Dichloromethyl)lithium:
-
Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred THF/CH₂Cl₂ solution via syringe over 15-20 minutes. Ensure the internal temperature does not rise above -95 °C.
-
Stir the resulting colorless to pale yellow solution for an additional 30 minutes at -100 °C.
-
-
Ate Complex Formation:
-
In a separate, dry flask, dissolve the (+)-pinanediol alkylboronic ester (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add this solution dropwise to the (dichloromethyl)lithium solution at -100 °C over 20-30 minutes.
-
Stir the reaction mixture for 30 minutes at -100 °C.
-
-
Rearrangement:
-
To the cold reaction mixture, add the solution of anhydrous ZnCl₂ in THF (1.1 equiv) dropwise.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm slowly to room temperature. Let the mixture stir overnight (12-16 hours). Expert note: The slow warming is crucial for a controlled rearrangement and to minimize side reactions. The ZnCl₂ acts as a catalyst to promote the 1,2-migration that forms the desired product.[5]
-
-
Work-up and Isolation:
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Validation:
-
The crude α-chloro boronic ester is typically purified by flash column chromatography on silica gel or by distillation under high vacuum.
-
Validation: The product structure should be confirmed by ¹H NMR, ¹³C NMR, and ¹¹B NMR spectroscopy. The diastereomeric ratio can be determined by high-field ¹H NMR analysis of the crude product or by chiral GC/HPLC after conversion to a suitable derivative. Diastereomeric ratios of >98:2 are commonly achieved with this method.[4]
-
Substrate Scope and Performance
The (+)-pinanediol-directed Matteson homologation is effective for a wide range of alkyl and aryl boronic esters. The table below summarizes representative results, highlighting the consistently high yields and exceptional diastereoselectivity.
| Starting Boronic Ester (R-B(O₂Pin)) | Product (R-CH(Cl)-B(O₂Pin)) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Isobutyl | (S)-1-Chloro-3-methylbutylboronic ester | ~85% | >99:1 | [6] |
| n-Butyl | (S)-1-Chloropentylboronic ester | ~90% | >96:4 | [1][5] |
| Phenyl | (S)-Chloro(phenyl)methylboronic ester | ~88% | >99:1 | [5] |
| Benzyl | (S)-1-Chloro-2-phenylethylboronic ester | ~80% | >98:2 | [8] |
| (CH₂)₂OTBS | (S)-1-Chloro-3-(tert-butyldimethylsilyloxy)propylboronic ester | ~82% | >99:1 | [9] |
Note: Yields and d.r. are approximate and can vary based on specific reaction conditions and scale.
Downstream Applications: A Gateway to Chiral Synthesis
The true power of this methodology lies in the synthetic versatility of the resulting α-chloro boronic esters. The chloro-substituent can be displaced by a wide variety of nucleophiles with inversion of configuration, providing stereospecific access to new, more complex boronic esters. These can then be subjected to further homologation cycles or oxidized to furnish the final target molecules.[1][6]
-
Synthesis of Chiral Alcohols: Oxidation of the final boronic ester (e.g., with basic hydrogen peroxide) yields the corresponding chiral alcohol with high enantiomeric purity.
-
Synthesis of Chiral Amines and α-Amino Acids: Displacement of the chloride with an azide source (e.g., NaN₃) or a protected amine equivalent (e.g., lithium hexamethyldisilazide) followed by reduction or deprotection provides access to chiral amines and their derivatives, which are foundational in pharmaceutical chemistry.[6]
-
Iterative Homologation: The homologated boronic ester product can be used as the starting material for a subsequent homologation cycle, allowing for the controlled, iterative construction of complex carbon skeletons with multiple contiguous stereocenters.[1][5] This has been famously applied in the synthesis of insect pheromones and other complex natural products.[10]
References
-
Bower, J. F. (2021). Studies on a catalytic version of the Matteson asymmetric homologation reaction. Organic & Biomolecular Chemistry. Available at: [Link]
-
Kim, D. (2018). Homologation of chiral boronic esters and application to 1,3-polyols synthesis. Presentation slides. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols: The Use of (+)-Pinanediol in Asymmetric Synthesis. BenchChem Technical Document.
-
Sandoval, C. A. et al. (2024). Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers. National Institutes of Health (PMC). Available at: [Link]
-
Kazmaier, U. (2023). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Marine Drugs. Available at: [Link]
-
Matteson, D. S. (2013). Boronic esters in asymmetric synthesis. Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Donald S. Matteson's research while affiliated with Washington State University and other places. ResearchGate. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for the Preparation of Boronic Esters from (+)-Pinanediol. BenchChem Technical Document.
-
Zhuang, C. et al. (2018). Synthesis of biologically active boron-containing compounds. National Institutes of Health (PMC). Available at: [Link]
-
IUPAC. (n.d.). Pure and Applied Chemistry, Articles of Donald S. Matteson. IUPAC. Available at: [Link]
-
Kazmaier, U. et al. (2023). Stereoselective synthesis of five- and six-membered carbocycles via Matteson homologation/ring closing metathesis. Organic Chemistry Frontiers. Available at: [Link]
-
Kazmaier, U. (2010). A flexible approach to cis- and trans-2,5-disubstituted tetrahydrofurans by a combination of Matteson homologation and cycloetherification. Organic & Biomolecular Chemistry. Available at: [Link]
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- 2. Boronic esters in asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pubs.rsc.org [pubs.rsc.org]
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- 10. Studies on a catalytic version of the Matteson asymmetric homologation reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00604E [pubs.rsc.org]
Application Notes and Protocols for Diastereoselective Aldol Reactions with (+)-Pinanediol Esters
Introduction: Mastering Stereochemistry in Carbon-Carbon Bond Formation
The aldol reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the creation of β-hydroxy carbonyl compounds, which are pivotal structural motifs in a vast array of natural products and pharmaceutical agents.[1][2] A significant challenge in aldol chemistry is controlling the stereochemical outcome, as the reaction can generate up to two new stereocenters, potentially leading to a mixture of four stereoisomers.[1] Diastereoselective aldol reactions aim to selectively produce one diastereomer over the other (syn vs. anti).[1] The use of chiral auxiliaries provides a powerful strategy to achieve high levels of both diastereoselectivity and enantioselectivity.
This application note provides a detailed protocol and mechanistic insights for conducting diastereoselective aldol reactions using esters derived from (+)-pinanediol, a readily available chiral diol. The rigid, bicyclic structure of the pinanediol moiety imparts a highly organized chiral environment, facilitating excellent stereocontrol during the key bond-forming step. We will delve into the preparation of the requisite boron enolates and the subsequent diastereoselective aldol addition, with a focus on the practical aspects and the underlying principles that ensure success.
The Mechanistic Rationale: The Zimmerman-Traxler Model in Action
The stereochemical outcome of aldol reactions involving metal enolates is often rationalized using the Zimmerman-Traxler transition state model.[2][3][4] This model posits a six-membered, chair-like transition state where the metal cation coordinates to both the enolate oxygen and the aldehyde oxygen.[2][3] The substituents on the enolate and the aldehyde preferentially occupy equatorial positions to minimize steric interactions, particularly 1,3-diaxial interactions.[3][5]
Boron enolates are particularly effective in achieving high diastereoselectivity.[1][3] The shorter boron-oxygen bond lengths, compared to those of alkali metal enolates, lead to a more compact and rigid Zimmerman-Traxler transition state.[1][6] This structural constraint amplifies the steric interactions, resulting in a greater energy difference between the competing diastereomeric transition states and, consequently, higher selectivity.[1][3][6]
In the context of (+)-pinanediol esters, the chiral auxiliary dictates the facial selectivity of the enolate's attack on the aldehyde. The bulky pinane framework effectively shields one face of the boron enolate, compelling the aldehyde to approach from the less hindered side. This, in conjunction with the chair-like transition state, leads to the predictable formation of a specific diastereomer.
Visualizing the Path to Stereoselectivity
Overall Workflow
The following diagram outlines the key stages of the diastereoselective aldol reaction using a (+)-pinanediol propionate ester.
Caption: Workflow for the diastereoselective aldol reaction.
Proposed Zimmerman-Traxler Transition State
This diagram illustrates the proposed chair-like transition state that accounts for the high diastereoselectivity observed.
Caption: Proposed Zimmerman-Traxler transition state model.
Experimental Protocols
Part 1: Preparation of (+)-Pinanediol Propionate Ester
This initial step involves the esterification of (+)-pinanediol with propionyl chloride.
Materials:
-
(+)-Pinanediol
-
Propionyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
1 N Sodium bisulfate (NaHSO₄) solution
-
Water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Isopropyl alcohol
Procedure:
-
To a solution of (+)-pinanediol (1.0 equiv) in anhydrous dichloromethane, add pyridine (1.2 equiv) at 0 °C under an inert atmosphere.[7]
-
Slowly add propionyl chloride (1.1 equiv) to the solution over 5-10 minutes.[7]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding methanol (0.1 equiv).
-
Wash the organic layer sequentially with water and 1 N NaHSO₄ solution.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from hot isopropyl alcohol to yield the pure (+)-pinanediol propionate ester.[7]
Part 2: Diastereoselective Aldol Reaction
This protocol details the formation of the boron enolate and its subsequent reaction with an aldehyde.[8]
Materials:
-
(+)-Pinanediol propionate ester
-
Dicyclohexylboron chloride (Cy₂BCl) or 9-BBN-Cl
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Dichloromethane (DCM) or Diethyl ether, anhydrous
-
Methanol
-
pH 7 Phosphate buffer
-
Hydrogen peroxide (30% solution)
-
Saturated ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the (+)-pinanediol propionate ester (1.0 equiv) in anhydrous dichloromethane and cool the solution to -78 °C under an inert atmosphere.
-
Add triethylamine (1.2 equiv) to the solution.
-
Slowly add a solution of dicyclohexylboron chloride (1.1 equiv) in the reaction solvent. Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours to ensure complete enolate formation.
-
Cool the reaction mixture back down to -78 °C.[7]
-
Add a solution of the aldehyde (1.1 equiv) in anhydrous dichloromethane dropwise over several minutes.[7]
-
Stir the reaction at -78 °C for 1-3 hours, then allow it to warm to 0 °C and stir for an additional hour.[7]
-
Quench the reaction at 0 °C by the sequential addition of methanol, pH 7 phosphate buffer, and 30% hydrogen peroxide. Ensure the temperature is maintained below 20 °C during the oxidative workup.
-
Stir the biphasic mixture vigorously for 1-2 hours at room temperature.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated NH₄Cl solution and brine, then dry over anhydrous Na₂SO₄.[7]
-
Filter and concentrate the solution under reduced pressure.
-
The crude aldol adduct can be purified by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
| Parameter | Recommended Conditions | Rationale |
| Enolization Temperature | -78 °C to 0 °C | Low temperatures are crucial for the selective formation of the kinetic boron enolate and to prevent side reactions. |
| Aldol Addition Temp. | -78 °C | Maximizes diastereoselectivity by favoring the more ordered Zimmerman-Traxler transition state. |
| Boron Reagent | Dicyclohexylboron chloride | Bulky alkyl groups on the boron atom enhance the steric hindrance in the transition state, often leading to higher selectivity. |
| Base | Triethylamine or DIPEA | A non-nucleophilic amine base is required to facilitate the enolization without competing in side reactions.[9] |
| Solvent | Dichloromethane or Ether | Anhydrous, non-protic solvents are essential to prevent quenching of the enolate and to ensure the stability of the boron reagents. |
| Workup | Oxidative (H₂O₂) | Necessary to cleave the boron from the aldolate product, yielding the desired β-hydroxy ester.[8] |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The success of this reaction is highly dependent on the exclusion of moisture. All glassware should be oven-dried, and anhydrous solvents and reagents should be used.
-
Reagent Purity: The purity of the aldehyde is critical; it should be freshly distilled before use to remove any acidic impurities that can catalyze side reactions.
-
Slow Addition: Slow, dropwise addition of the boron reagent and the aldehyde at low temperatures is important to maintain control over the reaction and minimize side product formation.
-
Diastereomer Separation: While the reaction is highly diastereoselective, minor diastereomers may form. These can typically be separated by flash column chromatography.
-
Auxiliary Cleavage: The (+)-pinanediol auxiliary can be cleaved under various conditions (e.g., hydrolysis, reduction) to afford the chiral β-hydroxy acid or alcohol, respectively.
Conclusion
The use of (+)-pinanediol esters in diastereoselective aldol reactions offers a reliable and highly effective method for the synthesis of chiral β-hydroxy carbonyl compounds. The rigid chiral scaffold of the pinanediol auxiliary, combined with the predictable nature of the boron-mediated Zimmerman-Traxler transition state, provides a robust platform for asymmetric synthesis. The protocols outlined in this application note, grounded in established mechanistic principles, are designed to enable researchers to confidently apply this powerful methodology in their synthetic endeavors.
References
-
Zimmerman, H. E.; Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920-1923. [Link]
-
Paterson, I. (1991). Aldol and Related Reactions. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 2, pp. 301-319). Pergamon Press. [Link]
-
Cergol, K. M.; Coster, M. J. (2007). Asymmetric aldol reaction using boron enolates. Nature Protocols, 2(10), 2568–2573. [Link]
-
Myers, A. G. (n.d.). Zimmerman Traxler Model. Harvard University. [Link]
-
Crimmins, M. T. (2004). A. (4S,5R)-4-BENZYL-3-PROPIONYL-5-PHENYL-THIAZOLIDINE-2-THIONE. Organic Syntheses, 81, 193. [Link]
-
Chemistry LibreTexts. (2020, August 15). 4.4: The aldol reaction. [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. m.youtube.com [m.youtube.com]
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- 9. youtube.com [youtube.com]
The Pinanediol Boronic Ester: A Chiral Auxiliary Driving Stereoselective Synthesis of Natural Products
Introduction: The Enduring Power of Boron in Complex Synthesis
In the intricate world of natural product synthesis, where the precise arrangement of atoms in three-dimensional space dictates biological function, the chemist's toolbox must be equipped with reagents that offer exceptional control over stereochemistry. Among the select group of reagents that have revolutionized this field, pinanediol boronic esters stand out as a testament to the power of chiral auxiliaries. Derived from the readily available chiral terpene α-pinene, pinanediol provides a robust and predictable steric environment that guides the formation of new stereocenters with remarkable fidelity. This guide provides an in-depth exploration of the application of pinanediol boronic esters in the synthesis of complex natural products, offering both a conceptual framework and detailed, field-proven protocols for researchers, scientists, and professionals in drug development.
Pinanediol boronic esters are lauded for their stability, often being crystalline solids that are amenable to purification by chromatography and long-term storage under anhydrous conditions. This stability, however, does not compromise their reactivity in a suite of powerful carbon-carbon bond-forming reactions. This unique combination of stability and reactivity has cemented their role as indispensable intermediates in the stereoselective construction of polyketide and amino acid-derived natural products.
This document will delve into the two primary applications of pinanediol boronic esters in natural product synthesis: the Matteson homologation for the iterative construction of chiral centers and the Suzuki-Miyaura cross-coupling for the formation of carbon-carbon bonds with surgical precision. Through detailed mechanistic discussions, illustrative examples from seminal total syntheses, and step-by-step experimental protocols, this guide aims to equip the reader with the knowledge and practical insights necessary to harness the full potential of these remarkable reagents.
I. The Matteson Homologation: A Cornerstone of Stereocontrolled Chain Elongation
The Matteson homologation is a powerful and highly stereoselective method for the one-carbon extension of a boronic ester, creating a new chiral center with a predictable 1,2-anti relationship to the existing stereocenter.[1] The use of a chiral pinanediol auxiliary is central to the success of this reaction, as its rigid bicyclic framework effectively shields one face of the boron atom, directing the incoming nucleophile to the opposite face.
The Causality of Stereoselection: A Mechanistic Perspective
The generally accepted mechanism of the Matteson homologation begins with the reaction of a chiral pinanediol boronic ester with a dihalomethyllithium reagent, typically generated in situ from dichloromethane and a strong base like lithium diisopropylamide (LDA). This forms a boronate "ate" complex. The key stereodetermining step is the subsequent 1,2-migration of the organic group from the boron to the adjacent carbon, displacing a halide ion. The pinanediol auxiliary directs this migration to occur from a specific face, leading to the formation of the α-halo boronic ester with high diastereoselectivity.[1] Subsequent displacement of the halide with a nucleophile, such as a Grignard reagent, proceeds with inversion of configuration, affording the homologated product.
Caption: Mechanism of the Matteson Homologation.
Application in Natural Product Synthesis: The Total Synthesis of Doliculide
The power of the Matteson homologation is elegantly demonstrated in the total synthesis of doliculide, a potent cytotoxic marine natural product. The Kazmaier group utilized an iterative Matteson homologation strategy to construct the complex polyketide backbone of doliculide, showcasing the reaction's ability to build multiple stereocenters in a controlled manner.[2] By carefully selecting the sequence of nucleophiles used in the homologation steps, they were able to synthesize various derivatives of doliculide for structure-activity relationship (SAR) studies.[2]
| Natural Product | Key Transformation | Substrate | Reagents | Yield (dr) | Reference |
| Doliculide | Iterative Matteson Homologation | Chiral Pinanediol Boronic Ester | 1. LDA, CH₂Cl₂; 2. Nucleophile (e.g., Grignard reagent) | Good to Excellent | [2] |
| Tautomycin | Matteson Homologation | Chiral Pinanediol Boronic Ester | 1. LDA, CH₂Cl₂; 2. Grignard reagent | High | [1] |
Protocol 1: General Procedure for Matteson Homologation
This protocol is a representative procedure for the one-carbon homologation of a pinanediol boronic ester.
Materials:
-
(+)-Pinanediol boronic ester (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine (2.2 eq), freshly distilled from CaH₂
-
n-Butyllithium (2.2 eq) in hexanes
-
Anhydrous dichloromethane (CH₂Cl₂), freshly distilled from CaH₂
-
Grignard reagent (e.g., methylmagnesium bromide, 1.5 eq) in THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet
-
Syringes and needles
-
Dry ice/acetone bath
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine in anhydrous THF and cool the solution to -78 °C. Slowly add n-butyllithium dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Formation of the Boronate Complex: In a separate flame-dried flask under nitrogen, dissolve the (+)-pinanediol boronic ester in anhydrous THF and cool to -78 °C. To this solution, add anhydrous dichloromethane.
-
Homologation: Slowly add the boronic ester/dichloromethane solution to the pre-formed LDA solution at -78 °C via cannula. Stir the reaction mixture at -78 °C for 30 minutes.
-
Nucleophilic Substitution: To the reaction mixture at -78 °C, add the Grignard reagent dropwise. Allow the reaction to warm slowly to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
II. Suzuki-Miyaura Cross-Coupling: Forging Complex Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[3][4] Pinanediol boronic esters are excellent coupling partners in this reaction due to their enhanced stability compared to the corresponding boronic acids, which can be prone to protodeboronation and other side reactions.[4] This stability allows for the isolation and purification of the boronic ester, ensuring accurate stoichiometry and cleaner reaction profiles in the subsequent coupling step.
The Role of Pinanediol Esters in Suzuki-Miyaura Coupling
While boronic acids are often used directly in Suzuki-Miyaura couplings, the use of their pinanediol esters offers several advantages, particularly in the synthesis of complex molecules. The pinanediol group can protect the boronic acid functionality through a multi-step synthesis, only to be revealed at the desired coupling stage. Furthermore, the well-defined structure of pinanediol boronic esters can influence the kinetics and outcome of the transmetalation step in the catalytic cycle.
Caption: General workflow for natural product synthesis.
Application in Natural Product Synthesis: The Total Synthesis of Fostriecin
A compelling example of the strategic use of a boronic ester in a complex natural product synthesis is found in the total synthesis of fostriecin, a potent protein phosphatase inhibitor.[5] In one of the synthetic routes, a key late-stage Suzuki-Miyaura coupling was employed to construct the sensitive (Z,Z,E)-triene moiety of the molecule.[5] The use of a stable boronic ester was crucial for the success of this transformation, allowing for the coupling of two complex fragments with high efficiency and stereoretention.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of a pinanediol boronic ester with an organic halide.
Materials:
-
Pinanediol boronic ester (1.0 eq)
-
Organic halide (e.g., aryl bromide, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., aqueous sodium carbonate solution, 2 M, 2.0 eq)
-
Solvent (e.g., toluene or 1,4-dioxane)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser and nitrogen inlet
-
Magnetic stir bar and heating mantle
-
Syringes and needles
Procedure:
-
Reaction Setup: To a Schlenk flask, add the pinanediol boronic ester, the organic halide, and the palladium catalyst.
-
Degassing: Evacuate and backfill the flask with nitrogen three times.
-
Addition of Solvent and Base: Add the solvent (e.g., toluene) followed by the aqueous base solution.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
III. Practical Considerations: Handling, Purification, and Deprotection
Stability and Storage: Pinanediol boronic esters are generally more stable than their corresponding boronic acids and can often be stored for extended periods at low temperatures under an inert atmosphere.[3] However, they are still susceptible to hydrolysis, so it is crucial to handle them in a dry environment and use anhydrous solvents for reactions.
Purification: Purification of pinanediol boronic esters can often be achieved by column chromatography on silica gel.[1] It is sometimes advisable to deactivate the silica gel with a small amount of triethylamine in the eluent to prevent degradation of sensitive esters.[3] In some cases, crystallization can be an effective method of purification.
Deprotection: The removal of the pinanediol auxiliary to furnish the free boronic acid can be accomplished under various conditions. A common method involves transesterification with another diol or boronic acid, such as phenylboronic acid, in a biphasic system.[1] Acidic hydrolysis can also be employed, though care must be taken to avoid decomposition of the desired product.
Conclusion: An Indispensable Tool for the Modern Synthetic Chemist
Pinanediol boronic esters have firmly established themselves as a cornerstone of modern stereoselective synthesis. Their ability to serve as both stable, isolable intermediates and highly reactive partners in powerful C-C bond-forming reactions provides a unique advantage in the construction of complex natural products. The Matteson homologation and Suzuki-Miyaura cross-coupling, two of the most significant transformations in contemporary organic chemistry, are greatly enhanced by the use of these chiral auxiliaries. As the quest for novel therapeutics and a deeper understanding of biological processes continues to drive the field of natural product synthesis, the application of pinanediol boronic esters is certain to play an even more prominent role in the years to come.
References
-
Kazmaier, U. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Mar. Drugs2023 , 21(1), 20. [Link]
-
Gao, D.; O'Doherty, G. A. Total and Formal Syntheses of Fostriecin. Org. Lett.2010 , 12(16), 3752–3755. [Link]
-
Coutts, S. J.; Adams, J.; Krolikowski, D.; Snow, R. J. Two efficient methods for the cleavage of pinanediol boronate esters yielding the free boronic acids. Tetrahedron Lett.1994 , 35(29), 5109-5112. [Link]
- D'hooghe, M.; Törnroos, K. W.; De Kimpe, N. Synthesis and reactivity of 2-(1-chloroalkyl)aziridines. J. Org. Chem.2006, 71(13), 4973-4979.
-
Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev.2014 , 43(1), 412-443. [Link]
- Matteson, D. S. Boronic Esters in Asymmetric Synthesis. J. Org. Chem.2013, 78(20), 10009–10023.
- Thomas, S. P.; French, R. M.; Jheengut, V.; Aggarwal, V. K. The 1,2-metallate rearrangement of boron 'ate' complexes. Chem. Rec.2009, 9(1), 24-39.
- Sadhu, K. M.; Matteson, D. S. 99% Chirally selective synthesis via pinanediol boronic esters: insect pheromones, diols, and an amino alcohol. J. Am. Chem. Soc.1984, 106(24), 7525–7526.
-
Matteson, D. S.; Jesthi, P. K.; Sadhu, K. M. Synthesis and properties of pinanediol .alpha.-amido boronic esters. Organometallics1984 , 3(8), 1284–1288. [Link]
- Matteson, D. S.; Sadhu, K. M.; Peterson, M. L. 99% Chirally selective synthesis via pinanediol boronic esters: insect pheromones, diols, and an amino alcohol. J. Am. Chem. Soc.1986, 108(4), 810–819.
- Matteson, D. S. Asymmetric synthesis with boronic esters. Acc. Chem. Res.1988, 21(8), 294–300.
- Matteson, D. S.; Michnick, T. J. Stereoselective reaction of an enolate with chiral α-halo boronic acid esters. Organometallics1990, 9(12), 3171–3177.
-
Andler, O.; Kazmaier, U. Synthesis and Late-Stage Modification of (−)-Doliculide Derivatives Using Matteson's Homologation Approach. Mar. Drugs2021 , 19(11), 606. [Link]
-
Organic Syntheses. ASYMMETRIC SYNTHESIS OF (R)-5-METHYL-1-PHENYLHEXAN-3-OL VIA HOMOLOGATION OF A BORONIC ESTER. Org. Synth.2012 , 89, 9. [Link]
Sources
- 1. Total synthesis of rhizoxin D, a potent antimitotic agent from the fungus Rhizopus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Late-Stage Modification of (−)-Doliculide Derivatives Using Matteson’s Homologation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Total and Formal Syntheses of Fostriecin - PMC [pmc.ncbi.nlm.nih.gov]
Mastering Dipeptide Synthesis: A Step-by-Step Guide to Utilizing BoroGly-(+)-Pinanediol for Peptide Coupling
Introduction: The Strategic Advantage of Boron-Containing Amino Acid Analogs in Peptide Chemistry
In the landscape of modern drug discovery and development, the precise construction of peptides is of paramount importance. Boron-containing amino acids and their derivatives have emerged as powerful tools for chemists, offering unique reactivity and serving as key intermediates in the synthesis of complex biomolecules and therapeutic agents. Among these, BoroGly-(+)-Pinanediol, the pinanediol ester of glycineboronic acid, provides a stable, crystalline, and readily handleable glycine equivalent. The pinanediol protecting group not only confers stability to the otherwise labile boronic acid moiety but also introduces chirality, which can be exploited in stereoselective transformations.
This application note provides a comprehensive, step-by-step guide for researchers and scientists on the setup and execution of a peptide coupling reaction using BoroGly-(+)-Pinanediol. We will delve into the rationale behind the procedural steps, ensuring a deep understanding of the reaction's nuances and empowering the user to confidently apply this methodology in their own synthetic endeavors. The focus of this guide will be the coupling of BoroGly-(+)-Pinanediol with an N-terminally protected amino acid, a fundamental transformation in the construction of dipeptides and larger peptide frameworks.
Core Principles: Understanding the Peptide Coupling Reaction
The formation of a peptide bond is a condensation reaction between the carboxylic acid of one amino acid and the amine of another. To achieve a selective and efficient coupling, activation of the carboxylic acid is necessary. This is typically accomplished using a variety of coupling reagents that convert the carboxylic acid into a more reactive species, susceptible to nucleophilic attack by the amino group.
In the context of this guide, the free amine of BoroGly-(+)-Pinanediol will act as the nucleophile, attacking the activated carboxylic acid of an N-protected amino acid, such as N-Boc-L-alanine. The choice of an N-terminal protecting group, like the tert-butyloxycarbonyl (Boc) group, is crucial to prevent self-coupling of the protected amino acid.[1]
Visualizing the Workflow: From Starting Materials to Dipeptide Product
The following diagram outlines the key stages of the peptide coupling reaction detailed in this guide.
Caption: Workflow for the synthesis of a dipeptide using BoroGly-(+)-Pinanediol.
Materials and Equipment
A comprehensive list of necessary reagents and equipment is provided below. It is imperative to use high-purity, anhydrous reagents and solvents to ensure the success of the coupling reaction.
| Reagents | Grade | Supplier | Notes |
| BoroGly-(+)-Pinanediol HCl | ≥97% | Commercially Available | The hydrochloride salt is commonly used for its stability. |
| N-Boc-L-alanine | ≥98% | Commercially Available | |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | ≥98% | Commercially Available | A common and effective peptide coupling reagent. |
| DIPEA (N,N-Diisopropylethylamine) | ≥99.5%, anhydrous | Commercially Available | A non-nucleophilic base. |
| DMF (N,N-Dimethylformamide) | Anhydrous, ≥99.8% | Commercially Available | |
| Ethyl acetate | ACS grade | Commercially Available | For extraction. |
| Saturated aqueous sodium bicarbonate solution | Prepared in-house | For work-up. | |
| Brine (Saturated aqueous sodium chloride solution) | Prepared in-house | For work-up. | |
| Anhydrous magnesium sulfate or sodium sulfate | Commercially Available | For drying organic layers. | |
| Silica gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Equipment |
| Round-bottom flasks |
| Magnetic stirrer and stir bars |
| Inert atmosphere setup (Nitrogen or Argon) |
| Syringes and needles |
| Separatory funnel |
| Rotary evaporator |
| Thin-layer chromatography (TLC) plates and chamber |
| UV lamp for TLC visualization |
| Glass column for chromatography |
| Standard laboratory glassware |
Experimental Protocol: Synthesis of N-(tert-butoxycarbonyl)-L-alanylglycine Pinanediol Boronate
This protocol details the coupling of N-Boc-L-alanine with BoroGly-(+)-Pinanediol.
Step 1: Reagent Preparation and Inert Atmosphere
1.1. Drying of Glassware: Ensure all glassware is thoroughly dried in an oven at >100 °C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.
1.2. Inert Atmosphere: Assemble the reaction flask with a magnetic stir bar and a septum. Purge the flask with a gentle stream of nitrogen or argon for several minutes to create an inert atmosphere. This is crucial as coupling reagents can be moisture-sensitive.
Step 2: Activation of N-Boc-L-alanine
2.1. In the reaction flask, dissolve N-Boc-L-alanine (1.0 eq) and HBTU (1.05 eq) in anhydrous DMF . The volume of DMF should be sufficient to fully dissolve the reagents, typically resulting in a concentration of 0.1-0.5 M.
2.2. Stir the solution at room temperature for 2-3 minutes.
2.3. To this solution, add DIPEA (2.0 eq) dropwise using a syringe. The addition of the base will neutralize the hydrochloride salt of BoroGly-(+)-Pinanediol in the subsequent step and facilitate the coupling reaction.
2.4. Allow the activation to proceed for 10-15 minutes at room temperature. The solution may change in appearance as the activated ester is formed.
-
Expert Insight: The pre-activation of the carboxylic acid is a common strategy to ensure efficient coupling. HBTU is a highly effective coupling reagent that minimizes the risk of racemization of the activated amino acid.[2]
Step 3: Coupling with BoroGly-(+)-Pinanediol
3.1. In a separate flask, dissolve BoroGly-(+)-Pinanediol HCl (1.1 eq) in a minimal amount of anhydrous DMF .
3.2. Add the solution of BoroGly-(+)-Pinanediol to the activated N-Boc-L-alanine solution via syringe.
3.3. Stir the reaction mixture at room temperature.
Step 4: Reaction Monitoring
4.1. The progress of the reaction should be monitored by thin-layer chromatography (TLC). A suitable solvent system for TLC is typically a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v).
4.2. Spot the reaction mixture alongside the starting materials (N-Boc-L-alanine and BoroGly-(+)-Pinanediol) on a TLC plate.
4.3. The reaction is considered complete when the limiting starting material (typically N-Boc-L-alanine) is no longer visible by TLC. The reaction time can vary from a few hours to overnight.
Step 5: Work-up and Extraction
5.1. Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
5.2. Wash the organic layer sequentially with:
- Saturated aqueous sodium bicarbonate solution (to remove any unreacted N-Boc-L-alanine and acidic byproducts).
- Water.
- Brine (to aid in the separation of the aqueous and organic layers).
5.3. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
5.4. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Step 6: Purification
6.1. The crude product can be purified by flash column chromatography on silica gel.
6.2. A gradient elution system, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes, is often effective.
6.3. Collect the fractions containing the desired product (as determined by TLC) and concentrate them under reduced pressure to yield the pure N-(tert-butoxycarbonyl)-L-alanylglycine pinanediol boronate.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling chemicals.[3]
-
Fume Hood: Conduct all steps of the reaction in a well-ventilated fume hood.
-
Handling Reagents:
-
DMF: is a potential teratogen and should be handled with care. Avoid inhalation and skin contact.
-
DIPEA: is a corrosive and flammable liquid. Handle with caution.
-
HBTU: can be an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Incomplete activation of the carboxylic acid. | Ensure all reagents and solvents are anhydrous. Increase activation time. |
| Inactive coupling reagent. | Use a fresh bottle of HBTU. | |
| Insufficient base. | Ensure 2.0 equivalents of DIPEA are used to neutralize the BoroGly-(+)-Pinanediol HCl and facilitate the reaction. | |
| Presence of starting material after prolonged reaction time | Steric hindrance. | While not expected for this reaction, for more hindered amino acids, a more potent coupling reagent (e.g., HATU) or elevated temperature may be required. |
| Multiple spots on TLC of the crude product | Side reactions. | Ensure an inert atmosphere is maintained. Avoid excessive heating. |
| Racemization. | Use a coupling reagent known for low racemization potential (like HBTU or HATU). Avoid prolonged exposure to strong base. |
Conclusion
This application note has provided a detailed and robust protocol for the peptide coupling of BoroGly-(+)-Pinanediol with N-Boc-L-alanine. By following these step-by-step instructions and adhering to the safety precautions, researchers can confidently synthesize dipeptide boronic esters, which are valuable building blocks in medicinal chemistry and drug development. The principles and techniques described herein are broadly applicable to the coupling of other N-protected amino acids with BoroGly-(+)-Pinanediol, opening the door to a wide range of novel peptide structures.
References
- Angene Chemical. (2025).
- Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375–1397.
- Coutts, S. J., Adams, J., Krolikowski, D., & Snow, R. J. (1994). Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. Tetrahedron Letters, 35(29), 5109-5112.
- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Matteson, D. S. (1998). Boronic Esters in Asymmetric Synthesis. Tetrahedron, 54(36), 10555-10606.
- Yang, W., Gao, X., & Wang, B. (2003). Biologically active boron-containing compounds. Medicinal research reviews, 23(3), 346–368.
- University of the Pacific. (2025). Synthesis of Alanine-Containing Peptides. Scholarly Commons.
- BenchChem. (2025). Technical Support Center: Solid-Phase Peptide Synthesis with Boc-L-Ala-OH.
- Zhang, Y., & Guan, Y. (2013). Boronic acid-containing hydrogels: synthesis and their applications. Chemical Society reviews, 42(20), 8107–8121.
- Inglis, S. R., Woon, E. C. Y., Thompson, A. L., & Schofield, C. J. (2010). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. The Journal of organic chemistry, 75(2), 468–471.
- D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
- Rossi, R., Bellina, F., & Lessi, M. (2011). Selective palladium-catalyzed Suzuki-Miyaura cross-coupling reactions: an overview. Tetrahedron, 67(37), 6969-7025.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602.
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1989). New coupling reagents in peptide chemistry. Tetrahedron Letters, 30(15), 1927-1930.
Sources
Application Notes and Protocols for the Cleavage of the Pinanediol Chiral Auxiliary from Boronic Esters
Introduction: The Critical Role and Removal of Pinanediol Chiral Auxiliaries
In the landscape of modern asymmetric synthesis, chiral auxiliaries are indispensable tools for the stereocontrolled construction of complex molecular architectures. Among these, pinanediol, derived from the naturally abundant chiral pool of α-pinene, has emerged as a highly effective chiral auxiliary, particularly in the stereoselective synthesis of α-amino boronic acids and their peptide analogs. The rigid bicyclic structure of the pinanediol moiety provides a well-defined chiral environment, enabling high diastereoselectivity in a variety of chemical transformations.
However, the very stability that makes pinanediol boronate esters robust intermediates in multi-step syntheses also presents a significant challenge: the ultimate cleavage of the auxiliary to unveil the desired chiral boronic acid. The efficiency and mildness of this deprotection step are paramount to the overall success of the synthetic route, directly impacting the yield, purity, and structural integrity of the final product. Incomplete or harsh cleavage conditions can lead to racemization, degradation of sensitive functional groups, or difficult purification procedures.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary methods for the cleavage of pinanediol chiral auxiliaries from boronic esters. We will delve into the mechanistic underpinnings of each technique, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for the most reliable and versatile cleavage strategies.
Strategic Approaches to Pinanediol Auxiliary Cleavage
The selection of an appropriate cleavage method is dictated by the substrate's structural features, the presence of other functional groups, and the desired scale of the reaction. The most prevalent and effective strategies include:
-
Transesterification with Diethanolamine followed by Acidic Hydrolysis: A mild and often high-yielding two-step process that leverages the formation of a stable diethanolamine-boronate adduct.
-
Cleavage via Fluorinated Intermediates: A robust two-step method involving the formation of a potassium trifluoroborate salt, which is then hydrolyzed to the boronic acid.
-
Oxidative Cleavage: A destructive method for the pinanediol moiety, typically employing sodium periodate, which is useful when recovery of the auxiliary is not a priority.
-
Direct Acidic Hydrolysis: A straightforward approach that can be effective for certain substrates but may require harsh conditions.
The following sections will explore each of these methods in detail, providing both the theoretical framework and practical guidance for their successful implementation.
Method 1: Transesterification with Diethanolamine and Subsequent Hydrolysis
This two-step protocol is often the method of choice due to its mild reaction conditions, broad functional group tolerance, and the ease of isolation of the intermediate diethanolamine adduct.[1][2]
Causality of Experimental Choices
The success of this method hinges on the formation of a stable, tetracoordinate boron-diethanolamine adduct. This adduct is often insoluble in ethereal solvents, allowing for its simple isolation by filtration.[1] This precipitation-driven equilibrium effectively drives the transesterification to completion. The subsequent hydrolysis of the purified adduct under mild acidic conditions liberates the free boronic acid, while the protonated diethanolamine and cleaved pinanediol remain in the aqueous phase during extraction. This elegant sequence minimizes side reactions and simplifies purification.
Experimental Workflow
Detailed Protocol
Part A: Transesterification with Diethanolamine
-
Reaction Setup: In a round-bottom flask, dissolve the pinanediol boronate ester (1.0 eq) in anhydrous diethyl ether.
-
Addition of Diethanolamine: To the stirred solution, add diethanolamine (1.1 eq).
-
Precipitation: Within minutes, a white precipitate of the diethanolamine-boronate adduct will begin to form.[1]
-
Reaction Monitoring: Continue stirring at room temperature for approximately 30 minutes, or until the starting material is completely consumed as monitored by Thin Layer Chromatography (TLC).
-
Isolation of Adduct: Collect the white precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials and the liberated pinanediol.
-
Drying: Dry the isolated diethanolamine-boronate adduct under vacuum. The adduct is typically stable and can be stored.
Part B: Acidic Hydrolysis of the Diethanolamine Adduct
-
Reaction Setup: Suspend the dried diethanolamine-boronate adduct (1.0 eq) in diethyl ether.
-
Hydrolysis: Add 0.1 M aqueous hydrochloric acid (HCl) to the suspension and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the adduct is fully consumed (typically around 20 minutes).
-
Work-up: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Product Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the pure boronic acid.[1]
| Substrate Type | Product | Yield (%) | Reference |
| Aryl Boronate Ester | Phenylboronic acid | 99 | [2] |
| Alkyl Boronate Ester | Various alkyl boronic acids | 65-99 | [1][2] |
| α-Amido Boronate Ester | Boc-protected amino boronic acids | Moderate to excellent | [3] |
Method 2: Cleavage via Fluorinated Intermediates
This method provides a robust alternative for the deprotection of pinanediol boronate esters, proceeding through a stable, crystalline potassium trifluoroborate salt intermediate.[3]
Causality of Experimental Choices
The reaction with potassium hydrogen difluoride (KHF₂) converts the boronate ester into a highly stable and often crystalline potassium organotrifluoroborate salt. This transformation facilitates the separation from the pinanediol auxiliary. The subsequent hydrolysis of the trifluoroborate salt to the boronic acid can be achieved under mild conditions using reagents like trimethylsilyl chloride (TMSCl) in aqueous media. For α-amido or o-amido phenyl boronate esters, an aqueous workup after KHF₂ treatment can lead to the formation of difluoroboranes, which can then be hydrolyzed to the desired boronic acid, often with aqueous ammonia.[3]
Experimental Workflow
Detailed Protocol
Part A: Formation of the Potassium Trifluoroborate Salt
-
Reaction Setup: Dissolve the pinanediol boronate ester (1.0 eq) in methanol.
-
Addition of KHF₂: To the stirred solution, add an aqueous solution of potassium hydrogen difluoride (KHF₂) (e.g., 4.5 M).
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Isolation: Concentrate the reaction mixture to dryness under reduced pressure. Wash the resulting solid with a hot non-polar solvent like diethyl ether to remove the pinanediol. The remaining solid is the potassium trifluoroborate salt.
Part B: Hydrolysis of the Trifluoroborate Salt
-
For general boronic acids:
-
Hydrolysis: Treat the potassium trifluoroborate salt with trimethylsilyl chloride (TMSCl) in aqueous acetonitrile.
-
Work-up: Perform a standard aqueous work-up and extraction with an organic solvent to isolate the boronic acid.
-
-
For α-amido boronate esters (via difluoroborane):
-
Aqueous Work-up: After KHF₂ treatment and concentration, suspend the solid in water and stir overnight to form the difluoroborane.
-
Hydrolysis: Treat the isolated difluoroborane with aqueous ammonia to induce hydrolysis.
-
Work-up: Isolate the resulting boronic acid through extraction.
-
| Intermediate | Hydrolysis Reagent | Product | Yield | Reference |
| Trifluoroborate Salt | TMSCl / aq. MeCN | Boronic Acid | High | [3] |
| Difluoroborane | aq. NH₃ | α-Amido Boronic Acid | Good | [3] |
Method 3: Oxidative Cleavage with Sodium Periodate
This method is a destructive cleavage of the pinanediol auxiliary and is therefore employed when recovery of the chiral auxiliary is not necessary. It is a relatively fast and efficient method for obtaining the free boronic acid.
Mechanism of Oxidative Cleavage
The oxidative cleavage of the 1,2-diol system of the pinanediol auxiliary by sodium periodate (NaIO₄) proceeds through the formation of a cyclic periodate ester. This intermediate then undergoes a concerted fragmentation to yield the boronic acid and cleaved pinanediol fragments.
Experimental Workflow
Detailed Protocol
-
Reaction Setup: Dissolve the pinanediol boronate ester in a mixture of tetrahydrofuran (THF) and water.
-
Addition of Oxidant: Add an aqueous solution of sodium periodate (NaIO₄) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, extract the mixture with an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude boronic acid by column chromatography or recrystallization.
Method 4: Direct Acidic Hydrolysis
Direct hydrolysis of the pinanediol ester bond using strong acids is a straightforward approach, but its success is highly substrate-dependent. Pinanediol esters are significantly more stable to hydrolysis than other boronate esters like those derived from pinacol, often requiring forcing conditions which may not be compatible with sensitive functional groups.[1][2]
Causality of Experimental Choices
The stability of the pinanediol ester necessitates the use of strong acids (e.g., HCl) and often elevated temperatures to drive the hydrolysis to completion. The choice of solvent is critical to ensure solubility of the starting material while allowing for effective hydrolysis. A biphasic system is often employed to facilitate the separation of the desired boronic acid from the liberated pinanediol.
Detailed Protocol
-
Reaction Setup: Dissolve or suspend the pinanediol boronate ester in a suitable solvent system, such as a mixture of an organic solvent (e.g., ether) and aqueous acid (e.g., 1-6 M HCl).
-
Reaction: Stir the mixture vigorously at room temperature or with heating. The reaction time can vary significantly depending on the substrate.
-
Monitoring: Monitor the disappearance of the starting material by TLC or NMR spectroscopy.
-
Work-up: Upon completion, separate the layers. Extract the aqueous layer with an organic solvent.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude boronic acid, which may require further purification.
Recovery of the Pinanediol Chiral Auxiliary
A key advantage of using a chiral auxiliary is the ability to recover and reuse it, which is both economically and environmentally beneficial.[4] For non-destructive cleavage methods like transesterification and cleavage via fluorinated intermediates, the pinanediol is liberated into the reaction mixture.
General Recovery Protocol:
-
Extraction: During the aqueous work-up of the cleavage reaction, the pinanediol will preferentially partition into the organic phase.
-
Separation: After isolation of the desired boronic acid, the organic extracts containing the pinanediol can be concentrated.
-
Purification: The crude pinanediol can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as hexane.
Conclusion
The cleavage of the pinanediol chiral auxiliary is a critical step in the synthesis of chiral boronic acids. The choice of method requires careful consideration of the substrate's stability and the presence of other functional groups. The transesterification with diethanolamine followed by mild acidic hydrolysis stands out as a particularly versatile and gentle method with broad applicability. For more robust substrates, cleavage via fluorinated intermediates offers an excellent alternative. While oxidative cleavage and direct acidic hydrolysis have their applications, they are often less favored due to the destructive nature of the former and the potentially harsh conditions of the latter. By understanding the principles and protocols outlined in this guide, researchers can confidently and efficiently deprotect their pinanediol boronate esters to access valuable chiral building blocks for drug discovery and development.
References
-
D. S. Matteson, Tetrahedron, 1998 , 54, 10555-10606. [Link]
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Y. M. Kim, S. V. Krska, P. D. O'Shea, I. W. Davies, Org. Lett., 2009 , 11, 4148-4151. [Link]
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S. R. Inglis, E. C. Y. Woon, A. L. Thompson, C. J. Schofield, J. Org. Chem., 2010 , 75, 468-471. [Link]
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S. J. Coutts, J. Adams, D. Krolikowski, R. J. Snow, Tetrahedron Lett., 1994 , 35, 5109-5112. [Link]
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A. G. M. Barrett, J. A. Flygare, J. Org. Chem., 1991 , 56, 638-642. [Link]
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H. C. Brown, P. K. Jadhav, M. C. Desai, J. Am. Chem. Soc., 1982 , 104, 4303-4304. [Link]
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D. A. Evans, J. Bartroli, T. L. Shih, J. Am. Chem. Soc., 1981 , 103, 2127-2129. [Link]
-
J. A. Ellman, T. D. Owens, T. P. Tang, Acc. Chem. Res., 2002 , 35, 984-995. [Link]
-
D. J. Ager, I. Prakash, D. R. Schaad, Chem. Rev., 1996 , 96, 835-876. [Link]
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Application Notes & Protocols: BoroGly-(+)-Pinanediol as a Chiral Building Block and Protecting Group for Boronic Acids
Abstract
Boronic acids are indispensable reagents in modern organic synthesis and medicinal chemistry, serving as key precursors in Suzuki-Miyaura cross-coupling reactions and as pharmacophores in enzyme inhibitors. However, their inherent instability, propensity for dehydration to form boroxines, and challenging purification often necessitate the use of protecting groups. Among these, (+)-pinanediol stands out for its ability to form highly stable, crystalline boronate esters that are amenable to chromatographic purification. Furthermore, its chiral nature allows it to serve as a powerful auxiliary for stereoselective synthesis. This document provides an in-depth guide to the use of (+)-pinanediol as a protecting group, with a specific focus on BoroGly-(+)-Pinanediol HCl, a pivotal chiral building block for synthesizing α-aminoboronic acids.
The Strategic Advantage of the (+)-Pinanediol Protecting Group
The selection of a protecting group is a critical decision in a synthetic campaign, governed by factors of stability, ease of installation and removal, and compatibility with downstream reaction conditions.[1] While numerous diols are used to protect boronic acids, (+)-pinanediol offers a unique combination of attributes that make it superior for many applications.
Rationale for Use: Beyond Simple Protection
-
Exceptional Stability: Pinanediol boronate esters are among the most thermodynamically stable and hydrolytically resistant boronic esters known.[2][3] This stability is attributed to the sterically demanding bicyclic pinane skeleton, which shields the boron center from nucleophilic attack (e.g., by water) and prevents protodeboronation, a common decomposition pathway for many boronic acids.[4][5] This robustness allows for rigorous purification methods, such as silica gel chromatography, and tolerance to a wide range of reaction conditions.
-
Chiral Induction: (+)-Pinanediol is not merely a passive protecting group; it is an active chiral auxiliary. This is best exemplified in the Matteson homologation, a cornerstone for the asymmetric synthesis of α-aminoboronic acids.[6] The chiral environment provided by the pinanediol group directs the stereochemical outcome of the reaction, enabling the synthesis of enantiomerically pure products.
-
Crystallinity and Handling: Many pinanediol boronate esters are stable, crystalline solids with long shelf lives. This contrasts sharply with free boronic acids, which can be difficult to handle and purify.
The BoroGly-(+)-Pinanediol HCl Building Block
BoroGly-(+)-Pinanediol HCl is the protected form of aminomethylboronic acid, the boronic acid analogue of the amino acid glycine. It serves as a versatile and stable precursor for the synthesis of more complex peptide boronic acids, which are a prominent class of protease inhibitors.[7]
| Compound Profile: BoroGly-(+)-Pinanediol HCl | |
| IUPAC Name | ((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][4][8][9]dioxaborol-2-yl)methanamine hydrochloride[10] |
| CAS Number | 877314-87-9[10] |
| Molecular Formula | C₁₁H₂₁BClNO₂[10] |
| Formula Weight | 245.56[10] |
| Appearance | White to off-white solid |
| Storage | Store at 0-8 °C[10] |
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for key experimental choices.
Protocol 1: General Protection of an Arylboronic Acid with (+)-Pinanediol
Objective: To convert a representative arylboronic acid into its corresponding (+)-pinanediol boronate ester for enhanced stability and purification.
Materials:
-
Arylboronic acid (e.g., Phenylboronic acid) (1.0 eq)
-
(+)-Pinanediol (1.05 eq)
-
Toluene or Hexane
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Dean-Stark apparatus or Soxhlet extractor with 4Å molecular sieves
Workflow Diagram: Boronic Acid Protection
Caption: General workflow for boronic acid protection.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add the arylboronic acid (1.0 eq) and (+)-pinanediol (1.05 eq).
-
Add a sufficient volume of toluene to dissolve the reagents upon heating (approx. 0.2-0.5 M concentration).
-
Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC or ¹H NMR until the starting boronic acid is fully consumed. This typically takes 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can often be purified by recrystallization from a suitable solvent (e.g., hexane) or by flash column chromatography on silica gel.
Scientist's Notes:
-
Causality: The key to this reaction is the efficient removal of water, which drives the esterification equilibrium towards the product. A Dean-Stark trap is ideal for this. Using a slight excess of the diol can also help drive the reaction to completion.
-
Trustworthiness: The progress can be easily monitored. The disappearance of the broad -OH peak of the boronic acid in the ¹H NMR spectrum and the appearance of characteristic pinanediol methyl signals confirm product formation.
Protocol 2: Deprotection of Pinanediol Boronate Esters
Objective: To efficiently cleave the pinanediol ester and liberate the free boronic acid. The choice of method depends on the substrate's functional group tolerance.
Workflow Diagram: Deprotection Pathways
Caption: Deprotection via a potassium trifluoroborate intermediate.
Scientist's Notes:
-
Trustworthiness: This two-step process is highly reliable. The intermediate trifluoroborate salts are typically stable, crystalline solids that can be purified before the final hydrolysis step, leading to a very clean final product. [8]The method avoids harsh conditions that might be incompatible with sensitive functional groups.
| Comparison of Deprotection Methods | |||
| Method | Conditions | Advantages | Disadvantages |
| A: Transesterification | Phenylboronic acid, Et₂O/H₂O, RT [11] | Very mild; good for water-soluble products. | Requires large excess of sacrificial acid; product separation can be difficult for lipophilic boronic acids. |
| B: via Trifluoroborate | 1. KHF₂, MeOH, RT2. Aq. Acid or TMSCl [8][12] | High yielding; clean conversion; purifiable intermediate; broadly applicable. | Two-step process; requires handling of fluoride salts. |
| C: Acidic Hydrolysis | Aq. HCl, reflux [8][13] | Simple, direct one-step process. | Harsh conditions; may not be suitable for acid-labile functional groups; equilibrium can be an issue. |
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Incomplete Protection | Insufficient removal of water. | Ensure the reaction is run under strictly anhydrous conditions. Use a Dean-Stark trap or molecular sieves and ensure they are properly activated. Extend reaction time. |
| Low Yield on Deprotection | Re-esterification with liberated pinanediol during workup. | For transesterification, ensure efficient phase separation. For hydrolysis methods, consider adding a scavenger for the pinanediol, such as another boronic acid, to prevent the back reaction. [4] |
| Substrate Degradation | Deprotection conditions are too harsh. | Switch to a milder deprotection method. If using acidic hydrolysis (Method C), try Method A or B instead. |
| Difficulty Isolating Product | Product is amphiphilic or has unusual solubility. | For water-soluble products, lyophilization is often superior to extraction. For lipophilic products, ensure exhaustive extraction with an appropriate organic solvent. |
References
-
Inglis, S. R., et al. (2009). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. The Journal of Organic Chemistry. Available at: [Link]
-
Martínez-Aguirre, M. A., et al. (2020). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry. Available at: [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. Available at: [Link]
-
Yuen, A. K. L., & Hutton, C. A. (2009). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. Available at: [Link]
-
Reddit r/chemistry. (2020). Boronic acid pinacol ester deprotection. Available at: [Link]
- Kettner, C. A., & Shenvi, A. B. (1994). Removal of boronic acid protecting groups by transesterification. Google Patents (WO1994021668A1).
-
Scribd. (n.d.). Deprotection Methods for Pinanediol Boronates. Available at: [Link]
-
Wiley Online Library. (2010). Boron Acids as Protective Agents and Catalysts in Synthesis. ChemInform. Available at: [Link]
-
PubMed. (2009). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. Available at: [Link]
-
Sano, A., & Nagao, Y. (2018). Synthesis of biologically active boron-containing compounds. Journal of Pesticide Science. Available at: [Link]
-
ResearchGate. (2014). Order of thermodynamic stability of representative boronic esters. Available at: [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Book Review: Protecting Groups - Philip Kocienski. Available at: [Link]
-
Thomas, A. A., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Available at: [Link]
-
ResearchGate. (n.d.). Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols?. Available at: [Link]
-
Sci-Hub. (1994). ChemInform Abstract: Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. Available at: [Link]
-
University of Sonora. (2020). Examination of pinanediol-boronic acid ester formation in aqueous media: Relevance to the relative stability of trigonal and tetrahedral boronate esters. Available at: [Link]
-
ResearchGate. (2017). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Available at: [Link]
-
Royal Society of Chemistry. (2020). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Available at: [Link]
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The Cornerstone of Asymmetric C-C Bond Formation: A Guide to (+)-Pinanediol-Derived Boronic Esters in Asymmetric Synthesis
For the discerning researcher in organic synthesis and drug development, achieving precise stereochemical control is paramount. This guide provides an in-depth exploration of the utility of (+)-pinanediol as a chiral auxiliary, focusing on its application in the formation of chiral boronic esters and their subsequent transformations. While the specific reagent, ((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1][2][3]dioxaborol-2-yl)methanamine hydrochloride, commercially known as BoroGly-(+)-Pinanediol-HCl, represents a key building block, its true power is realized within the broader context of the Matteson homologation reaction. This document will elucidate the principles, showcase the extensive substrate scope, and provide detailed protocols for the application of (+)-pinanediol-derived boronic esters in asymmetric catalysis, a technique that has become a cornerstone for the stereoselective synthesis of a wide array of chiral molecules.[1]
The Principle of Stereocontrol: The Role of (+)-Pinanediol
(+)-Pinanediol, derived from the readily available natural monoterpene (+)-α-pinene, serves as a powerful chiral auxiliary. Its rigid bicyclic structure creates a well-defined and sterically hindered chiral environment around the boron atom of a boronic ester. This steric hindrance dictates the facial selectivity of subsequent reactions at the carbon atom attached to the boron, leading to high levels of asymmetric induction.[1] The primary application of (+)-pinanediol in this context is the Matteson homologation, a reliable method for the asymmetric extension of a carbon chain by one carbon atom.[1][4]
The general workflow of the Matteson homologation using a (+)-pinanediol-derived boronic ester is a testament to its synthetic utility. This process allows for the iterative construction of molecules with multiple contiguous stereocenters.[5]
Caption: General workflow of the Matteson Homologation reaction.
Substrate Scope: A Gateway to Diverse Chiral Architectures
The true strength of the (+)-pinanediol-mediated Matteson homologation lies in its broad substrate scope, providing access to a diverse array of chiral building blocks, most notably α-amino acids.[1] The stereochemical outcome is reliably controlled by the chirality of the pinanediol auxiliary, with diastereoselectivities often exceeding 98%.[1]
Synthesis of α-Amino Boronic Esters
A significant application of this methodology is the synthesis of α-amino boronic esters, which are valuable intermediates for the preparation of α-amino acids and their derivatives, including potent therapeutic agents.[6][7] The general approach involves the reaction of an α-chloro boronic ester with an amine source.[6]
Table 1: Representative Substrate Scope for the Synthesis of α-Amino Boronic Esters
| Entry | Starting Boronic Ester (R-B(O-pin)₂) | Nucleophile (Amine Source) | Product (α-Amino Boronic Ester) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Methylboronic acid pinacol ester | Lithium hexamethyldisilazide (LiHMDS) | (1S)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine | >99:1 | [6] |
| 2 | Isobutylboronic acid pinacol ester | LiHMDS, then TMS deprotection | Bortezomib precursor | High | [6] |
| 3 | Benzylboronic acid pinacol ester | LiHMDS | (S)-1-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methanamine | >95:5 | [2] |
| 4 | Vinylboronic acid pinacol ester | Dioxazolone (via NiH catalysis) | Chiral α-aminoboronates | High | [3] |
Synthesis of Chiral Alcohols and Other Functionalities
Beyond amino acids, the Matteson homologation is a versatile tool for the synthesis of chiral alcohols, diols, and insect pheromones.[1][8] The nucleophilic displacement of the α-chloro boronic ester with a variety of nucleophiles, followed by oxidation of the boronic ester, yields the corresponding chiral products.
Table 2: Substrate Scope for the Synthesis of Chiral Alcohols and Derivatives
| Entry | Starting Boronic Ester (R-B(O-pin)₂) | Nucleophile | Final Product after Oxidation | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Ethylboronic acid pinacol ester | Grignard Reagents (e.g., PhMgBr) | (S)-1-Phenylethanol | >99:1 | [8] |
| 2 | Propylboronic acid pinacol ester | Alkoxides (e.g., NaOMe) | (S)-1-Methoxypropane | High | [1] |
| 3 | (Z)-1-Hexenylboronic acid pinacol ester | Organolithium Reagents | Chiral allylic alcohol | >98:2 | [8] |
Detailed Protocols
General Procedure for the Matteson Homologation to form an α-Chloro Boronic Ester
Causality: This protocol describes the crucial one-carbon homologation step. The use of dichloromethane as both a reagent and solvent with a strong, non-nucleophilic base like n-butyllithium generates the dichloromethyllithium in situ. This attacks the boronic ester to form an "ate" complex. The subsequent rearrangement, often facilitated by a Lewis acid like zinc chloride, leads to the expulsion of a chloride ion and the formation of the α-chloro boronic ester with high diastereoselectivity. The low temperature is critical to maintain the stability of the organolithium species and control the reaction rate.
Protocol:
-
To a solution of the (+)-pinanediol boronic ester (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.5 M) under an inert atmosphere (argon or nitrogen) at -78 °C, add dichloromethane (1.2 equiv).
-
Slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add a solution of anhydrous zinc chloride (1.2 equiv) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude α-chloro boronic ester is typically used in the next step without further purification.
Caption: Key steps in the Matteson Homologation mechanism.
Protocol for Nucleophilic Displacement to form an α-Amino Boronic Ester
Causality: This protocol exemplifies the conversion of the α-chloro boronic ester to a protected α-amino boronic ester. Lithium hexamethyldisilazide (LiHMDS) is a strong, sterically hindered base that acts as a potent nucleophile for the SN2 displacement of the chloride. The bulky nature of LiHMDS helps to minimize side reactions. The subsequent deprotection step is necessary to reveal the free amine.
Protocol:
-
To a solution of the crude α-chloro boronic ester (1.0 equiv) in anhydrous THF (0.5 M) at -78 °C under an inert atmosphere, add LiHMDS (1.2 equiv, 1.0 M in THF) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting N-silylated amino boronic ester can be deprotected by treatment with an acid (e.g., HCl in methanol) to yield the corresponding amine hydrochloride salt, which can often be purified by crystallization.
Conclusion and Future Outlook
The use of (+)-pinanediol as a chiral auxiliary in the Matteson homologation has proven to be a robust and highly stereoselective method for the synthesis of a wide range of chiral building blocks.[1] Its application in the synthesis of α-amino acids and their derivatives has had a significant impact on medicinal chemistry and drug development.[6][7] The reliability, high diastereoselectivity, and broad substrate scope of this methodology ensure its continued importance in the field of asymmetric synthesis. Future developments may focus on expanding the range of nucleophiles compatible with the α-chloro boronic esters and the development of catalytic versions of the homologation reaction to further enhance its efficiency and sustainability.
References
- BenchChem. (n.d.). Application Notes and Protocols: The Use of (+)-Pinanediol in Asymmetric Synthesis.
- Zhang, X., et al. (2022). Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates. Nature Communications.
- Beenen, M. A., et al. (2006). Asymmetric Copper-Catalyzed Synthesis of α-Amino Boronate Esters from N-tert-Butanesulfinyl Aldimines. Journal of the American Chemical Society.
- Matteson, D. S., & Sadhu, K. M. (1983). 99% Chirally selective synthesis via pinanediol boronic esters: insect pheromones, diols, and an amino alcohol. Journal of the American Chemical Society.
- Kazmaier, U. (2012).
- Advanced ChemBlocks. (n.d.). Borogly-(+)-pinanediol-HCl 95%.
- PubChem. (n.d.). BoroGly-(+)-Pinanediol-HCl.
- Singh, R., et al. (2017). Synthesis of biologically active boron-containing compounds. RSC Advances.
- Matteson, D. S. (2013). Boronic esters in asymmetric synthesis. The Journal of Organic Chemistry.
- Aggarwal, V. K., et al. (2021). Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers. Journal of the American Chemical Society.
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Mastering Stereochemistry: A Guide to Chelation Control in Asymmetric Synthesis with BoroGly-(+)-Pinanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chirality in Modern Chemistry
In the realm of drug discovery and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental necessity. The three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety profile. Chiral boron reagents have emerged as powerful tools for achieving high levels of stereocontrol, and among these, BoroGly-(+)-Pinanediol stands out as a versatile chiral auxiliary. This document provides an in-depth exploration of the principles and applications of BoroGly-(+)-Pinanediol in chelation-controlled reactions, offering detailed protocols and mechanistic insights for researchers seeking to harness its potential in asymmetric synthesis.
The BoroGly-(+)-Pinanediol hydrochloride ((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1][2][3]dioxaborol-2-yl)methanamine hydrochloride) is a chiral organoboron compound that leverages the rigid, bicyclic structure of (+)-pinanediol to create a sterically defined environment around the boron center.[4][5][6] This well-defined chirality is pivotal in directing the stereochemical outcome of a variety of chemical transformations.[1][3]
The Principle of Chelation Control: A Tale of Two Transition States
At the heart of asymmetric synthesis with chiral auxiliaries lies the ability to favor the formation of one diastereomeric transition state over another.[3] Chelation control is a powerful strategy to achieve this. In reactions involving BoroGly-(+)-Pinanediol, the boron atom acts as a Lewis acid, coordinating to carbonyl groups or other Lewis basic sites in the substrate. This coordination, coupled with the steric bulk of the pinanediol moiety, locks the substrate into a rigid, five- or six-membered ring transition state. This conformation dictates the facial selectivity of nucleophilic attack, leading to the preferential formation of one enantiomer or diastereomer.
The aim of asymmetric synthesis is to produce a single enantiomer from a prochiral or achiral starting material by utilizing a chiral auxiliary.[3] The chiral auxiliary renders the transition states leading to the two possible enantiomers diastereomeric, thus favoring the formation of one.[3] High levels of asymmetric induction are achieved when the reacting species exists predominantly as a single, well-defined isomer in solution.[3]
Core Application: Asymmetric Synthesis of α-Amino Boronic Acids and Esters
A prime application of BoroGly-(+)-Pinanediol and related pinanediol-based boronates is in the stereoselective synthesis of α-amino boronic acids and their esters. These compounds are of significant interest in medicinal chemistry, with the proteasome inhibitor Bortezomib being a prominent example.[2][7][8] The synthesis of Bortezomib relies on a pinanediol boronic ester intermediate to establish the correct stereochemistry at the boron-bearing carbon.[7][8][9]
Mechanistic Insight: The Matteson Homologation
The Matteson homologation is a powerful method for the asymmetric one-carbon chain extension of boronic esters.[1] This reaction proceeds with exceptional levels of diastereoselectivity, often exceeding 98%, with the stereochemical outcome being directed by the chiral pinanediol auxiliary.[1]
Diagram 1: Generalized Workflow of Matteson Homologation
Caption: Generalized workflow of the Matteson Homologation reaction.
Protocol 1: General Procedure for Asymmetric Matteson Homologation using a (+)-Pinanediol Boronic Ester
This protocol provides a representative procedure for the asymmetric homologation of a generic (+)-pinanediol boronic ester. Researchers should optimize conditions for their specific substrate.
Materials:
-
(+)-Pinanediol boronic ester of the desired substrate
-
Dichloromethane (CH₂Cl₂), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
Zinc chloride (ZnCl₂), anhydrous solution in diethyl ether or THF
-
Nucleophile (e.g., Grignard reagent, organolithium, sodium azide)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of the α-Chloro Boronic Ester Intermediate:
-
Dissolve the (+)-pinanediol boronic ester (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of lithium dichloromethane (LiCHCl₂), prepared by reacting CH₂Cl₂ with n-BuLi at low temperature, to the stirred solution.
-
After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes.
-
Add a solution of anhydrous ZnCl₂ (1.1 equiv) and allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Nucleophilic Displacement:
-
Cool the reaction mixture back to 0 °C or the appropriate temperature for the chosen nucleophile.
-
Slowly add the nucleophile (1.2-1.5 equiv) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
-
Work-up and Deprotection:
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
To cleave the pinanediol auxiliary and obtain the free boronic acid, the crude product can be treated with an excess of a diol like isobutylboronic acid or subjected to oxidative workup.[9] For oxidative workup to the corresponding alcohol, dissolve the crude product in THF and treat with an aqueous solution of NaOH followed by the dropwise addition of 30% H₂O₂ at 0 °C.
-
Expected Outcome:
This procedure typically yields the homologated product with high diastereoselectivity (>95% de). The chiral pinanediol auxiliary can often be recovered.
Application in Asymmetric Reductions
While the primary application of pinanediol-based boronates is in C-C bond formation, the underlying principle of chelation control can also be applied to asymmetric reductions of prochiral ketones. Chiral oxazaborolidine catalysts, which share structural and mechanistic similarities with BoroGly-(+)-Pinanediol, are widely used for the enantioselective reduction of ketones.[10][11][12][13][14]
Diagram 2: Proposed Mechanism for Asymmetric Ketone Reduction
Caption: Proposed chelation-controlled mechanism for asymmetric ketone reduction.
Protocol 2: General Procedure for Asymmetric Reduction of a Prochiral Ketone
This protocol is a representative example based on the principles of asymmetric ketone reduction using chiral boron-based catalysts.
Materials:
-
BoroGly-(+)-Pinanediol-HCl (as a pre-catalyst)
-
Prochiral ketone
-
Borane source (e.g., borane-dimethyl sulfide complex (BMS) or borane-THF complex)
-
Anhydrous solvent (e.g., THF, dichloromethane)
-
Methanol
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Formation (in situ):
-
In a flame-dried flask under an inert atmosphere, dissolve BoroGly-(+)-Pinanediol-HCl (0.05 - 0.1 equiv) in anhydrous THF.
-
Add the borane source (e.g., BMS, 1.0 M in THF, 0.1 equiv) dropwise at room temperature and stir for 30-60 minutes to allow for the in situ formation of the active catalyst.
-
-
Asymmetric Reduction:
-
Cool the catalyst solution to the desired temperature (typically between -20 °C and 0 °C).
-
Slowly add a solution of the prochiral ketone (1.0 equiv) in anhydrous THF to the catalyst solution.
-
After the addition is complete, add the remaining borane source (1.0-1.2 equiv) dropwise, maintaining the reaction temperature.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
-
Work-up:
-
Carefully quench the reaction by the slow, dropwise addition of methanol at low temperature.
-
Allow the mixture to warm to room temperature and stir until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to afford the chiral secondary alcohol.
-
Data Interpretation:
The enantiomeric excess (ee) of the product should be determined using chiral HPLC or GC analysis.
| Substrate Type | Typical ee (%) |
| Aromatic Ketones | > 90 |
| α,β-Unsaturated Ketones | 85-95 |
| Aliphatic Ketones | 70-90 |
Note: The expected ee values are based on literature for similar chiral oxazaborolidine catalysts and may vary depending on the specific substrate and reaction conditions.[10][12]
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Boron reagents are sensitive to moisture. All reactions should be carried out under an inert atmosphere using anhydrous solvents and reagents.
-
Purity of Reagents: The purity of the BoroGly-(+)-Pinanediol reagent and the borane source is critical for achieving high enantioselectivity.
-
Temperature Control: Precise temperature control is crucial for maximizing stereoselectivity.
-
Substrate Scope: The effectiveness of the chelation control can be substrate-dependent. Steric and electronic properties of the ketone or aldehyde can influence the outcome.
-
Deprotection of Pinanediol Esters: The cleavage of the pinanediol auxiliary can sometimes be challenging. Transesterification with isobutylboronic acid or oxidative workup are common methods.[9]
Conclusion
BoroGly-(+)-Pinanediol is a valuable chiral auxiliary for asymmetric synthesis, enabling a high degree of stereocontrol through chelation-controlled transition states. Its application in the synthesis of chiral α-amino boronic acid derivatives, exemplified by its role in the synthesis of Bortezomib, highlights its significance in drug development. The protocols and mechanistic discussions provided herein serve as a guide for researchers to effectively utilize this and related chiral boron reagents in their synthetic endeavors. As the demand for enantiomerically pure compounds continues to grow, the importance of reagents like BoroGly-(+)-Pinanediol in the chemist's toolbox will undoubtedly increase.
References
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Rosini, C., et al. (1998). Synthesis and Applications of Binaphthylic C₂-Symmetry Derivatives as Chiral Auxiliaries in Enantioselective Reactions. ResearchGate. [Link]
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Kupferman, J., et al. (2013). From bortezomib to other inhibitors of the proteasome and beyond. PubMed Central (PMC). [Link]
-
Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PubMed. [Link]
-
PubChem. (n.d.). BoroGly-(+)-Pinanediol-HCl. Retrieved January 26, 2026, from [Link]
-
Hoveyda, A. H., et al. (2015). Enantioselective Synthesis of Boron-Substituted Quaternary Carbon Stereogenic Centers through NHC–Catalyzed Conjugate Additions of (Pinacolato)boron Units to Enones. NIH. [Link]
-
Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 2. Enantioselective reduction of ketones with polymeric (S)-prolinol–borane reagent. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Dembinski, R., et al. (2009). A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation. Luxembourg Bio Technologies. [Link]
-
Palomo, C., et al. (2016). 1 Stereoselective Acetate Aldol Reactions. Wiley-VCH. [Link]
-
Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC. [Link]
-
Rosca, S. I., et al. (2010). Renewable Chiral Auxiliary for Enantioselective Synthesis of α-aminoacids. ResearchGate. [Link]
-
Blaser, H.-U. (2002). New Methodology for the Asymmetric Reduction of Ketones. ResearchGate. [Link]
-
Wang, C., et al. (2013). Chiral boron Lewis acid-catalyzed asymmetric synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines. ResearchGate. [Link]
-
Corey, E. J., et al. (2024). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis. Innovation of Chemistry & Materials for Sustainability. [Link]
-
LookChem. (n.d.). Cas 205393-22-2,BORTEZOMIB-PINANEDIOL. Retrieved January 26, 2026, from [Link]
-
Jun-ichi, M., et al. (2005). ChemInform Abstract: Broensted Acid Catalyzed Asymmetric Reduction of Ketones and Acyl Silanes Using Chiral anti-Pentane-2,4-diol. Sci-Hub. [Link]
-
da Silva, A. B. F., et al. (2021). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]
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- 14. insuf.org [insuf.org]
Application Notes & Protocols: Synthesis of Chiral Boronates for Suzuki-Miyaura Cross-Coupling
Introduction: The Critical Role of Chiral Boronates in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for carbon-carbon bond formation in both academic and industrial settings, particularly in drug discovery and development.[1][2] The versatility and functional group tolerance of this reaction are unparalleled.[2] At the heart of this transformation lies the organoboron reagent, typically a boronic acid or a boronate ester.[2][3][4] The development of methods to synthesize chiral boronate esters has opened new frontiers in asymmetric synthesis, allowing for the construction of complex, three-dimensional molecular architectures with high stereocontrol.[5] These chiral building blocks are indispensable for creating enantiomerically pure pharmaceuticals and other bioactive molecules, where stereochemistry dictates biological activity.[6]
This guide provides an in-depth exploration of contemporary methods for the synthesis of chiral boronates, with a focus on practical applications for Suzuki-Miyaura cross-coupling. We will delve into the mechanistic underpinnings of key transformations, offer detailed, field-proven protocols, and provide troubleshooting insights to empower researchers in this dynamic area of chemical synthesis.
Strategic Approaches to Chiral Boronate Synthesis
The creation of a stereocenter adjacent to a boron atom requires carefully designed synthetic strategies. The primary methodologies can be broadly categorized into three main approaches:
-
Catalytic Asymmetric Hydroboration of Alkenes: This is a highly atom-economical and direct method for installing both a boron moiety and a new stereocenter.[5] Copper and rhodium-based catalysts are prominent in this area.
-
Enantioselective Borylation of Prochiral Substrates: This approach involves the desymmetrization of prochiral molecules, such as geminal bis(boronates), using a chiral catalyst to selectively functionalize one of two enantiotopic groups.[7][8]
-
Kinetic Resolution and Dynamic Kinetic Asymmetric Transformations (DYKAT): These methods are employed for the separation or in situ racemization and subsequent stereoselective reaction of racemic starting materials to afford a single enantiomer of the desired product.[9][10]
The choice of strategy depends on the desired target molecule, the availability of starting materials, and the required level of enantiopurity.
Methodology I: Copper-Catalyzed Asymmetric Hydroboration
Copper-catalyzed borylation reactions have gained significant traction due to the low cost and low toxicity of copper, coupled with mild reaction conditions and excellent functional group tolerance.[11] The general mechanism involves the in situ formation of a copper-boryl complex, which then undergoes migratory insertion across a π-system.[11][12][13]
Mechanistic Rationale
The catalytic cycle for copper-catalyzed hydroboration typically begins with the reaction of a copper(I) salt with an alkoxide base to form a copper alkoxide species.[11][12] This species then reacts with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to generate the active copper-boryl complex.[11][12] The alkene substrate coordinates to this complex, followed by migratory insertion of the boryl group, creating a new carbon-boron bond and a copper-alkyl intermediate. This intermediate is then protonated (often by an alcohol present in the reaction mixture) to yield the final alkylboronate product and regenerate the copper alkoxide catalyst.[12]
Caption: Generalized workflow for copper-catalyzed hydroboration.
Protocol 1: Enantioselective Synthesis of a β-Chiral Alkyl Pinacolboronate
This protocol is adapted from methodologies demonstrating the efficient hydroboration of 1,1-disubstituted alkenes.[14]
Materials:
-
Copper(I) chloride (CuCl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Chiral phosphine ligand (e.g., (R)-DTBM-SEGPHOS)
-
Bis(pinacolato)diboron (B₂pin₂)
-
1,1-Disubstituted alkene (e.g., 1-phenyl-1-propene)
-
tert-Butanol (t-BuOH)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Catalyst Pre-formation: In a glovebox, to an oven-dried Schlenk tube, add CuCl (1.0 mol%), NaOt-Bu (1.2 mol%), and the chiral phosphine ligand (1.1 mol%).
-
Add anhydrous THF and stir the mixture at room temperature for 30 minutes to form the active catalyst. Expert Insight: Pre-stirring the copper salt, base, and ligand is crucial for the efficient generation of the active copper-boryl species, leading to higher yields and enantioselectivities.
-
Reaction Setup: To the catalyst mixture, add B₂pin₂ (1.1 equivalents) and the 1,1-disubstituted alkene (1.0 equivalent).
-
Add t-BuOH (2.0 equivalents) as the proton source.
-
Reaction Execution: Seal the Schlenk tube and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired chiral alkylboronate.
-
Characterization: Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Data Summary Table:
| Substrate | Ligand | Yield (%) | ee (%) |
| 1-Phenyl-1-propene | (R)-DTBM-SEGPHOS | 92 | 95 |
| 1-(4-Chlorophenyl)-1-propene | (R)-DTBM-SEGPHOS | 88 | 96 |
| 1-Cyclohexyl-1-ethene | (R)-DTBM-SEGPHOS | 85 | 92 |
Methodology II: Desymmetrization of Geminal Bis(boronates)
The enantiotopic-group-selective Suzuki-Miyaura reaction of achiral geminal bis(pinacolboronates) provides an elegant route to chiral organoboronates.[7] This strategy relies on a chiral palladium catalyst to differentiate between the two prochiral C-B bonds.
Mechanistic Rationale
This transformation is believed to proceed through a stereochemistry-determining transmetalation step.[8] The chiral palladium complex selectively activates one of the two boronate groups, leading to the formation of a chiral organopalladium intermediate. Subsequent reductive elimination with an aryl halide furnishes the enantioenriched product.
Caption: Desymmetrization via enantioselective Suzuki-Miyaura coupling.
Protocol 2: Enantioselective Mono-Arylation of a Geminal Bis(boronate)
This protocol is based on the work of Morken and coworkers for the catalytic enantiotopic-group-selective Suzuki reaction.[8]
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Chiral phosphoramidite ligand (e.g., TADDOL-derived)
-
Potassium phosphate (K₃PO₄)
-
Geminal bis(pinacolboronate) substrate
-
Aryl bromide
-
Anhydrous 1,4-dioxane
Procedure:
-
Catalyst Preparation: In a glovebox, add Pd₂(dba)₃ (2.5 mol%) and the chiral ligand (6.0 mol%) to an oven-dried vial.
-
Add anhydrous 1,4-dioxane and stir for 20 minutes at room temperature.
-
Reaction Assembly: In a separate vial, add the geminal bis(boronate) (1.0 equivalent), aryl bromide (1.2 equivalents), and K₃PO₄ (2.0 equivalents).
-
Transfer the pre-formed catalyst solution to the vial containing the substrates and base.
-
Reaction Execution: Seal the vial and heat the reaction mixture to 80 °C for 18 hours.
-
Workup and Purification: After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
-
Characterization: Determine the yield and enantiomeric excess (ee) via chiral HPLC analysis.
Best Practices and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Inactive catalyst- Insufficiently anhydrous conditions- Protodeboronation of the product | - Ensure all reagents and solvents are scrupulously dried.- Use freshly opened or purified reagents.- Consider using a more robust boronate ester, like an MIDA or dan-protected boronate, which can be more resistant to protodeboronation.[1][15]- For Suzuki couplings, adding KHF₂ can sometimes suppress protodeboronation by forming a more stable trifluoroborate salt in situ.[16] |
| Low Enantioselectivity | - Racemization of the product- Non-optimal ligand or catalyst system- Reaction temperature too high | - Screen a variety of chiral ligands.- Lower the reaction temperature.[7]- Ensure the chiral ligand is of high optical purity. |
| Incomplete Reaction | - Poorly soluble base or substrate- Catalyst deactivation | - Screen different solvent systems to improve solubility.- Use a more active palladium precursor or a more robust ligand.- Ensure the reaction is adequately protected from air, as oxygen can deactivate the catalyst. |
| Difficulty in Purification | - Co-elution with boron-containing byproducts (e.g., pinacol) | - After the reaction, perform an aqueous workup with an oxidizing agent (e.g., H₂O₂) to convert boron byproducts to more polar boronic acids, which are easier to separate.- Consider a two-step transesterification/hydrolysis for pinacolyl esters if purification is challenging.[17] |
Conclusion: Empowering Asymmetric Synthesis
The synthesis of chiral boronates is a cornerstone of modern asymmetric synthesis, providing access to a vast array of stereochemically defined building blocks for drug discovery and materials science. The catalytic methods outlined in this guide, particularly copper-catalyzed hydroboration and palladium-catalyzed desymmetrization, represent robust and versatile strategies for their preparation. By understanding the underlying mechanisms and adhering to meticulous experimental protocols, researchers can effectively harness the power of these transformations to accelerate their synthetic endeavors. The continued development of novel chiral ligands and catalytic systems promises to further expand the scope and utility of chiral boronates in the years to come.
References
-
An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. (2022). Journal of the American Chemical Society. [Link]
-
Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. (2023). RSC Publishing. [Link]
-
Asymmetric Synthesis of α‐Amino Boronate Esters via Organocatalytic Pinacolboryl Addition to Tosylaldimines. (2012). ChemInform. [Link]
-
Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. (n.d.). National Institutes of Health. [Link]
-
Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates. (2022). Nature Communications. [Link]
-
Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44). (2021). YouTube. [Link]
-
Synthesis of Axially Chiral Boron Compounds. (2023). MDPI. [Link]
-
Alkylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Chiral Tertiary Boronic Esters: Phosphonate-Directed Catalytic Asymmetric Hydroboration of Trisubstituted Alkenes. (2017). Journal of the American Chemical Society. [Link]
-
Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. (n.d.). Accounts of Chemical Research. [Link]
-
Chiral synthesis via organoboranes. 9. Crystalline chelates from borinic and boronic esters. A simple procedure for upgrading borinates and boronates to materials approaching 100% optical purity. (n.d.). The Journal of Organic Chemistry. [Link]
-
Updated Progress of the Copper-Catalyzed Borylative Functionalization of Unsaturated Molecules. (2023). National Institutes of Health. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. [Link]
-
Chiral synthesis via organoboranes. 10. Preparation of .alpha.-chiral acyclic ketones of exceptionally high enantiomeric excess from optically pure borinic esters. (n.d.). Journal of the American Chemical Society. [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). ACS Publications. [Link]
-
An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. (2022). Journal of the American Chemical Society. [Link]
-
Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. (2025). Proceedings of the National Academy of Sciences. [Link]
-
Copper-boryl mediated organic synthesis. (2018). Chemical Society Reviews. [Link]
-
Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. (n.d.). Chemical Science. [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). MDPI. [Link]
-
Chiral boronates—versatile reagents in asymmetric synthesis. (2025). Request PDF. [Link]
-
Stereoselective formation of boron-stereogenic organoboron derivatives. (2023). Chemical Society Reviews. [Link]
-
Access to Cyclic Borates by Cu-Catalyzed Borylation of Unactivated Vinylcyclopropanes. (2024). Organic Letters. [Link]
-
Copper(I) catalyzed borylation and cross-coupling reactions. (n.d.). ResearchGate. [Link]
-
Construction of boron-stereogenic compounds via enantioselective Cu-catalyzed desymmetric B–H bond insertion reaction. (n.d.). National Institutes of Health. [Link]
-
Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. (2019). ACS Catalysis. [Link]
-
A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. (2014). Journal of the American Chemical Society. [Link]
-
Borylation. (n.d.). Wikipedia. [Link]
-
CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. (n.d.). Royal Society of Chemistry. [Link]
-
Suzuki–Miyaura Coupling. (2016). Royal Society of Chemistry. [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.). ResearchGate. [Link]
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Application Notes and Protocols: Stereoselective Synthesis of Complex Polyols Utilizing (+)-Pinanediol Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Challenge of Complex Polyols and the Boron Solution
Complex polyols, molecules adorned with multiple hydroxyl groups, represent a foundational structural motif in a vast array of biologically active natural products and pharmaceuticals. Their intricate stereochemistry is often the linchpin of their therapeutic efficacy, presenting a formidable challenge to synthetic chemists. The precise installation of multiple stereocenters demands a robust and highly stereoselective methodology. Boron-based reagents, particularly chiral boronic esters, have emerged as a powerful tool in addressing this challenge, offering a predictable and efficient pathway to the asymmetric synthesis of these vital compounds.
At the forefront of this technology is the use of (+)-pinanediol, a readily available chiral auxiliary derived from the natural monoterpene (+)-α-pinene. Its rigid bicyclic structure provides a sterically defined environment that directs the stereochemical outcome of reactions at the boron center with exceptional fidelity. This application note provides a comprehensive guide to the utilization of (+)-pinanediol boronic esters in the synthesis of complex polyols, with a focus on the underlying principles, practical protocols, and applications in drug discovery and development. We will delve into the mechanistic rationale behind the stereoselectivity and provide detailed, field-tested protocols to empower researchers in this critical area of organic synthesis.
The Cornerstone of Stereocontrol: The Matteson Homologation
A pivotal reaction in the application of (+)-pinanediol boronic esters is the Matteson homologation. This powerful carbon-carbon bond-forming reaction allows for the stereospecific insertion of a chloromethyl group into a carbon-boron bond, effectively growing the carbon chain by one carbon with exceptional control over the newly created stereocenter.[1][2] The stereochemical outcome is dictated by the chirality of the (+)-pinanediol auxiliary, making it a cornerstone for the iterative construction of complex chiral molecules.
The general workflow of the Matteson homologation provides a versatile platform for the synthesis of a wide array of chiral building blocks that can be further elaborated into complex polyols.
Caption: General workflow of the Matteson homologation using (+)-pinanediol boronic esters.
Causality Behind Experimental Choices: Achieving High Fidelity
The remarkable stereoselectivity of the Matteson homologation is not a matter of chance; it is the result of carefully controlled reaction conditions that exploit the steric and electronic properties of the intermediates.
-
The Role of (+)-Pinanediol: The rigid C2-symmetric structure of (+)-pinanediol creates a highly biased steric environment around the boron atom. This steric hindrance dictates the facial selectivity of the incoming nucleophile (dichloromethyllithium), leading to the formation of the α-chloro boronic ester with a very high degree of diastereoselectivity (often >99%).[1]
-
Low-Temperature Conditions: The generation and reaction of dichloromethyllithium are conducted at extremely low temperatures (-100 °C).[3] This is crucial for two reasons: firstly, it prevents the decomposition of the unstable dichloromethyllithium. Secondly, and more importantly, it enhances the kinetic control of the reaction, favoring the desired stereochemical pathway and minimizing competing side reactions or epimerization.
-
Lewis Acid Promotion: The subsequent nucleophilic displacement of the chloride in the α-chloro boronic ester intermediate is often promoted by a Lewis acid, such as zinc chloride (ZnCl₂). The Lewis acid coordinates to the chloride, making it a better leaving group and facilitating the SN2-type displacement by the incoming nucleophile. This step proceeds with inversion of configuration at the carbon center, further solidifying the stereochemical integrity of the product.[4]
Experimental Protocols
Protocol 1: Synthesis of a (+)-Pinanediol Boronic Ester
This protocol describes the general procedure for the formation of a (+)-pinanediol boronic ester from a starting boronic acid. The removal of water is critical to drive the reaction to completion.[5]
Materials:
-
Boronic acid (1.0 equiv)
-
(+)-Pinanediol (1.0-1.1 equiv)
-
Anhydrous toluene or THF
-
Magnesium sulfate (MgSO₄), anhydrous
-
Dean-Stark apparatus (optional, for toluene)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark apparatus if using toluene), add the boronic acid and (+)-pinanediol.
-
Add anhydrous toluene or THF to the flask.
-
If using toluene, heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is evolved.
-
If using THF, add anhydrous magnesium sulfate to the reaction mixture and stir at room temperature or gentle reflux.
-
Monitor the reaction progress by TLC or ¹H NMR spectroscopy until the starting boronic acid is consumed.
-
Once the reaction is complete, filter off the magnesium sulfate (if used) and concentrate the filtrate under reduced pressure to obtain the crude (+)-pinanediol boronic ester.
-
The product is often pure enough for the next step. If necessary, purification can be achieved by flash chromatography on silica gel, though care must be taken as some boronic esters can be sensitive to silica.[5]
Protocol 2: Matteson Homologation for the Synthesis of a Chiral α-Substituted Boronic Ester
This protocol details the stereoselective one-carbon homologation of a (+)-pinanediol boronic ester. Extreme caution must be exercised when working with pyrophoric reagents like n-butyllithium and at very low temperatures.
Materials:
-
(+)-Pinanediol boronic ester (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (DCM)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)
-
Anhydrous zinc chloride (ZnCl₂) (1.1 equiv)
-
Grignard reagent or other suitable nucleophile (1.2 equiv)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the (+)-pinanediol boronic ester in anhydrous THF.
-
In a separate flame-dried flask, prepare a solution of anhydrous DCM in anhydrous THF.
-
Cool both flasks to -100 °C using a liquid nitrogen/ethanol bath.
-
To the DCM/THF solution, slowly add n-butyllithium dropwise via syringe, ensuring the internal temperature does not rise above -95 °C. Stir for 20-30 minutes to generate dichloromethyllithium.[3]
-
Slowly transfer the cold dichloromethyllithium solution to the solution of the boronic ester via a pre-cooled cannula.
-
Stir the reaction mixture at -100 °C for 30-60 minutes.
-
Add anhydrous zinc chloride to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and slowly add the nucleophile (e.g., Grignard reagent) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the homologated (+)-pinanediol boronic ester.
Protocol 3: Oxidation of the Boronic Ester to a Chiral Diol
This protocol describes the final step to unmask the hydroxyl group and generate the chiral diol.
Materials:
-
Homologated (+)-pinanediol boronic ester (1.0 equiv)
-
Tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
Procedure:
-
Dissolve the homologated (+)-pinanediol boronic ester in THF in a round-bottom flask.
-
Add the aqueous NaOH solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the 30% hydrogen peroxide solution dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to decompose the excess peroxide.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral diol.
Data Presentation: Stereoselectivity in Matteson Homologation
The diastereoselectivity of the Matteson homologation is consistently high, as demonstrated in the literature.
| Starting Boronic Ester | Nucleophile | Diastereomeric Ratio (d.r.) | Reference |
| (+)-Pinanediol n-butylboronate | MeMgBr | >99:1 | [1] |
| (+)-Pinanediol phenylboronate | n-BuLi | >98:2 | [2] |
| (+)-Pinanediol vinylboronate | PhMgBr | >99:1 | [3] |
Applications in Drug Development and Natural Product Synthesis
The ability to construct chiral polyol fragments with high stereochemical fidelity has profound implications for drug development and the total synthesis of complex natural products.
-
Polyketide Natural Products: Many potent antibiotics, antifungals, and anticancer agents are polyketides, which are rich in 1,3- and 1,5-diol motifs. The iterative Matteson homologation provides a powerful strategy for the stereocontrolled synthesis of these polyketide chains.
-
Carbohydrate Mimetics: The precise spatial arrangement of hydroxyl groups is critical for the biological activity of carbohydrates and their mimetics. Chiral boronic esters offer a route to non-natural sugar analogues with potential applications as enzyme inhibitors or therapeutic agents.
-
Fragment-Based Drug Discovery: The chiral diol building blocks synthesized using this methodology can serve as valuable fragments in fragment-based drug discovery programs, allowing for the exploration of chemical space around a target protein.
Conclusion: A Versatile and Indispensable Tool
The use of (+)-pinanediol as a chiral auxiliary in conjunction with boron-based methodologies, most notably the Matteson homologation, represents a robust and highly reliable strategy for the stereoselective synthesis of complex polyols. The predictable nature of the stereochemical outcomes, coupled with the versatility of the boronic ester intermediates, makes this a cornerstone of modern asymmetric synthesis. The protocols and principles outlined in this application note provide a solid foundation for researchers to leverage this powerful technology in their pursuit of novel therapeutics and the synthesis of architecturally complex natural products.
References
- Aggarwal, V. K., et al. (2009). Homologation of chiral boronic esters and application to 1,3-polyols synthesis. Chemical Record, 9, 24.
- Anslyn, E. V., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids.
- Matteson, D. S. (1989). Asymmetric Synthesis with Boronic Esters. Accounts of Chemical Research, 22(8), 294-300.
- Hall, D. G. (Ed.). (2011).
- Coutts, S. J., Adams, J., Krolikowski, D., & Snow, R. J. (1994). Two efficient methods for the cleavage of pinanediol boronate esters yielding the free boronic acids. Tetrahedron Letters, 35(29), 5109-5112.
- Sharpless, K. B., et al. (1988). Asymmetric Dihydroxylation of Alkenes with Osmium Tetroxide: Chiral Ligand Effects. Journal of the American Chemical Society, 110(26), 8537-8539.
- Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547.
- Williams, D. R., & McGill, J. M. (1990). Total synthesis of myxovirescin B. The Journal of Organic Chemistry, 55(11), 3457-3459.
- Kinder, D. H., & Ames, M. M. (1987). Synthesis of 2-amino-3-boronopropionic acid: a boron-containing analogue of aspartic acid. The Journal of Organic Chemistry, 52(12), 2452-2454.
-
Santos, W. L. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Retrieved from [Link]
- Szabó, K. J., & Himo, F. (2017). Mechanism and Stereoselectivity of the BINOL-Catalyzed Allylboration of Skatoles. Organic Letters, 19(21), 5836-5839.
- Hall, D. G., et al. (2018). A Versatile Bis-Allylboron Reagent for the Stereoselective Synthesis of Chiral Diols.
- Brown, H. C., & Zweifel, G. (1961). Hydroboration. XI. The Hydroboration of Alkenes with Diborane and Disiamylborane—A Convenient Procedure for the Anti-Markownikoff Hydration of Alkenes. Journal of the American Chemical Society, 83(12), 2544-2551.
Sources
Application Notes and Protocols for Directed Chiral Synthesis with Pinanediol Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architect's Tool for Asymmetric Synthesis
In the intricate world of pharmaceutical development and complex molecule synthesis, achieving precise three-dimensional control over a molecule's architecture is paramount. Chiral boronic esters, particularly those derived from pinanediol, have emerged as indispensable tools for the stereoselective construction of carbon-carbon and carbon-heteroatom bonds. (+)-Pinanediol, a readily available chiral auxiliary derived from the natural product (+)-α-pinene, imparts a rigid and well-defined steric environment. This structural feature allows for exceptional levels of stereocontrol in a variety of chemical transformations, most notably the Matteson homologation reaction.[1]
The resulting enantioenriched boronic esters are versatile synthetic intermediates, readily transformed into a wide array of functional groups with high fidelity. Their application has been pivotal in the synthesis of biologically active molecules, including protease inhibitors where the stereochemistry at the carbon atom bearing the boron is critical for therapeutic efficacy.[1] A prime example is the synthesis of Bortezomib (Velcade®), a proteasome inhibitor used in the treatment of multiple myeloma, where pinanediol-directed chemistry is central to establishing the crucial stereocenter.[1]
This guide provides a comprehensive overview of the principles and practices governing the use of pinanediol boronic esters in directed chiral synthesis. It offers detailed, field-proven protocols, mechanistic insights, and practical advice to empower researchers to confidently employ this powerful methodology in their synthetic endeavors.
Core Principles: Understanding Stereochemical Control
The efficacy of pinanediol as a chiral auxiliary stems from its rigid bicyclic structure, which effectively shields one face of the boron atom. This steric hindrance dictates the trajectory of incoming reagents, leading to highly diastereoselective reactions.
Mechanism of the Matteson Homologation
The Matteson homologation is a cornerstone of pinanediol-directed synthesis, allowing for the stereocontrolled insertion of a chloromethyl group, which can then be displaced by a wide range of nucleophiles.[2]
The generally accepted mechanism proceeds as follows:
-
Formation of a Boronate Complex: A carbenoid, such as dichloromethyllithium, adds to the trigonal boronic ester to form a tetrahedral boronate "ate" complex.[2]
-
1,2-Migration: In the presence of a Lewis acid like zinc chloride, a 1,2-migration of the organic substituent from the boron to the adjacent carbon occurs.[2] The pinanediol auxiliary directs this migration to occur on the less sterically hindered face.
-
Stereospecific Substitution: The resulting α-chloroboronic ester can then undergo substitution with a nucleophile. This reaction typically proceeds with inversion of configuration at the carbon center, allowing for the predictable installation of a new functional group with high enantiopurity.
dot graph TD { rankdir=LR; node [shape=plaintext]; subgraph "Matteson Homologation" A[Pinanediol Boronic Ester] -->|1. LiCHCl2| B["Tetrahedral 'ate' Complex"]; B -->|2. ZnCl2 (1,2-Migration)| C["α-Chloroboronic Ester"]; C -->|3. Nucleophile (Nu-)| D[Homologated Product]; end
} enddot Caption: Key stages of the Matteson homologation reaction.
Experimental Protocols
The following protocols are designed to be self-validating, with in-process checks and troubleshooting advice. Adherence to anhydrous conditions is critical for success.
Protocol 1: Synthesis of a (+)-Pinanediol Boronic Ester
This procedure details the esterification of a boronic acid with (+)-pinanediol. The removal of water is crucial to drive the reaction to completion.[3]
Materials:
-
Boronic Acid (1.0 eq)
-
(+)-Pinanediol (1.0-1.1 eq)
-
Anhydrous Toluene or THF
-
Magnesium Sulfate (MgSO₄) or Dean-Stark apparatus
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if used), add the boronic acid, (+)-pinanediol, and the anhydrous solvent.
-
Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, water will collect in the arm. If using MgSO₄, ensure it is vigorously stirred.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting boronic acid. Reactions are typically complete within a few hours to overnight.[3]
-
Workup: Cool the reaction mixture to room temperature. Filter off the MgSO₄ if used. Remove the solvent under reduced pressure.
-
Purification: The crude pinanediol boronic ester can often be used directly in the next step. If purification is necessary, be aware that these esters can be sensitive to silica gel chromatography.[1][3]
-
Chromatography Tips: Use a short plug of silica gel, a less polar eluent system (e.g., hexane/ethyl acetate), and consider deactivating the silica gel with triethylamine.[3]
-
Troubleshooting:
-
Incomplete Reaction: Ensure all reagents and solvents are scrupulously dry. Extend the reflux time or add more drying agent.
-
Side Products: Boronic acids can form cyclic trimers (boroxines). Ensure the boronic acid is fully dissolved before heating. Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidation.[3]
Protocol 2: Matteson Homologation for α-Chloroboronic Ester Synthesis
This protocol describes the one-carbon homologation of a pinanediol boronic ester.
Materials:
-
Pinanediol Boronic Ester (1.0 eq)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
n-Butyllithium (n-BuLi, 1.0 eq)
-
Zinc Chloride (ZnCl₂, anhydrous solution in THF, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Carbenoid Formation: In a flame-dried, three-neck flask under an inert atmosphere, dissolve dichloromethane in anhydrous THF and cool to -78 °C. Slowly add n-BuLi and stir for 30 minutes to generate LiCHCl₂.
-
Boronate Formation: In a separate flask, dissolve the pinanediol boronic ester in anhydrous THF and cool to -78 °C.
-
Addition: Slowly transfer the solution of the boronic ester to the pre-formed LiCHCl₂ solution at -78 °C and stir for 30 minutes.
-
Migration: Add the anhydrous zinc chloride solution to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude α-chloroboronic ester is often used directly in subsequent steps.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; A["Setup: Flame-dried glassware under N2"]; B["Carbenoid Generation:\nCH2Cl2 + n-BuLi in THF at -78°C"]; C["Boronic Ester Solution:\nDissolve in THF, cool to -78°C"]; D["Addition:\nTransfer Boronic Ester to Carbenoid"]; E["Migration:\nAdd ZnCl2 solution at -78°C"]; F["Warm to RT & Quench"]; G["Aqueous Workup & Extraction"]; H["Purification (if necessary)"];
} enddot Caption: Workflow for Matteson Homologation.
Protocol 3: Nucleophilic Substitution of α-Chloroboronic Esters
This protocol outlines the displacement of the chloride with a nucleophile, in this case, lithium hexamethyldisilazide (LiHMDS) to form an N-silylated amine precursor.
Materials:
-
(+)-Pinanediol α-Chloroboronic Ester (1.0 eq)
-
Lithium Hexamethyldisilazide (LiHMDS, 1.1 eq, solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Setup: Dissolve the crude (+)-pinanediol α-chloroboronic ester in anhydrous THF under an inert atmosphere and cool to -78 °C.[1]
-
Addition: Slowly add the solution of LiHMDS to the reaction mixture.[1]
-
Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.[1]
-
Workup: The resulting N-silylated product is typically carried forward without isolation. Quench the reaction with a suitable reagent depending on the desired final product (e.g., acid for deprotection).
Protocol 4: Deprotection of the Pinanediol Auxiliary
The pinanediol ester is robust, and its removal can be challenging.[1][4] Transesterification is a common and effective method.[1]
Materials:
-
Pinanediol Boronic Ester (1.0 eq)
-
Isobutylboronic acid or Phenylboronic acid (excess)
-
Diethyl ether
-
Water
Procedure:
-
Biphasic System: Dissolve the pinanediol boronic ester in diethyl ether.
-
Transesterification: Add an aqueous solution of the transesterifying boronic acid (e.g., isobutylboronic acid).
-
Stirring: Stir the biphasic mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or GC-MS).
-
Separation and Extraction: Separate the layers. The desired free boronic acid will be in the aqueous layer, while the pinanediol and the transesterifying boronic acid ester will be in the organic layer. The free boronic acid can then be extracted or used in solution.
Data and Applications
The utility of pinanediol boronic esters is demonstrated by the high levels of stereoselectivity achieved across a range of substrates.
| Reaction Type | Substrate | Product | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| Matteson Homologation | Alkylboronic Ester | α-Chloroalkylboronic Ester | >99% d.r. | [5] |
| Nucleophilic Substitution | α-Chloroalkylboronic Ester | α-Aminoalkylboronic Ester | >99% e.e. | [5] |
| Asymmetric Allylation | Aldehyde | Homoallylic Alcohol | up to 98% e.e. | [6][7] |
Table 1: Representative Stereoselectivities Achieved with Pinanediol-Based Reagents.
Conclusion and Future Outlook
Directed chiral synthesis using pinanediol boronic esters is a mature and highly reliable methodology for the asymmetric synthesis of complex molecules. Its continued application in academic and industrial settings is a testament to its robustness and predictability. Future developments in this field may focus on catalytic versions of these transformations, further expanding the scope and efficiency of this powerful synthetic tool. The protocols and insights provided herein serve as a comprehensive guide for researchers seeking to leverage the precision of pinanediol-directed synthesis in their work.
References
- Benchchem. Technical Support Center: Synthesis of (+)-Pinanediol Boronic Esters.
- Benchchem. Application Notes and Protocols for the Preparation of Boronic Esters from (+)-Pinanediol.
- Synthesis Workshop. Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44). YouTube.
- Matteson, D. S.; Sadhu, K. M.; Peterson, M. L. 99% Chirally selective synthesis via pinanediol boronic esters: insect pheromones, diols, and an amino alcohol. Journal of the American Chemical Society.
- VTechWorks. Synthesis and Application of Boronic Acid Derivatives.
- RSC Publishing. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry.
- ResearchGate. Examination of pinanediol - boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters | Request PDF.
- eScholarship.org. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions.
- PubMed Central. Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality.
- ResearchGate. Enantioselective synthesis of tertiary boronic esters through catalytic asymmetric reversed hydroboration.
- ResearchGate. Scheme 8 Stereospecific Matteson homologations of enantioenriched boronic esters. Yield and enantiospecificity of 41 recorded after oxidation.
- Sci-Hub. ChemInform Abstract: Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids..
- ResearchGate. Matteson homologations of different arylboronic esters. [a] ee‐values....
- PMC. Enantioselective synthesis of tertiary boronic esters through catalytic asymmetric reversed hydroboration.
- Semantic Scholar. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes.
- ACS Publications. A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
- Diva-Portal.org. Synthesis of Organoboronic Acids and Applications in Asymmetric Organocatalysis.
- SCI. Boron Reagents for Asymmetric Synthesis.
- PMC. Enantioselective Catalytic 1,2-Boronate Rearrangements.
- Scribd. Advances in Matteson Homologation.
- SciSpace. The boron approach to asymmetric synthesis.
- ResearchGate. Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates.
- Homologation of chiral boronic esters and application to 1,3-polyols synthesis.
- AIR Unimi. Brown Allylation: Application to the Synthesis of Natural Products.
- Organic Chemistry Portal. Allylboronic acid or boronate synthesis.
- NIH. Simultaneous Stereoinvertive and Stereoselective C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates.
- Chemical Communications (RSC Publishing). Recent progress in the catalytic enantioselective reactions of 1,1-diborylalkanes.
- Journal of the American Chemical Society. Ate Complexes of Secondary Boronic Esters as Chiral Organometallic-Type Nucleophiles for Asymmetric Synthesis.
- ResearchGate. Brown Allylation: Application to the Synthesis of Natural Products.
- PubMed. Asymmetric Ni-catalyzed conjugate allylation of activated enones.
- PubMed. Versatile Stimuli-Responsive Controlled Release of Pinanediol-Caged Boronic Esters for Spatiotemporal and Nitroreductase-Selective Glucose Bioimaging.
- Organic & Biomolecular Chemistry (RSC Publishing). Asymmetric transfer hydrogenation of boronic acid pinacol ester (Bpin)-containing acetophenones.
- ChemRxiv. Synthesis of Chiral δ-Aminoboronic Esters by Enantioselective Hydrogenation of 1,2-Azaborines.
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Diastereoselectivity in Pinanediol-Mediated Aldol Reactions
Welcome to the technical support center for pinanediol-mediated aldol and related stereoselective reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the unique steric properties of the pinanediol chiral auxiliary to control stereochemical outcomes. Here, we address common challenges and provide in-depth, mechanistically grounded solutions to enhance diastereoselectivity in your experiments.
Introduction: The Role of Pinanediol in Asymmetric Synthesis
Pinanediol, derived from the readily available chiral pool monoterpene α-pinene, is a powerful chiral auxiliary. Its rigid, bicyclic structure provides a well-defined steric environment, making it highly effective in controlling the facial selectivity of reactions at an adjacent prochiral center. While classically known for its exceptional performance in the Matteson homologation of boronic esters, its application can be extended to stereoselective aldol-type reactions, particularly through the use of pinanediol-derived boron enolates. This guide focuses on troubleshooting and optimizing these specific applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing low diastereoselectivity in my pinanediol-mediated aldol reaction. What are the primary factors to investigate?
Low diastereoselectivity is a common hurdle and can often be traced back to several key experimental parameters. The stereochemical outcome of these reactions is a delicate balance of steric and electronic effects.
Core Principles of Stereocontrol:
The diastereoselectivity in boron-mediated aldol reactions is dictated by the geometry of the boron enolate and the subsequent facial attack on the aldehyde, which is often rationalized by the Zimmerman-Traxler transition state model. The bulky pinanediol auxiliary is intended to block one face of the enolate, thereby directing the incoming aldehyde to the opposite face.
Troubleshooting Steps:
-
Incomplete or Incorrect Enolate Formation:
-
The Problem: The generation of a single, well-defined boron enolate is paramount. Incomplete enolization or the formation of a mixture of E/Z enolates will lead to a mixture of diastereomeric products.[1]
-
The Solution:
-
Choice of Base and Boron Reagent: The combination of a hindered amine base (e.g., triethylamine or diisopropylethylamine) and a boron triflate (e.g., Bu₂BOTf or 9-BBN-OTf) is crucial for generating the desired enolate. Ensure the base is freshly distilled and the boron reagent is of high purity.
-
Reaction Temperature: Enolate formation should be conducted at low temperatures (typically -78 °C to 0 °C) to ensure kinetic control and prevent side reactions.
-
-
-
Suboptimal Lewis Acidity and Chelation:
-
The Problem: The degree of Lewis acidity and the potential for chelation in the transition state can significantly influence diastereoselectivity. Insufficiently tight binding in the transition state can lead to a loss of stereocontrol.
-
The Solution:
-
Solvent Choice: The choice of solvent can impact the Lewis acidity of the boron center and the overall stability of the transition state. Dichloromethane (CH₂Cl₂) is a common choice. Ethereal solvents like THF can sometimes compete for coordination with the boron center, potentially disrupting the desired transition state geometry.
-
Boron Reagent: The ligands on the boron atom influence its Lewis acidity. Dicyclohexylboron or 9-BBN derivatives often provide rigid and well-defined transition states.
-
-
-
Temperature Control During Aldehyde Addition:
-
The Problem: The aldol addition step itself is highly temperature-sensitive. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer.
-
The Solution: Maintain a low temperature (e.g., -78 °C) throughout the addition of the aldehyde and for a sufficient period afterward to ensure the reaction goes to completion under kinetic control.
-
Q2: My reaction is giving the opposite diastereomer to what I expected. What could be the cause?
The formation of the unexpected diastereomer can be perplexing. Here are some potential reasons:
-
Enolate Geometry: While boron enolates of ethyl ketones typically favor the formation of Z-enolates, leading to syn-aldol products, this is not always guaranteed. The steric bulk of the pinanediol auxiliary and the substrate can influence the enolate geometry. Characterization of the enolate (if possible) or a careful review of related literature examples with similar substrates is advisable.
-
Chelation vs. Non-Chelation Controlled Pathways: In substrates with a chelating group (e.g., a β-alkoxy group), the reaction can proceed through a chelation-controlled transition state, which can lead to a different stereochemical outcome compared to a non-chelated, dipole-aligned transition state. The choice of Lewis acid is critical here; for instance, TiCl₄ is known to promote chelation control, while BF₃·OEt₂ generally does not.
-
Protecting Group Effects: The steric and electronic nature of protecting groups on your substrate, particularly at the β-position, can have a profound effect on facial selectivity.[2] A bulky protecting group can either reinforce the directing effect of the pinanediol auxiliary or, in some cases, override it.
Q3: I am experiencing difficulty with the cleavage of the pinanediol auxiliary. What are the recommended methods and potential pitfalls?
The robust nature of the pinanediol boronate ester can make its removal challenging without affecting other functional groups in the molecule.[3]
Recommended Cleavage Protocols:
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Transesterification | Phenylboronic acid (B(OH)₂) or 2,2-dimethyl-1,3-propanediol | Biphasic system (e.g., pentane/ether and aqueous buffer) | Mild; allows for recovery of the chiral auxiliary. | Can be slow; requires careful phase separation. |
| Oxidative Cleavage | Sodium periodate (NaIO₄), NH₄OAc | Aqueous buffer (e.g., THF/water) | Effective for robust molecules; destroys the auxiliary. | Harsh for sensitive functional groups.[4] |
| Fluoride-Mediated Cleavage | Potassium hydrogen difluoride (KHF₂) followed by aqueous workup or TMSCl | THF/water | Forms a stable trifluoroborate salt that can be hydrolyzed.[5] | May not be suitable for all substrates. |
| Reductive Cleavage | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF | Effective but reduces the boron center to a borohydride. | Reduces other functional groups (e.g., esters, ketones). |
Troubleshooting Cleavage:
-
Incomplete Reaction: If the cleavage is sluggish, gentle heating may be required, but this should be done with caution to avoid epimerization or degradation of the product.
-
Side Reactions: During cleavage, especially under acidic or basic conditions, the newly formed β-hydroxy carbonyl product can be prone to retro-aldol reaction or dehydration. It is crucial to work up the reaction promptly and under neutral or mildly acidic/basic conditions.
-
Purification Issues: The liberated pinanediol can sometimes be difficult to separate from the desired product. The key to successful cleavage often relies on the efficient removal of the pinanediol from the reaction mixture.[6]
Experimental Protocols
Protocol 1: General Procedure for a Pinanediol Boron-Mediated Aldol Reaction
-
Enolate Formation:
-
To a flame-dried, argon-purged flask containing a solution of the pinanediol-derived acyl moiety (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at -78 °C, add diisopropylethylamine (1.2 equiv).
-
Slowly add a solution of dicyclohexylboron triflate (1.1 equiv) in CH₂Cl₂.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours.
-
-
Aldol Addition:
-
Cool the reaction mixture back down to -78 °C.
-
Add a solution of the aldehyde (1.5 equiv) in CH₂Cl₂ dropwise over 15 minutes.
-
Stir at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
-
Workup:
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product.
-
Protocol 2: Cleavage of the Pinanediol Auxiliary via Transesterification
-
Dissolve the aldol adduct in a mixture of pentane and methanol.
-
Add an aqueous solution of phenylboronic acid.
-
Stir vigorously at room temperature for 12-24 hours.
-
Separate the organic and aqueous layers. The desired product is typically in the organic layer, while the pinanediol-phenylboronate is in the aqueous layer or can be partitioned.
-
Extract the aqueous layer with pentane or ether.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Reaction: Mechanism and Stereocontrol
The stereochemical outcome of the pinanediol-mediated aldol reaction can be visualized through the Zimmerman-Traxler transition state model. The rigid pinanediol auxiliary creates a strong steric bias, forcing the aldehyde to approach from the less hindered face of the boron enolate.
Caption: Zimmerman-Traxler transition state model.
References
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
-
Paterson, I., & Wallace, D. J. (2007). 1,5-Asymmetric induction in boron-mediated aldol reactions of β-oxygenated methyl ketones. Chemical Communications, (44), 4662-4673. [Link]
-
Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions, 28, 203-331. [Link]
-
Heathcock, C. H. (1981). Acyclic stereocontrol through the aldol condensation. Science, 214(4523), 821-827. [Link]
-
Coutts, S. J., Adams, J., Krolikowski, D., & Snow, R. J. (1994). Two efficient methods for the cleavage of pinanediol boronate esters yielding the free boronic acids. Tetrahedron Letters, 35(29), 5109-5112. [Link]
-
Matteson, D. S. (1989). Boronic Esters in Stereodirected Synthesis. Chemical Reviews, 89(7), 1535–1551. [Link]
-
Johnson, C. R., & Tait, B. D. (1987). Effects of sterically remote substituents on .pi.-facial stereoselectivity in additions to methylenecyclohexanes. Journal of the American Chemical Society, 109(19), 5875–5876. [Link]
-
Murphy, G. K., & West, F. G. (2009). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. The Journal of Organic Chemistry, 74(19), 7584–7587. [Link]
-
Santos, W. L., & Guy, R. K. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(8), 2082–2085. [Link]
-
Vedejs, E., & Fields, S. C. (1996). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. The Journal of Organic Chemistry, 61(8), 2721–2723. [Link]
-
Brown, H. C., & Bhat, K. S. (1986). Chiral synthesis via organoboranes. 11. A highly diastereoselective and enantioselective synthesis of either syn- or anti-.beta.-methylhomoallyl alcohols via the crotylboration of aldehydes in the presence of diisopropyl tartrate. Journal of the American Chemical Society, 108(19), 5919–5923. [Link]
-
Denmark, S. E., & Almstead, N. G. (1993). The Mukaiyama Aldol Reaction. In Modern Carbonyl Chemistry (pp. 299-402). Wiley-VCH. [Link]
-
Palomo, C., Oiarbide, M., & García, J. M. (2002). The Aldol Reaction: A Paradigm for Stereocontrol in Organic Synthesis. Angewandte Chemie International Edition, 41(22), 4237-4241. [Link]
-
Schetter, B., & Mahrwald, R. (2006). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Angewandte Chemie International Edition, 45(45), 7502-7525. [Link]
-
Cowden, C. J., & Paterson, I. (1997). Asymmetric Aldol Reactions Using Boron Enolates. Organic Reactions, 51, 1-200. [Link]
Sources
- 1. pharmacy180.com [pharmacy180.com]
- 2. 1,5-Asymmetric induction in boron-mediated aldol reactions of β-oxygenated methyl ketones - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. researchgate.net [researchgate.net]
- 5. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sci-Hub. ChemInform Abstract: Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. / ChemInform, 1994 [sci-hub.jp]
Technical Support Center: Optimizing Matteson Homologation with Pinanediol Esters
Welcome to the technical support center for the Matteson homologation. As a cornerstone of modern synthetic chemistry for the stereocontrolled construction of carbon-carbon bonds, this reaction is both powerful and nuanced. This guide is designed for researchers, chemists, and drug development professionals who utilize chiral pinanediol boronic esters to build complex molecular architectures. Here, we move beyond simple protocols to address the intricate "why" behind experimental choices, providing actionable solutions to common challenges encountered in the lab.
Section 1: Troubleshooting Guide for Matteson Homologation
The following table addresses the most frequently encountered issues during the Matteson homologation. The solutions are grounded in mechanistic principles to empower you to make informed decisions and adapt protocols to your specific substrates.
| Problem | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| Low or No Product Yield | 1. Decomposition of (Dichloromethyl)lithium: This carbenoid is notoriously unstable, especially above -78 °C.[1][2] 2. Inefficient 1,2-Migration: The key rearrangement step can be slow, allowing side reactions or decomposition to dominate.[3] 3. Poor Quality Reagents: Moisture or impurities in solvents (THF), dichloromethane, or the boronic ester can quench the organolithium species. | 1. Strict Temperature Control: Generate the (dichloromethyl)lithium in situ at -100 °C if using n-BuLi or at -78 °C with sec-BuLi or LDA.[4] The low temperature is critical to minimize β-elimination and decomposition of the carbenoid before it can react with the boronic ester. 2. Incorporate a Lewis Acid: The addition of anhydrous zinc chloride (ZnCl₂) is vital. It coordinates to the boronate complex, significantly accelerating the 1,2-migration and thereby improving yields.[3][4][5] 3. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen). |
| Poor Diastereoselectivity (Low d.r.) | 1. Suboptimal Rearrangement: The transition state that dictates stereochemistry is not being sufficiently favored. 2. Incorrect Chiral Auxiliary: The enantiomer of the pinanediol auxiliary may be incorrect for the desired product stereoisomer.[4] 3. Epimerization: While less common at the α-chloro stage, subsequent processing or purification could cause epimerization. | 1. Add Zinc Chloride (ZnCl₂): This is the most critical factor for enhancing diastereoselectivity. ZnCl₂ templates the rearrangement, leading to a more ordered transition state. Diastereoselectivities of 98.5–99.5% are achievable with this additive.[4] 2. Verify Auxiliary Stereochemistry: Pinanediol is derived from α-pinene; both enantiomers are readily available, allowing access to either product diastereomer.[4] The configuration of each new stereocenter is dictated by the absolute stereochemistry of the diol.[6] 3. Analyze Crude vs. Purified Product: Check the d.r. of the crude reaction mixture by ¹H NMR to determine if selectivity is lost during workup or purification. |
| Formation of Side Products (e.g., Over-homologation) | 1. Poor Mixing: Inefficient mixing can create localized excesses of (dichloromethyl)lithium, which can react with the newly formed α-chloroboronic ester product, leading to undesired bishomologation.[1] 2. Incorrect Stoichiometry: An excess of the lithium carbenoid will promote further reaction with the product. | 1. Improve Agitation & Reagent Addition: Use vigorous mechanical stirring. Add the organolithium base slowly to the solution of dichloromethane and the boronic ester to ensure the carbenoid reacts as it is formed. For highly sensitive systems, flow chemistry provides superior mixing and can eliminate these side reactions.[1] 2. Precise Stoichiometry: Carefully titrate the organolithium reagent before use to ensure accurate stoichiometry. Use a slight excess (e.g., 1.05-1.1 equiv.) of the carbenoid precursor. |
| Difficult Purification | 1. Decomposition on Silica Gel: Boronic esters, particularly pinanediol esters, can be sensitive to the acidic nature of standard silica gel, leading to decomposition or irreversible binding.[7] 2. Co-elution with Byproducts: Nonpolar byproducts can be difficult to separate from the desired boronic ester product. | 1. Alternative Purification Strategies: a) Flash Chromatography on Neutral Alumina: Alumina is less acidic and often better tolerated. b) Crystallization/Trituration: If the product is a solid, this can be an effective purification method.[8] c) Derivatization: Convert the product to a more robust N-methyliminodiacetic acid (MIDA) boronate, which is exceptionally stable to silica gel chromatography.[7] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the pinanediol chiral auxiliary?
The pinanediol auxiliary serves as the source of stereochemical information for the reaction.[9][10] When (dichloromethyl)lithium adds to the boron atom, it forms a tetrahedral "ate" complex.[4][11] The bulky, rigid structure of the pinanediol group creates a sterically biased environment. During the subsequent 1,2-migration, the migrating group (from the boronic ester) is directed to one face of the dichloromethyl carbon, leading to the preferential formation of one diastereomer of the α-chloroboronic ester product.[6]
Q2: Why is the reaction run at such low temperatures (-78 to -100 °C)?
There are two primary reasons for the cryogenic temperatures:
-
Carbenoid Stability: (Dichloromethyl)lithium is highly unstable and rapidly decomposes at higher temperatures.[1] Performing the reaction at -78 °C or below ensures its concentration is sufficient to react with the boronic ester.
-
Reaction Control: The initial formation of the boronate "ate" complex is rapid at low temperatures, but the subsequent 1,2-migration and rearrangement is slow.[2] This prevents multiple additions of the carbenoid to the starting material or product before the reaction mixture is intentionally warmed.[2]
Q3: Can I use a different base than n-BuLi?
Yes. While n-butyllithium is common, it requires very low temperatures (typically -100 °C) for the deprotonation of dichloromethane.[4] For larger-scale reactions where maintaining -100 °C is challenging, lithium diisopropylamide (LDA) is an excellent alternative, as the deprotonation can be performed efficiently at a more accessible -78 °C or even -40 °C.[4] Sec-butyllithium at -78 °C is also a viable option.[4]
Q4: How does ZnCl₂ mechanistically improve yield and diastereoselectivity?
The generally accepted mechanism involves the coordination of the Lewis-acidic zinc ion to one of the pinanediol oxygen atoms and one of the chlorine atoms of the attached dichloromethyl group.[3][4][12] This coordination polarizes the C-Cl bond, making the chloride a better leaving group and significantly accelerating the rate-limiting 1,2-migration of the alkyl/aryl group from boron to carbon. This accelerated, templated rearrangement outcompetes decomposition pathways and proceeds through a more organized, lower-energy transition state, thus enhancing both the chemical yield and the diastereoselectivity.[3][4]
Visualizing the Matteson Homologation
To clarify the key transformations and decision-making processes, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.
Caption: The core mechanistic pathway of the Matteson Homologation.
Caption: A decision tree for troubleshooting common reaction issues.
Section 3: Standard Experimental Protocol
This protocol is a representative example for the homologation of a generic pinanediol arylboronic ester. Caution: Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Apparatus Setup: Under an atmosphere of dry argon, add a solution of anhydrous zinc chloride (1.2 mmol, 1.2 equiv) in anhydrous THF (5 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: To the cold ZnCl₂ solution, add the pinanediol boronic ester (1.0 mmol, 1.0 equiv) followed by anhydrous dichloromethane (1.5 mmol, 1.5 equiv) via syringe.
-
Carbenoid Generation: Cool the reaction mixture to -100 °C using a liquid nitrogen/ethanol bath. Slowly add n-butyllithium (1.1 mmol, 1.1 equiv, as a solution in hexanes) dropwise over 15 minutes, ensuring the internal temperature does not rise above -95 °C.
-
Reaction Progression: After the addition is complete, stir the mixture at -100 °C for 30 minutes.
-
Rearrangement: Remove the cooling bath and allow the reaction to warm slowly to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (10 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash chromatography on neutral alumina or by crystallization to yield the pure α-chloroboronic ester.
References
-
Smith, K., Saleh, B. A., Alshammari, M. B., El-Hiti, G. A., & Elliott, M. C. (2021). Studies on a catalytic version of the Matteson asymmetric homologation reaction. Organic & Biomolecular Chemistry, 19(16), 3573–3579. Available from: [Link]
-
Lohmann, J., & Kappe, C. O. (2021). Matteson Reaction under Flow Conditions: Iterative Homologations of Terpenes. Organic Letters, 23(11), 4318–4322. Available from: [Link]
-
Kazmaier, U. (2025). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Marine Drugs, 23(1), 20. Available from: [Link]
-
Buesking, A. W., et al. (2024). Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers. Journal of the American Chemical Society. Available from: [Link]
-
Chem-Station. (2016). Matteson Reaction. Chem-Station International Edition. Available from: [Link]
-
Jacobsen, E. N., et al. (2023). Development of Enantioselective Lithium-Isothiourea-Boronate–Catalyzed Matteson Homologations. Accounts of Chemical Research. Available from: [Link]
-
Kazmaier, U., et al. (2022). Matteson homologation of boronic acid esters allows the highly stereoselective synthesis of complex allyl alcohols. Chemistry – A European Journal. Available from: [Link]
-
Unknown author. (n.d.). Homologation of chiral boronic esters and application to 1,3-polyols synthesis. Presentation slides. Available from: [Link]
-
Jacobsen, E. N. (2024). Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. Harvard University DASH. Available from: [Link]
-
Clayden, J., & West, R. (2012). Boronic ester homologation. Science Trove. Available from: [Link]
-
Kazmaier, U. (2025). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Semantic Scholar. Available from: [Link]
-
NROChemistry. (n.d.). Matteson Reactions. NROChemistry. Available from: [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Available from: [Link]
-
Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Matteson Reactions | NROChemistry [nrochemistry.com]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. mdpi.com [mdpi.com]
- 5. Studies on a catalytic version of the Matteson asymmetric homologation reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00604E [pubs.rsc.org]
- 6. Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Matteson Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. oxfordsciencetrove.com [oxfordsciencetrove.com]
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- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Common side reactions with BoroGly-(+)-Pinanediol and how to avoid them
A comprehensive guide for researchers, scientists, and drug development professionals on the common side reactions associated with BoroGly-(+)-Pinanediol and strategies for their mitigation.
Introduction
BoroGly-(+)-Pinanediol, chemically known as ((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1][2][3]dioxaborol-2-yl)methanamine hydrochloride, is a pivotal chiral building block in modern medicinal chemistry. Its primary application lies in the synthesis of peptidyl boronic acids, a class of compounds that includes potent enzyme inhibitors such as the proteasome inhibitor Bortezomib.[1][4] The pinanediol moiety serves as a chiral auxiliary and a protecting group for the boronic acid, enabling stereocontrolled transformations.
This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered during the use of BoroGly-(+)-Pinanediol in synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is the role of the hydrochloride salt in BoroGly-(+)-Pinanediol?
The hydrochloride salt form of BoroGly-(+)-Pinanediol serves to protect the primary amine functionality. This prevents the free amine from acting as a nucleophile in undesired side reactions and improves the compound's stability and handling. Prior to its use in reactions where the amine needs to be nucleophilic, such as in peptide coupling, the free amine must be liberated by treatment with a suitable base.
Q2: How stable is the pinanediol ester group?
Pinanediol esters are among the more stable boronic acid esters, which allows for their purification by silica gel chromatography.[5] However, they are susceptible to hydrolysis under both acidic and basic conditions, particularly in the presence of water.[2] The pinanediol group is typically removed in the final steps of a synthesis.
Q3: Can I use BoroGly-(+)-Pinanediol directly in a peptide coupling reaction?
No, the amine is present as a hydrochloride salt and must be neutralized to the free amine before it can participate in a peptide coupling reaction. This is typically achieved by adding a non-nucleophilic base to the reaction mixture.
Troubleshooting Guide
Problem 1: Low Yield in Peptide Coupling Reactions
Symptoms:
-
Incomplete consumption of starting materials (BoroGly-(+)-Pinanediol or the carboxylic acid coupling partner).
-
Formation of multiple unidentified byproducts.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Amine Neutralization | The primary amine of BoroGly-(+)-Pinanediol is protonated as the hydrochloride salt. Insufficient base will result in a low concentration of the nucleophilic free amine, leading to a sluggish or incomplete reaction. | Use at least one equivalent of a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) to liberate the free amine. It is often beneficial to add the base to the solution of BoroGly-(+)-Pinanediol-HCl before adding the activated carboxylic acid. |
| Suboptimal Coupling Reagents | The choice of coupling reagent is critical for efficient amide bond formation and to minimize side reactions like racemization. | For coupling N-protected amino acids to α-aminoboronic acid esters, the mixed anhydride procedure is often preferred.[5] Alternatively, standard peptide coupling reagents such as HATU, HBTU, or TBTU can be effective. |
| Steric Hindrance | The bulky pinanediol group can sterically hinder the approach of the activated carboxylic acid, slowing down the coupling reaction. | Choose a less sterically demanding activating agent if possible. Extended reaction times or a slight increase in temperature may be necessary, but monitor carefully for epimerization. |
| Competitive Reactions of the Boronic Ester | The boronic ester itself can sometimes interact with coupling reagents or other species in the reaction mixture, leading to undesired side reactions. | Ensure that the carboxylic acid is fully activated before the addition of the aminoboronic ester. |
Problem 2: Epimerization at the α-Carbon
Symptoms:
-
Formation of a diastereomeric mixture of the desired product, observable by NMR or chiral HPLC.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Prolonged Exposure to Base | The α-proton of the aminoboronic ester can be abstracted by strong bases, leading to epimerization. This is a common issue in peptide synthesis, especially when activating the carboxyl group of an amino acid.[5] | Use a mild, non-nucleophilic base for the coupling reaction. Minimize the reaction time and temperature. The use of additives like HOBt or Oxyma can help to suppress racemization. For particularly sensitive substrates, consider a one-pot Matteson homologation approach to avoid epimerization of any α-chloro intermediate.[1] |
| Harsh Deprotection Conditions | The conditions used to remove the pinanediol group or other protecting groups in the peptide chain can potentially lead to epimerization. | When removing the pinanediol group via transesterification with another boronic acid (e.g., isobutylboronic acid), ensure the conditions are not overly acidic or basic for extended periods.[3] |
Problem 3: Protodeboronation (Loss of the Boronic Ester Group)
Symptoms:
-
Formation of a byproduct where the boronic ester has been replaced by a hydrogen atom.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Presence of Protic Solvents and Base | In some cases, particularly with benzylic boronic esters, the use of a strong base in a protic solvent can lead to protodeboronation. While less common for simple alkyl boronic esters, it can be a competing pathway. | Use anhydrous solvents and reagents. If protodeboronation is significant, consider using a milder base. |
| Acidic Conditions | Strong acidic conditions, especially at elevated temperatures, can promote the cleavage of the C-B bond. | Avoid prolonged exposure to strong acids. If acidic conditions are necessary for other transformations, they should be as mild as possible and conducted at low temperatures. |
Problem 4: Incomplete Deprotection of the Pinanediol Group
Symptoms:
-
Presence of the pinanediol-protected product after the deprotection step.
-
Complex mixture of products due to partial hydrolysis.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Inefficient Transesterification | The transesterification with another boronic acid (e.g., isobutylboronic acid or phenylboronic acid) to remove the pinanediol group is an equilibrium process.[1][3] | Use a sufficient excess of the transesterifying agent to drive the equilibrium towards the desired product. The choice of solvent can also influence the reaction efficiency. |
| Hydrolysis during Workup | Pinanediol esters can hydrolyze back to the boronic acid and pinanediol during aqueous workup, especially under non-neutral pH conditions. | Perform aqueous workups at a controlled pH. If the final product is the free boronic acid, this may be the intended outcome. If the pinanediol ester is desired, minimize contact with water and use anhydrous workup techniques where possible. |
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling with BoroGly-(+)-Pinanediol-HCl
-
Dissolution: Dissolve BoroGly-(+)-Pinanediol-HCl (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, DMF, or CH₂Cl₂) under an inert atmosphere (N₂ or Ar).
-
Neutralization: Add a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA), 1.1 eq.) to the solution and stir for 10-15 minutes at room temperature.
-
Carboxylic Acid Activation (in a separate flask):
-
Mixed Anhydride Method: Dissolve the N-protected amino acid (1.0 eq.) in anhydrous THF and cool to -15 °C. Add N-methylmorpholine (1.0 eq.) followed by isobutyl chloroformate (1.0 eq.). Stir for 5-10 minutes.
-
Carbodiimide Method: Dissolve the N-protected amino acid (1.0 eq.), a coupling additive (e.g., HOBt or Oxyma, 1.1 eq.), and a carbodiimide (e.g., DCC or EDC, 1.1 eq.) in an anhydrous solvent like DMF or CH₂Cl₂. Stir for 15-30 minutes at 0 °C to room temperature.
-
-
Coupling: Add the solution of the activated carboxylic acid to the solution of the free-based BoroGly-(+)-Pinanediol.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, perform an appropriate aqueous workup. Pinanediol esters are generally stable enough for purification by silica gel chromatography.[5]
Protocol 2: Deprotection of the Pinanediol Group via Transesterification
-
Dissolution: Dissolve the peptidyl pinanediol boronic ester (1.0 eq.) in a suitable solvent system (e.g., a biphasic mixture of an organic solvent like hexane or ethyl acetate and an aqueous acidic solution).
-
Transesterification: Add an excess of a simple boronic acid, such as isobutylboronic acid (e.g., 1.5-2.0 eq.).[3]
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Separate the organic and aqueous layers. The desired peptidyl boronic acid is typically in the aqueous layer if it is water-soluble, while the pinanediol and excess isobutylboronic acid are extracted into the organic layer.
Visualizing Key Processes
Caption: Workflow for the peptide coupling of BoroGly-(+)-Pinanediol.
Caption: Deprotection of the pinanediol group and potential side reactions.
References
- Li, W., et al. (2013). Synthesis of biologically active boron-containing compounds. Future Medicinal Chemistry, 5(7), 801-822.
- Silva, M., et al. (2020).
- Hall, D. G. (2011). Structure, properties, and preparation of boronic acid derivatives. In Boronic Acids (pp. 1-133). Wiley-VCH Verlag GmbH & Co. KGaA.
- D'hooghe, M., & De Kimpe, N. (2008). Recent developments in the synthesis of 2-amino-1-phenylethanol-derived chiral auxiliaries and their applications in asymmetric synthesis. Symmetry, 1(1), 3-45.
- Matteson, D. S. (1989). Stereodirected synthesis with organoboranes. Springer Science & Business Media.
- Aggarwal, V. K., et al. (2001). The Matteson reaction: a versatile method for the synthesis of α-substituted boronic esters. Journal of Organometallic Chemistry, 624(1-2), 1-12.
- Nowick, J. S. (2012). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Kienle, M., & Kalesse, M. (2011). Peptide boronic acids. In Boronic Acids (pp. 531-561). Wiley-VCH Verlag GmbH & Co. KGaA.
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- BenchChem. (2025).
Sources
- 1. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Troubleshooting Low Yields in Reactions with (+)-Pinanediol
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing (+)-pinanediol as a chiral auxiliary. This guide is designed to provide in-depth troubleshooting strategies and address common challenges that can lead to diminished reaction yields. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and practical field experience to help you navigate the intricacies of asymmetric synthesis with this versatile chiral auxiliary.
Frequently Asked Questions (FAQs): General Issues
This section addresses overarching questions about the properties and handling of (+)-pinanediol that can impact reaction outcomes.
Q1: How critical is the purity of (+)-pinanediol to my reaction's success?
The purity of (+)-pinanediol is paramount and can be a significant contributor to low yields and inconsistencies in stereoselectivity. Commercially available (+)-pinanediol may contain impurities from its synthesis, such as unreacted starting materials or byproducts.[1][2] These impurities can interfere with the reaction by competing for reagents, poisoning catalysts, or altering the solubility of key intermediates.
Best Practices for Ensuring Purity:
-
Purity Verification: Always verify the purity of a new batch of (+)-pinanediol using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >98% is recommended for most applications.[1]
-
Recrystallization: If impurities are detected, recrystallization from a suitable solvent system (e.g., hexane or a hexane/ethyl acetate mixture) is an effective purification method.[3]
-
Proper Storage: Store (+)-pinanediol in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place to prevent degradation.
Q2: My reaction is conducted under acidic/basic conditions. Could the (+)-pinanediol auxiliary be degrading?
Yes, the stability of (+)-pinanediol is pH-dependent, and harsh conditions can lead to its degradation, thereby reducing the overall yield of your desired product.
-
Acidic Conditions: Under acidic conditions, (+)-pinanediol, being a vicinal diol, is susceptible to pinacol rearrangement. This acid-catalyzed isomerization alters the structure of the chiral auxiliary, which can negatively impact its ability to induce stereoselectivity and may introduce unforeseen byproducts.[4]
-
Basic Conditions: While generally more stable under basic conditions, prolonged exposure to strong bases, particularly at elevated temperatures, can cause degradation of (+)-pinanediol.[4]
Troubleshooting Strategy:
If you suspect auxiliary degradation, run a control experiment with only (+)-pinanediol under your reaction conditions (without the main substrate) and analyze the mixture for any changes to the auxiliary.[4] If degradation is confirmed, consider using milder reaction conditions or protecting the diol functionality if the reaction chemistry allows.
Troubleshooting Guide: Low Yields During Boronic Ester Formation
The formation of a stable boronate ester with (+)-pinanediol is the crucial first step in many applications. Low yields at this stage will invariably lead to poor overall yields.
Q3: I am getting a low yield when forming the (+)-pinanediol boronic ester. What are the common causes?
Several factors can contribute to inefficient boronic ester formation. The equilibrium between the free boronic acid, the diol, and the ester is a key consideration.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Water Removal | The formation of a boronic ester is a condensation reaction that releases water. The presence of water can shift the equilibrium back towards the starting materials, reducing the yield of the desired ester. | Use a Dean-Stark apparatus or a drying agent (e.g., anhydrous MgSO₄ or molecular sieves) to remove water as it is formed. Conduct the reaction in a dry, aprotic solvent. |
| Steric Hindrance | Highly substituted boronic acids or substrates can sterically hinder the approach of the (+)-pinanediol, slowing down the reaction rate and potentially leading to incomplete conversion. | Increase the reaction temperature and/or reaction time. Consider using a catalyst, such as a Lewis acid, to facilitate the reaction. |
| Sub-optimal Solvent | The choice of solvent can significantly impact the reaction rate and equilibrium position. Aprotic solvents are generally preferred to minimize side reactions. | Screen different aprotic solvents, such as toluene, THF, or dichloromethane, to find the optimal medium for your specific substrate. |
| Reversibility of Ester Formation | The formation of pinacol-type boronic esters can be reversible, especially in the presence of water or alcohols, which can lead to losses during workup and purification.[5] | Ensure anhydrous conditions during the reaction and workup. Minimize exposure to protic solvents during purification. |
Experimental Protocol: General Procedure for (+)-Pinanediol Boronic Ester Formation
-
To a solution of the boronic acid (1.0 equiv) in an appropriate anhydrous solvent (e.g., toluene, THF), add (+)-pinanediol (1.0-1.2 equiv).
-
Heat the mixture to reflux with azeotropic removal of water using a Dean-Stark apparatus.
-
Monitor the reaction progress by TLC, GC, or NMR until the starting boronic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Troubleshooting Guide: Low Yields During the Main Asymmetric Reaction
Even with a high-purity (+)-pinanediol derivative, the subsequent stereoselective reaction can suffer from low yields.
Q4: My asymmetric reaction is giving a low yield of the desired product. How can I troubleshoot this?
Low yields in the main reaction can stem from a variety of issues, from catalyst incompatibility to unfavorable reaction kinetics.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in the main asymmetric reaction.
In-depth Considerations:
-
Catalyst Poisoning: The substrate or impurities in the reagents could be poisoning the catalyst. For instance, in Miyaura borylations, strongly coordinating substrates can sometimes inhibit the palladium catalyst.[6]
-
Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence the stereochemical outcome and yield. For example, in some aldol reactions, a mixture of a polar aprotic solvent like DMSO with water has been shown to improve yields.[7] However, for borylation reactions, aprotic, non-coordinating solvents are often preferred.[8]
-
Temperature and Concentration: These parameters control the reaction kinetics. A reaction that is too slow may not go to completion, while one that is too fast may lead to the formation of byproducts. A systematic optimization of both temperature and concentration is often necessary.
Troubleshooting Guide: Low Yields During Auxiliary Cleavage
The final step of cleaving the chiral auxiliary is often a source of yield loss. Incomplete cleavage or difficulty in separating the product from the liberated pinanediol can be problematic.[9]
Q5: I'm losing a significant amount of my product during the cleavage of the (+)-pinanediol auxiliary. What are the best practices for this step?
Efficient cleavage and subsequent purification are crucial for maximizing the overall yield. The choice of cleavage method depends on the stability of your product.
Common Cleavage Methods and Troubleshooting:
| Cleavage Method | Typical Conditions | Potential Issues & Solutions |
| Transesterification | Diethanolamine or other diols | Issue: Incomplete reaction. Solution: Use a larger excess of the cleaving diol and/or increase the reaction temperature. |
| Hydrolysis | Acidic or basic conditions | Issue: Product degradation. Solution: If the product is acid- or base-sensitive, this method should be avoided. Consider milder, buffered conditions. |
| Oxidative Cleavage | Sodium periodate (NaIO₄) | Issue: Over-oxidation of the product.[10] Solution: Carefully control the stoichiometry of the oxidant and the reaction temperature. This method is suitable for robust products. |
| Fluoride-Mediated Cleavage | Potassium hydrogen fluoride (KHF₂) | Issue: Formation of stable trifluoroborate salts that can be difficult to hydrolyze.[11] Solution: Follow established protocols for the hydrolysis of the intermediate trifluoroborate salts, for instance, using TMSCl.[11] |
Key to Success: Removing the Liberated Pinanediol
The successful isolation of the final product often hinges on the efficient removal of the liberated (+)-pinanediol.[9]
-
Extraction: If the desired product is water-soluble, the more lipophilic pinanediol can often be removed by extraction with a nonpolar organic solvent.
-
Chromatography: Column chromatography is a reliable method for separating the product from the pinanediol, although it can sometimes be challenging due to similar polarities.
-
Crystallization: If the product is crystalline, this can be an excellent method for purification, leaving the pinanediol in the mother liquor.
Diagram of the Overall Process and Troubleshooting Points:
Caption: Overall workflow for reactions using (+)-pinanediol, highlighting key troubleshooting phases.
By systematically addressing these potential issues, researchers can significantly improve the yields and reproducibility of their reactions involving (+)-pinanediol as a chiral auxiliary.
References
-
Inglis, S. R., Woon, E. C. Y., Thompson, A. L., & Schofield, C. J. (2010). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. The Journal of Organic Chemistry, 75(2), 468–471. [Link]
-
Bar-Ziv, R., Dudding, T., & Singleton, D. A. (2021). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters, 23(15), 5899–5903. [Link]
-
Klíma, J., Páv, O., Budka, J., Lhoták, P., & Stibor, I. (2007). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 5(11), 1844. [Link]
-
G. C. Hirst, T. J. O. S. (1998). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]
-
Soundararajan, R., & Matteson, D. S. (1990). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]
-
Konwarh, R., Das, B., & Karak, N. (2012). Recovery of α-pinanediol via base hydrolysis of the α-pinane carbonate... ResearchGate. [Link]
- CN102584538A - Synthesis method of chiral 2,3-pinanediol - Google Patents. (n.d.).
-
A novel separation and purification process for 1,3-propanediol. (n.d.). ResearchGate. [Link]
-
Dinçer, M., & Büyüktür, G. (2017). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. National Institutes of Health (NIH). [Link]
-
Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. (n.d.). ResearchGate. [Link]
-
Troubleshooting a Miyaura borylation. (2023, March 13). Reddit. [Link]
-
National Center for Biotechnology Information. (n.d.). Pinanediol. PubChem. Retrieved January 26, 2026, from [Link]
-
Chemistry For Everyone. (2025, September 15). Can Purification Ever Increase A Reaction's Percent Yield? [Video]. YouTube. [Link]
-
Wakamiya, A., & Yamaguchi, S. (2006). Transition metal catalyzed borylation of functional π-systems. PubMed Central (PMC). [Link]
-
Contardi, M., Poma, A., & de la Escosura-Muñiz, A. (2020). Highly reproducible, high-yield flow synthesis of gold nanoparticles based on a rational reactor design exploiting the reduction of passivated Au(iii). Reaction Chemistry & Engineering, 5(4), 729–737. [Link]
-
Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. (n.d.). Sci-Hub. [Link]
-
Examination of pinanediol-boronic acid ester formation in aqueous media: Relevance to the relative stability of trigonal and tetrahedral boronate esters. (2020, April 14). Universidad de Sonora. [Link]
-
Specific Solvent Issues with Borylation Reactions. (n.d.). Wordpress. [Link]
-
MCAT Crash Course. (2023, October 28). Organic Chemistry: Separations & Purifications [Video]. YouTube. [Link]
-
Asymmetric Synthesis - University of York. (n.d.). Retrieved January 26, 2026, from [Link]
-
Goh, J. B., & Loeppky, R. N. (2002). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. Journal of Chemical Education, 79(3), 359. [Link]
-
Matteson, D. S., & Singh, R. (1994). Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester. Australian Journal of Chemistry, 47(10), 1933. [Link]
-
Methods for cleavage of chiral auxiliary. (n.d.). ResearchGate. [Link]
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- 8. Specific Solvent Issues with Borylation Reactions - Wordpress [reagents.acsgcipr.org]
- 9. Sci-Hub. ChemInform Abstract: Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. / ChemInform, 1994 [sci-hub.box]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enantiomeric Excess with Pinanediol-Based Reagents
Welcome to the technical support center for the application of pinanediol-based reagents in asymmetric synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the stereochemical purity of their reaction products. Here, we provide in-depth, field-proven insights into troubleshooting common issues and optimizing experimental conditions to achieve high enantiomeric excess (e.e.).
Introduction to Pinanediol as a Chiral Auxiliary
(+)-Pinanediol, derived from the naturally abundant (+)-α-pinene, is a cornerstone chiral auxiliary in modern asymmetric synthesis.[1] Its rigid bicyclic pinane skeleton creates a well-defined and sterically hindered chiral environment, which is highly effective in directing the stereochemical outcome of reactions.[1] The primary and most powerful application of (+)-pinanediol is in the formation of chiral boronic esters, which are key intermediates in the Matteson homologation reaction for the stereospecific synthesis of a wide range of chiral compounds, including α-amino acids and complex polyols, often with diastereoselectivity exceeding 98%.[1][2]
While its application in other areas like aldol additions or as a direct ligand in metal-catalyzed reductions is less common, its impact on organoboron chemistry is profound.[1] This guide will focus on troubleshooting and optimizing reactions involving pinanediol-based boronic esters to consistently achieve high levels of stereocontrol.
Frequently Asked Questions (FAQs)
Q1: What is a chiral auxiliary and how does pinanediol function as one?
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[3][4] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[3] Pinanediol, with its inherent chirality and rigid structure, is attached to a prochiral substrate (often via a boronic acid) to form a diastereomeric intermediate. The steric bulk of the pinanediol auxiliary then blocks one face of the reactive center, forcing an incoming reagent to attack from the less hindered face. This results in the preferential formation of one diastereomer over the other.
Q2: How is enantiomeric excess (e.e.) determined?
Enantiomeric excess is a measure of the purity of a chiral substance. It is defined as the absolute difference between the mole fractions of two enantiomers. The most common methods for determining e.e. involve chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3] These techniques use a stationary phase that is itself chiral, leading to different retention times for the two enantiomers, allowing for their quantification. Chiral NMR shift reagents can also be used to differentiate between enantiomers in an NMR spectrum.[3]
Q3: Can I use either (+)- or (-)-pinanediol?
Yes, both enantiomers of pinanediol are available and can be used to synthesize the desired enantiomer of the final product. The choice of the pinanediol enantiomer dictates the stereochemical outcome of the reaction. For example, in the Matteson homologation, using (+)-pinanediol will lead to one enantiomer of the product, while using (-)-pinanediol will produce the opposite enantiomer.
Q4: Besides the Matteson homologation, what are other common applications of pinanediol-derived reagents?
While the Matteson homologation is the most prominent application, reagents derived from the same chiral pool, such as diisopinocampheylborane (Ipc₂BH) and Alpine-Borane®, are widely used for the asymmetric reduction of ketones.[1][5] These reagents, derived from α-pinene, are highly effective for the enantioselective reduction of certain types of ketones to their corresponding chiral alcohols.[5][6]
Troubleshooting Guide: Low Enantiomeric Excess
Achieving high enantiomeric excess is often a multi-parameter optimization problem. Below are common issues encountered and systematic approaches to address them.
Issue 1: Suboptimal Enantiomeric Excess in the Matteson Homologation
The Matteson homologation is a highly reliable reaction, but suboptimal diastereoselectivity can occur.[1][7]
Causality and Mechanistic Considerations
The stereochemical outcome of the Matteson homologation is dependent on the 1,2-migration of a substituent from a tetracoordinate boronate intermediate.[7] The pinanediol auxiliary directs the formation of this intermediate and controls the conformation during the rearrangement, thus ensuring high diastereoselectivity. Factors that disrupt this well-ordered transition state can lead to a decrease in the observed diastereomeric excess.
Troubleshooting Workflow
Caption: Workflow for troubleshooting low diastereoselectivity.
Step-by-Step Protocols
1. Verify Reagent Purity:
-
Rationale: Impurities in the starting pinanediol or boronic acid can interfere with the reaction. The presence of the other enantiomer of pinanediol will directly decrease the enantiomeric excess of the product.
-
Protocol:
-
Assess the optical purity of the pinanediol using chiral GC or by measuring its specific rotation.
-
Ensure that all reagents, especially the organolithium species used for generating the α-chloro boronic ester, are of high quality and correctly titrated.[1]
-
Solvents must be anhydrous, as water can quench the organometallic reagents and interfere with the reaction.
-
2. Optimize Reaction Temperature:
-
Rationale: The diastereoselectivity of many asymmetric reactions is temperature-dependent. Lower temperatures generally favor the desired diastereomer by increasing the energy difference between the diastereomeric transition states.
-
Protocol:
-
Perform the reaction at the standard -78 °C (dry ice/acetone bath).
-
If selectivity is still low, attempt the reaction at -100 °C (liquid nitrogen/diethyl ether bath).
-
Monitor the reaction progress carefully, as lower temperatures will also decrease the reaction rate.
-
3. Role of the Lewis Acid:
-
Rationale: In the Matteson homologation, a Lewis acid such as zinc chloride is often used to facilitate the rearrangement of the α-chloro boronic ester intermediate.[1] The choice and purity of the Lewis acid can be critical.
-
Protocol:
-
Ensure the Lewis acid (e.g., ZnCl₂) is anhydrous. Fused ZnCl₂ is often recommended.
-
Experiment with the stoichiometry of the Lewis acid. Typically, one equivalent is used.
-
Issue 2: Poor Enantioselectivity in Ketone Reductions with Pinene-Derived Reagents (e.g., Alpine-Borane®)
Reagents like Alpine-Borane® (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane) are effective for the asymmetric reduction of certain ketones.[1] However, their effectiveness is highly dependent on the substrate.
Causality and Mechanistic Considerations
The enantioselectivity of these reductions relies on the steric differentiation between the two substituents on the ketone.[8] The bulky isopinocampheyl group on the borane reagent creates a sterically demanding environment, forcing the ketone to approach from a specific orientation to minimize steric clashes. This leads to the preferential delivery of a hydride to one face of the carbonyl.[8]
Troubleshooting and Optimization Strategies
| Parameter | Rationale | Recommended Action | Expected Outcome |
| Substrate Sterics | The difference in steric bulk between the two ketone substituents is the primary driver of selectivity.[8] | This method is most effective for ketones with significantly different substituent sizes (e.g., methyl vs. phenyl). | Higher e.e. for ketones with large steric differentiation. |
| Reagent Stoichiometry | Using an excess of the reducing agent can sometimes lead to a background, non-selective reduction. | Use a stoichiometry as close to 1:1 as possible while ensuring full conversion. | Minimized background reaction and potentially higher e.e. |
| Temperature | Lower temperatures can enhance selectivity by favoring the more ordered transition state. | Run the reaction at temperatures ranging from 0 °C down to -78 °C. | Increased enantiomeric excess. |
| Reaction Time | Prolonged reaction times, especially at higher temperatures, can lead to racemization or side reactions. | Monitor the reaction by TLC or GC to determine the optimal reaction time. | Improved yield and selectivity by avoiding side reactions. |
Alternative Reagents
If optimizing the reaction conditions with a specific pinene-derived reagent does not yield the desired enantioselectivity, consider alternative reagents.
-
Diisopinocampheylborane (Ipc₂BH): More sterically hindered than monoisopinocampheylborane and can offer higher selectivity for certain substrates.[6]
-
CBS Reagents (Corey-Bakshi-Shibata): These are oxazaborolidine catalysts that are highly effective for the asymmetric reduction of a wide range of ketones, often providing excellent enantioselectivity.[9][10]
Issue 3: Difficulty in Removing the Pinanediol Auxiliary
Complete removal of the pinanediol auxiliary is crucial for isolating the final product in its pure form.
Causality and Mechanistic Considerations
Pinanediol boronic esters are relatively stable.[11] Cleavage typically involves transesterification with another diol or hydrolysis. Incomplete cleavage can result from an unfavorable equilibrium or slow reaction kinetics.
Step-by-Step Protocol for Auxiliary Removal
1. Transesterification with Phenylboronic Acid:
-
Rationale: This is a common and effective method for removing the pinanediol auxiliary.[1] The reaction is driven by the formation of a stable phenylboronic ester.
-
Protocol:
-
Dissolve the crude product containing the pinanediol boronic ester in a mixture of diethyl ether and water.
-
Add phenylboronic acid and stir the biphasic mixture vigorously for several hours.
-
Separate the aqueous layer, which contains the desired boronic acid product. The pinanediol can be recovered from the organic layer.
-
2. Oxidative Cleavage:
-
Rationale: If the desired final product is an alcohol, the boronic ester can be directly oxidized.
-
Protocol:
Visualizing the Key Workflow: Matteson Homologation
The following diagram illustrates the general workflow for a Matteson homologation using (+)-pinanediol as a chiral auxiliary.
Caption: A simplified workflow of the Matteson homologation.
Conclusion
Pinanediol-based reagents are powerful tools for asymmetric synthesis, particularly in the construction of chiral boronic esters via the Matteson homologation. Achieving high enantiomeric excess requires careful attention to reagent purity, reaction temperature, and the specific nature of the substrate. By systematically troubleshooting and optimizing these parameters, researchers can consistently obtain products with high stereochemical purity. This guide provides a framework for addressing common challenges and serves as a resource for maximizing the potential of these versatile chiral auxiliaries.
References
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Asymmetric Synthesis - University of York. [Link]
-
Asymmetric Induction - MSU chemistry. [Link]
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Asymmetric Synthesis. [Link]
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99% Chirally selective synthesis via pinanediol boronic esters: insect pheromones, diols, and an amino alcohol | Journal of the American Chemical Society. [Link]
-
Diisopinocampheylborane - Wikipedia. [Link]
-
Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed. [Link]
-
Brown Hydroboration - Organic Chemistry Portal. [Link]
-
A Study of Transesterification of Chiral (−)-Pinanediol Methylboronic Ester with Various Structurally Modified Diols - ResearchGate. [Link]
-
Enantioselective Catalytic 1,2-Boronate Rearrangements - PMC - NIH. [Link]
-
Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System | Request PDF - ResearchGate. [Link]
-
Asymmetric reduction of carbonyl with CBS reagent - ChemTube3D. [Link]
-
Enantiomeric Excess (ee) and Specific Rotation Practice Problems - Chemistry Steps. [Link]
-
The boron approach to asymmetric synthesis - SciSpace. [Link]
-
Practical Phosphomolybdate-Catalyzed Hydroboration of Carbon–Carbon Triple and Double Bonds | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes - MDPI. [Link]
-
Matteson Reaction under Flow Conditions: Iterative Homologations of Terpenes. [Link]
-
Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed. [Link]
-
Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
(Diisopinocampheyl)borane-Mediated Reductive Aldol Reactions: Highly Enantio and Diastereoselective Synthesis of Syn-Aldols from N-Acryloylmorpholine - PMC - NIH. [Link]
-
Studies on a catalytic version of the Matteson asymmetric homologation reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00604E. [Link]
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Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC - PubMed Central. [Link]
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The Future of Asymmetric Synthesis: Trends and Innovations - Chiralpedia. [Link]
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Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
CBS Oxazaborolidines - Versatile Catalysts for Asymmetric Synthesis - SciSpace. [Link]
-
Hydroboration Oxidation of Alkenes - Master Organic Chemistry. [Link]
-
Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy | Request PDF - ResearchGate. [Link]
-
Development of Enantioselective Lithium-Isothiourea-Boronate–Catalyzed Matteson Homologations | Request PDF - ResearchGate. [Link]
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Chiral auxiliary - Wikipedia. [Link]
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Corey–Itsuno reduction - Wikipedia. [Link]
-
Alpine borane - Grokipedia. [Link]
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Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC - NIH. [Link]
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Development of Enantioselective Lithium-Isothiourea-Boronate–Catalyzed Matteson Homologations - PMC - NIH. [Link]
-
Optical Purity and Enantiomeric Excess - Master Organic Chemistry. [Link]
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Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC - NIH. [Link]
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Brown Hydroboration. [Link]
-
Reaction of Alpine-Borane with Aldehydes: Reactivity Rate Assessment by Observation of the Disappearance of the Carbonyl n - ScholarWorks@UARK. [Link]
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Insights into temperature controlled enantioselectivity in asymmetric catalysis - RSC Blogs. [Link]
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Stereoselective Synthesis of Chiral Molecules - Encyclopedia.pub. [Link]
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High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed. [Link]
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Effect of Lewis acids on the stereoselectivity of BoroGly-(+)-Pinanediol reactions
Technical Support Center: Stereocontrol in BoroGly-(+)-Pinanediol Reactions
Welcome to the technical support center for stereoselective carbon-carbon bond formation using BoroGly-(+)-Pinanediol reagents. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful reaction and wish to troubleshoot common issues, optimize conditions, and deepen their mechanistic understanding.
This document provides in-depth, experience-driven advice in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the causal relationships behind the experimental choices, ensuring you can adapt and innovate within your own projects.
Section 1: Mechanistic Foundations & The Role of Lewis Acids
Before troubleshooting, a firm grasp of the reaction mechanism is essential. The reaction of a boron enolate, chiral by virtue of the (+)-pinanediol auxiliary, with a glyoxylate ester is a powerful method for synthesizing optically active α-hydroxy-β-amino acid precursors.
The stereochemical outcome is dictated by the geometry of the boron enolate and the facial selectivity of its approach to the aldehyde. Lewis acids are introduced to enhance this selectivity.[1]
Core Causal Chain:
-
Enolate Formation: A base abstracts a proton from the starting glycine derivative, and the resulting enolate is trapped by the pinanediolboron species (e.g., B-chlorodiisopinocampheylborane). The geometry of this enolate is critical.[2]
-
Lewis Acid Activation: A Lewis acid is added. Its primary role is to coordinate to one of the carbonyl oxygens of the glyoxylate ester.[1] This coordination accomplishes two things: it lowers the LUMO of the carbonyl, making it a more potent electrophile, and it sterically blocks one face of the aldehyde.
-
C-C Bond Formation: The chiral boron enolate attacks the activated aldehyde. The reaction proceeds through a highly organized, six-membered, chair-like transition state, often referred to as a Zimmerman-Traxler model.[3] The steric bulk of the pinanediol auxiliary and the coordinated Lewis acid directs the enolate to attack a specific face of the aldehyde, thereby controlling the newly formed stereocenters.
Section 2: Troubleshooting Guide & Common Issues
This section addresses the most common challenges encountered during the BoroGly-(+)-Pinanediol reaction, particularly when modulated by Lewis acids.
Q1: My diastereomeric excess (d.e.) is low or inconsistent. What are the primary causes and how can I fix it?
Answer: Low diastereoselectivity is the most frequent issue and can stem from several sources. Let's break down the causality.
Root Cause Analysis:
-
Inefficient Lewis Acid Coordination: The core principle of stereochemical enhancement relies on the Lewis acid effectively "locking" the conformation of the glyoxylate ester in the transition state. If this coordination is weak, reversible, or nonspecific, the facial bias is lost.
-
Troubleshooting:
-
Choice of Lewis Acid: Not all Lewis acids are equal. Hard Lewis acids (like Mg²⁺, Zn²⁺) prefer hard donors (like the ether oxygen of the glyoxylate), while softer Lewis acids might have different coordination preferences. Chelating Lewis acids like TiCl₄ or SnCl₄ can form bidentate complexes with the glyoxylate, providing a much more rigid and defined steric environment.[4] Conversely, non-chelating Lewis acids like BF₃·OEt₂ may lead to different or lower selectivity.[4]
-
Solvent Effects: The solvent can compete with the substrate for Lewis acid coordination. Highly coordinating solvents (e.g., THF, ethers) can displace the glyoxylate from the Lewis acid, eroding stereocontrol. Less coordinating solvents like dichloromethane (DCM) or toluene are often preferred.
-
Stoichiometry: Ensure at least one full equivalent of the Lewis acid is used relative to the glyoxylate. Sub-stoichiometric amounts will result in a background, non-catalyzed reaction with poor selectivity.
-
-
-
Poor Enolate Geometry Control: If a mixture of E and Z boron enolates is formed, each will lead to a different diastereomeric product, directly reducing the d.e.
-
Troubleshooting:
-
Base and Boron Source: The combination of the base (e.g., triethylamine, diisopropylethylamine) and the boron triflate or halide dictates the enolate geometry. This step is highly substrate-dependent.[2] A detailed investigation of the enolization conditions from foundational literature is recommended.[5]
-
Temperature Control: Enolate formation is typically performed at low temperatures (e.g., -78 °C) to kinetically trap the desired enolate geometry and prevent equilibration. Ensure your cooling bath is stable and the reaction flask is properly submerged.
-
-
-
Reaction Temperature: The aldol addition step itself is highly sensitive to temperature.
-
Troubleshooting: The transition states leading to the major and minor diastereomers are close in energy. Higher temperatures provide enough energy to overcome this small difference (ΔΔG‡), leading to reduced selectivity. Running the reaction at -78 °C or even lower (e.g., -100 °C with a pentane/liquid N₂ bath) is often necessary to maximize d.e.
-
Q2: The reaction is sluggish or gives a low yield, and I'm recovering starting material. What's wrong?
Answer: Low reactivity points to issues with either the nucleophile (enolate) or the electrophile (aldehyde activation).
Root Cause Analysis:
-
Incomplete Enolate Formation: The reaction cannot proceed if the boron enolate isn't formed efficiently.
-
Troubleshooting:
-
Base Strength & Sterics: The chosen amine base might not be strong enough or may be too sterically hindered to deprotonate your glycine derivative effectively.
-
Visual Cues: The formation of the trialkylamine-HCl or -HBr salt is a good indicator that enolization is occurring.[3] This salt often precipitates from non-polar solvents like ether or DCM as a white solid.[3] If no precipitate is observed, enolization is likely incomplete.[3]
-
Reagent Quality: Boron reagents can degrade with moisture. Ensure they are fresh and handled under strictly anhydrous conditions (e.g., under Argon or Nitrogen).
-
-
-
Insufficient Electrophile Activation: The Lewis acid may not be activating the glyoxylate effectively.
-
Troubleshooting:
-
Lewis Acid Potency: A stronger Lewis acid may be required. For example, TiCl₄ is generally a more potent activator than MgBr₂.
-
Inhibitors: Water is a potent inhibitor. Even trace amounts will react preferentially with the Lewis acid, rendering it inactive. Ensure all glassware is oven- or flame-dried and all solvents and reagents are scrupulously dried.
-
-
Q3: I am observing significant side products. What are they and how can I prevent them?
Answer: The primary side product is often from the self-condensation of the glyoxylate ester or decomposition of the product.
Root Cause Analysis:
-
Unreacted Enolate: If the aldol addition is slow, the boron enolate can degrade over time or participate in other pathways.
-
Product Instability: The resulting boron aldolate intermediate can be unstable, especially during workup.
-
Troubleshooting:
-
Workup Procedure: The standard workup involves quenching the reaction at low temperature, followed by an oxidative cleavage of the boron-oxygen bond (often with hydrogen peroxide and a buffer).[6] This should be done carefully. Adding the peroxide solution too quickly can cause an uncontrolled exotherm, leading to decomposition.
-
Purification: The final α-hydroxy ester product can be sensitive to acidic or basic conditions during chromatography. Using a buffered silica gel or a rapid filtration through a plug of silica may be preferable to prolonged column chromatography.
-
-
Section 3: Data & Lewis Acid Selection
The choice of Lewis acid is critical and substrate-dependent. The following table summarizes general trends observed in the literature for aldol-type reactions. Note that optimal results for your specific substrate will require screening.
| Lewis Acid | Typical Characteristics | Common Outcome | Potential Issues |
| TiCl₄ | Strong, chelating Lewis acid | High syn-selectivity in many aldol systems[4] | Very moisture-sensitive; can promote side reactions if not handled carefully. |
| SnCl₄ | Strong, chelating Lewis acid | Often provides high syn-selectivity, similar to TiCl₄[4] | Can be difficult to remove during workup. |
| BF₃·OEt₂ | Strong, non-chelating Lewis acid[4] | Often favors anti-products or shows reversed selectivity compared to chelating acids[4] | Gaseous BF₃ can be released; handle in a fume hood. Can form stable complexes with water.[7] |
| MgBr₂·OEt₂ | Mild, oxophilic Lewis acid | Moderate to good selectivity; less reactive than TiCl₄ | May require higher temperatures or longer reaction times. |
| ZnCl₂ | Mild Lewis acid | Substrate-dependent selectivity; often used in milder transformations. | Lower reactivity can lead to incomplete conversion. |
Section 4: Experimental Protocols & Workflows
General Protocol for a Lewis Acid-Mediated BoroGly-(+)-Pinanediol Reaction
This protocol is a representative example and must be optimized for specific substrates.
STRICTLY ANHYDROUS CONDITIONS ARE REQUIRED
-
Apparatus Setup:
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under high vacuum and backfill with dry Argon or Nitrogen.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Fit the flask with a rubber septum and a temperature probe.
-
-
Enolate Formation:
-
Dissolve the N-protected glycine ester (1.0 eq) in anhydrous CH₂Cl₂ (approx. 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the boron source (e.g., (+)-Ipc₂BCl or Bu₂BOTf, 1.1 eq) dropwise.
-
Add the amine base (e.g., Et₃N or i-Pr₂NEt, 1.2 eq) dropwise.
-
Stir the mixture at -78 °C for 1-2 hours. Formation of a precipitate is a positive indicator.[3]
-
-
Lewis Acid Addition & Aldol Reaction:
-
In a separate flame-dried flask, dissolve the glyoxylate ester (1.2 eq) in anhydrous CH₂Cl₂. Cool to -78 °C.
-
Add the Lewis acid (e.g., TiCl₄ as a 1M solution in CH₂Cl₂, 1.2 eq) dropwise to the glyoxylate solution and stir for 15-30 minutes.
-
Transfer the pre-formed boron enolate solution from the first flask to the glyoxylate/Lewis acid solution via a cannula at -78 °C.
-
Monitor the reaction by TLC. Reaction times can vary from 1 to 6 hours.
-
-
Workup & Purification:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Workflow Diagrams
The following diagrams illustrate the key decision points and workflows in the process.
Caption: Simplified mechanistic role of the Lewis Acid.
Section 5: FAQs
-
Q: What is the specific role of the (+)-pinanediol auxiliary?
-
A: (+)-Pinanediol is a readily available chiral molecule derived from the natural product α-pinene. When attached to the boron atom, its rigid, bicyclic structure creates a well-defined and sterically demanding chiral environment. This bulkiness blocks one face of the boron enolate, forcing the incoming aldehyde to approach from the less hindered side, which is the primary source of asymmetry in the reaction. [8]
-
-
Q: Can I use a catalytic amount of Lewis acid?
-
A: Generally, no. In most of these reactions, the Lewis acid forms a stoichiometric complex with the product aldolate's oxygen atoms. This product inhibition prevents catalytic turnover. [9]Therefore, at least one equivalent of the Lewis acid is required.
-
-
Q: How do I remove the pinanediol auxiliary after the reaction?
-
A: The pinanediol group is typically removed by transesterification. [8]This can be achieved under acidic conditions or by reacting the boronate ester with another diol or boronic acid, such as phenylboronic acid, which liberates the desired product. [8]Oxidative cleavage with hydrogen peroxide during the workup also breaks down the boron center.
-
References
- Vertex AI Search. (2021). Boron-Based Lewis Acid Catalysis: Challenges and Perspectives. MDPI.
- Nagai, H., Morita, Y., Shimizu, Y., & Kanai, M. (2016). Ligand-Promoted, Boron-Mediated Chemoselective Carboxylic Acid Aldol Reaction. Organic Letters, 18, 2276-2279.
- Wikipedia. (n.d.). Lewis acid catalysis.
- Organic Chemistry, Reaction Mechanism. (2021). Boron Aldol Reaction. YouTube.
- Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095-1120.
- Cergol, K. M., & Coster, M. J. (2007). Asymmetric Aldol Reaction Using Boron Enolates. Nature Protocols, 2(10), 2568-73.
- Denmark, S. E., & Stavenger, R. A. (2000). Lewis Base Catalysis of the Mukaiyama Directed Aldol Reaction: 40 Years of Inspiration and Advances. Accounts of Chemical Research, 33(7), 432-440.
- Evans, D. A., Nelson, J. V., Vogel, E., & Taber, T. R. (1981). Stereoselective Aldol Condensations via Boron Enolates. Journal of the American Chemical Society, 103, 3099-3111.
- Adam, W., et al. (2020). Lewis Acids and Heteropoly Acids in the Synthesis of Organic Peroxides. Molecules, 25(21), 5143.
- Cergol, K. M., & Coster, M. J. (2007). Asymmetric aldol reaction using boron enolates. Nature Protocols.
- Baker, D. J., et al. (2017). Synthesis of biologically active boron-containing compounds. Future Medicinal Chemistry, 9(4), 335-357.
Sources
- 1. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. youtube.com [youtube.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric aldol reaction using boron enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lewis Base Catalysis of the Mukaiyama Directed Aldol Reaction: 40 Years of Inspiration and Advances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Pinanediol-Related Syntheses
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of pinanediol byproducts and the purification of final compounds. As a chiral auxiliary and a protecting group for boronic acids, pinanediol is a valuable tool in modern organic synthesis. However, its physical properties can present significant challenges during workup and purification. This document is designed to provide both foundational knowledge and advanced, field-proven solutions to these common issues.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when encountering pinanediol in their reaction mixtures.
Q1: Why is pinanediol so difficult to remove from my reaction mixture?
A: The difficulty in removing pinanediol stems from its physical properties, which often mimic those of polar, medium-sized organic molecules.
-
Polarity: As a diol, it is quite polar, leading to its co-elution with many polar target compounds during normal-phase column chromatography.
-
Solubility: It exhibits good solubility in a wide range of common organic solvents such as ethyl acetate, dichloromethane, and methanol, making selective precipitation or extraction challenging.[1]
-
Low Volatility: Pinanediol has a high boiling point (estimated around 240 °C), which prevents its easy removal by evaporation under standard laboratory conditions (e.g., rotary evaporator).[2]
-
Crystallinity: It is a crystalline solid (m.p. 57-59 °C), which can sometimes lead to co-crystallization with the desired product.
Q2: I see a persistent spot on my TLC plate that I suspect is pinanediol. How can I confirm this?
A: You can confirm the presence of pinanediol by running a co-spotted TLC plate. Spot your crude reaction mixture, a pure standard of your desired product (if available), and a pure standard of pinanediol side-by-side on the same plate. If the suspect spot in your crude mixture has the same retention factor (Rf) as the pinanediol standard, its presence is highly likely. For absolute confirmation, analyzing the crude mixture by LC-MS or GC-MS is recommended.
Q3: Can I remove pinanediol with a simple aqueous wash?
A: A simple aqueous wash is often insufficient for complete removal. While pinanediol has two hydroxyl groups, its bulky bicyclic carbon skeleton limits its water solubility. Multiple, vigorous extractions with water or brine may remove some of the byproduct, but a significant amount will likely remain in the organic layer. This approach is more effective if your target compound is significantly less polar than pinanediol.
Q4: Is it possible to sublime the pinanediol away from my product?
A: Sublimation is generally not a viable method for removing pinanediol. Its melting point is relatively high (57-59 °C) and its boiling point is very high.[2] Sublimation requires a compound to have an appreciable vapor pressure at a temperature below its melting point, which is not characteristic of pinanediol. Applying the high vacuum and temperature required would likely lead to the degradation of many sensitive organic compounds.
Troubleshooting and In-Depth Purification Guides
This section provides detailed solutions for specific, challenging scenarios encountered during the purification process.
Challenge 1: Pinanediol Co-elutes with My Product During Silica Gel Chromatography
This is the most common purification challenge. When the polarity of your target compound is similar to that of pinanediol, separation on silica gel becomes a significant hurdle.
Root Cause Analysis: Silica gel is a polar stationary phase that separates compounds based on their interactions (primarily hydrogen bonding and dipole-dipole) with the silica surface. As both pinanediol and many functionalized organic molecules are polar, they can have similar affinities for the silica, resulting in poor separation.
Solutions:
-
Solvent System Optimization:
-
Principle: The goal is to find an eluent system that maximizes the difference in affinity between your compound and pinanediol for the stationary phase.
-
Action: Avoid highly polar solvents like methanol if possible, as they tend to move all polar compounds up the column quickly, reducing resolution. Instead, explore solvent systems with different selectivities. For example, using a mixture of hexanes with an ether (like MTBE or diethyl ether) versus an ester (ethyl acetate) can alter the separation profile. Adding a small percentage of a more polar solvent like isopropanol or a chlorinated solvent like dichloromethane can also be effective.
-
-
Reverse-Phase Chromatography:
-
Principle: If your compound has sufficient non-polar character, reverse-phase chromatography (e.g., using a C18-functionalized silica) can be an excellent alternative. In this technique, non-polar compounds are retained more strongly.
-
Action: Pinanediol, being quite polar, will elute very quickly in typical reverse-phase solvent systems (e.g., water/acetonitrile or water/methanol), while your more non-polar product is retained. This often results in a clean and efficient separation.
-
-
Alternative Stationary Phases:
-
Principle: Different stationary phases offer unique separation mechanisms.
-
Action: Consider using diol-bonded or cyano-bonded silica columns.[3] These phases have different polarities and selectivities compared to standard silica and can sometimes provide the resolution needed to separate challenging mixtures.
-
Challenge 2: Removing Pinanediol After Boronic Acid Deprotection
When pinanediol is used as a protecting group for a boronic acid, its removal after deprotection is crucial for subsequent reactions like Suzuki couplings.[4]
Root Cause Analysis: The deprotection step liberates both the free boronic acid and pinanediol into the reaction mixture. Boronic acids are themselves polar and can be difficult to separate from the diol byproduct using standard methods.
Solutions:
-
Conversion to a Borate Salt (The KHF₂ Method):
-
Principle: This is a highly effective method that leverages a chemical transformation to drastically alter the physical properties of the boronic acid, allowing for easy separation from the neutral pinanediol.[5] Treatment of a boronate ester or free boronic acid with potassium hydrogen difluoride (KHF₂) converts it into a crystalline, salt-like potassium trifluoroborate salt (R-BF₃K).[6]
-
Benefit: These salts are typically insoluble in common organic solvents (e.g., diethyl ether, hexanes) in which pinanediol is soluble. This allows for a simple separation by filtration. The free boronic acid can then be regenerated from the trifluoroborate salt if needed by treatment with an acid.[5]
Detailed Protocol: KHF₂ Workup for Boronic Acid Isolation
-
After the initial deprotection reaction is complete, remove the reaction solvent under reduced pressure.
-
Redissolve the crude residue in a suitable solvent like methanol or a mixture of THF and water.
-
Add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (typically 3-5 equivalents) and stir vigorously at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Add a non-polar organic solvent in which pinanediol is soluble but the trifluoroborate salt is not (e.g., diethyl ether or ethyl acetate).
-
Stir the resulting slurry, then collect the precipitated potassium trifluoroborate salt by vacuum filtration.
-
Wash the collected solid with more of the non-polar solvent to remove any remaining traces of pinanediol. The pinanediol byproduct will be in the combined organic filtrates.
-
The purified R-BF₃K salt can be dried and used directly in some coupling reactions or converted back to the boronic acid.
-
-
Azeotropic Removal of Boron Species:
-
Principle: While this doesn't remove pinanediol directly, it is a useful technique for removing other boron-containing impurities. Boronic acids can be converted to volatile trimethyl borate by repeated evaporation from methanol.[7]
-
Action: After an initial workup to remove most of the pinanediol, if boron-related residues persist, repeatedly dissolving the crude product in methanol and evaporating it on a rotary evaporator can help remove them. This is often performed after one of the primary pinanediol removal steps.
-
Challenge 3: My Product is a Solid, but it Co-crystallizes with Pinanediol
Root Cause Analysis: Co-crystallization can occur when two compounds have similar shapes, sizes, or intermolecular interactions, allowing them to pack into the same crystal lattice.
Solutions:
-
Strategic Solvent Selection for Recrystallization:
-
Principle: The goal is to find a solvent system where the desired product has very high solubility at elevated temperatures but very low solubility at room temperature or below, while pinanediol remains soluble at all temperatures.[8]
-
Action: Systematically screen crystallization solvents. Start with a solvent that your product is sparingly soluble in at room temperature. Heat the mixture to dissolve the solids. If a clear solution is obtained, allow it to cool slowly. If both components crash out, try a more polar or less polar solvent. An anti-solvent approach can also be effective: dissolve the crude mixture in a small amount of a good solvent, then slowly add a poor solvent (an "anti-solvent") until the solution becomes turbid, then warm slightly to redissolve and cool slowly. This often allows for the selective crystallization of the major component.
-
-
Melt Crystallization:
-
Principle: For thermally stable compounds, melt crystallization can be an option if there is a sufficient difference in melting points and no eutectic mixture forms.[9]
-
Action: This is a more advanced technique that involves carefully cooling a molten mixture to selectively crystallize the higher-melting-point component. It is less common in a research lab setting but can be effective.
-
Method Selection Workflow
Choosing the right purification strategy from the outset can save significant time and resources. The following decision tree provides a logical workflow for selecting an appropriate method based on the properties of your target compound.
Caption: Workflow for selecting a purification strategy.
Data Summary Table
To effectively plan a separation, it is crucial to understand the contrasting physical properties of the byproduct and your target compound.
| Property | (+)-Pinanediol | Representative Target Compound (Example: Phenylboronic Acid) | Implication for Separation |
| Formula | C₁₀H₁₈O₂ | C₆H₇BO₂ | Different molecular weights may be useful for MS analysis. |
| MW ( g/mol ) | 170.25[10] | 121.93 | - |
| State | Crystalline Solid[2] | Crystalline Solid | Both are solids, risk of co-crystallization. |
| Melting Point (°C) | 57-59 | 216-220 | Large Δm.p. suggests crystallization is promising if a suitable solvent is found. |
| Boiling Point (°C) | ~240 (est.)[2] | Decomposes | Distillation is not viable for the target compound. |
| Polarity | Polar (Diol) | Polar (Boronic Acid) | Similar polarity makes standard chromatography difficult. |
| Solubility | Soluble in most organic solvents; sparingly in water.[1] | Soluble in ethers, hot water; sparingly in hexanes. | Differences can be exploited in extraction and crystallization. |
References
-
The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link][11]
-
Inglis, S. R., et al. (2010). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. ResearchGate. Retrieved from [Link][5]
-
National Center for Biotechnology Information. (n.d.). Pinanediol. PubChem Compound Database. Retrieved from [Link][10]
-
Coutts, S. J., Adams, J., Krolikowski, D., & Snow, R. J. (1994). Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. ChemInform, 25(48). Retrieved from [Link][12]
-
Wikipedia. (n.d.). Azeotrope tables. Retrieved from [Link][13]
-
Slaugh, L. H., & Weider, P. R. (2004). Purification of 1,3-propanediol by distillation. Google Patents. Retrieved from [14]
-
Kellett, M. E., et al. (2013). High-Performance Liquid Chromatography Separation and Purification of Cacao (Theobroma cacao L.) Procyanidins According to Degree of Polymerization Using a Diol Stationary Phase. Journal of Agricultural and Food Chemistry, 61(40), 9565–9572. Retrieved from [Link][3]
-
UC Davis ChemTips. (2017). A Short Liquid-Liquid Extraction Demonstration. YouTube. Retrieved from [Link][15]
-
Saki, T., et al. (1998). Process for purifying 1,4-butanediol by melt cristallisation. Google Patents. Retrieved from [9]
-
Scribd. (n.d.). Deprotection Methods for Pinanediol Boronates. Retrieved from [Link][6]
-
University of California, Los Angeles. (n.d.). How to Remove Sticky Reagents during Workup. Retrieved from [Link][7]
-
University of Rochester. (n.d.). Recrystallization. Retrieved from [Link][16]
-
Ito, H., & Kubota, K. (2021). Toward overcoming solubility issues in organic chemistry. ScienceDaily. Retrieved from [Link][17]
-
D'Souza, D. M., & O'Doherty, G. A. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(8), 1988–1991. Retrieved from [Link][4]
-
Mitsubishi Chemical Corporation. (1998). Method for purifying 1,4-butanediol, by hydrogenation and distillation. Google Patents. Retrieved from [18]
Sources
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- 2. (1S,2S,3R,5S)-(+)-2,3-Pinanediol CAS#: 18680-27-8 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. EP0885864A1 - Process for purifying 1,4-butanediol by melt cristallisation - Google Patents [patents.google.com]
- 10. Pinanediol | C10H18O2 | CID 6553875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
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- 13. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 14. WO2004076392A1 - Purification of 1,3-propanediol by distillation - Google Patents [patents.google.com]
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- 17. sciencedaily.com [sciencedaily.com]
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Technical Support Center: BoroGly-(+)-Pinanediol and its Derivatives
Welcome to the technical support center for BoroGly-(+)-Pinanediol and its boronic ester derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these valuable synthetic intermediates. Our goal is to provide you with expert insights, practical troubleshooting advice, and robust protocols to ensure the stability, proper storage, and successful application of these reagents in your work.
Pinanediol boronic esters are renowned for their enhanced stability compared to free boronic acids or other common esters like those derived from pinacol.[1][2][3] This stability is crucial for purification, storage, and handling during multi-step syntheses.[4][5] However, like all reagents, their efficacy is dependent on proper handling. This guide addresses the common challenges and questions that arise during their use.
Frequently Asked Questions (FAQs)
Q1: Why should I use a (+)-pinanediol ester instead of a free boronic acid or a pinacol ester?
A1: The primary advantage of using (+)-pinanediol as a protecting group for boronic acids lies in its superior stability.[2]
-
Enhanced Hydrolytic Stability: Pinanediol esters are significantly more resistant to hydrolysis than their pinacol counterparts and free boronic acids.[1][6] This stability minimizes degradation during aqueous workups and purification via silica gel chromatography.[3][5]
-
Improved Handling and Purification: Free boronic acids can be challenging to purify and are prone to dehydration, forming cyclic trimers known as boroxines.[7] Pinanediol esters are typically stable, crystalline solids that are amenable to standard purification techniques and can be handled in air for routine operations.[4]
-
Chiral Induction: The chiral (+)-pinanediol backbone is instrumental in asymmetric synthesis, enabling high levels of stereocontrol in reactions at the carbon atom attached to boron.[8]
Q2: What are the optimal storage conditions for BoroGly-(+)-Pinanediol derivatives?
A2: Proper storage is critical to maintain the integrity and reactivity of your boronic esters. The main factors to control are temperature, atmosphere, and light.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down potential degradation pathways. For long-term storage (>6 months), -20 °C is recommended. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture, which can initiate slow hydrolysis over time.[9] Also prevents potential oxidation.[5] |
| Container | Tightly Sealed, Amber Glass Vial | Protects from light and prevents moisture ingress. Ensure the container is properly sealed after each use. |
| Handling | Use in a Dry Environment | When weighing or transferring the reagent, do so in a glove box or under a stream of inert gas to minimize moisture exposure. |
Q3: What is the primary degradation pathway for pinanediol boronic esters?
A3: The most common degradation pathway is hydrolysis, which cleaves the boronic ester back to the corresponding free boronic acid and (+)-pinanediol.[1] While pinanediol esters are relatively robust, this process can be accelerated by the presence of water, especially under acidic or basic conditions.[7][10]
Caption: Hydrolysis of a pinanediol boronic ester.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: My boronic ester shows signs of degradation (e.g., new spots on TLC, unexpected NMR signals) even when stored correctly.
-
Probable Cause 1: Latent Moisture. The compound may have been exposed to moisture during previous handling, or the "inert" atmosphere may be compromised. Solvents thought to be anhydrous might contain trace water.[9]
-
Solution:
-
Always handle the reagent under strictly anhydrous and inert conditions.[9] Use flame-dried glassware and freshly distilled/dried solvents.
-
Before use in a critical reaction, re-analyze the purity of the boronic ester via ¹H or ¹¹B NMR to confirm its integrity. Look for the appearance of signals corresponding to the free boronic acid or pinanediol.
-
If degradation is suspected, the material can sometimes be salvaged by purification via recrystallization from a non-polar solvent system (e.g., hexane/ethyl acetate).[11]
-
-
Probable Cause 2: Incompatibility with Analytical Method. Some analytical techniques can cause on-column degradation. Standard reversed-phase HPLC (RP-HPLC) with acidic mobile phases is known to cause hydrolysis of boronic esters.[1][12]
-
Solution:
-
For HPLC analysis, use specialized columns with low silanol activity (e.g., XTerra MS C18) and avoid acidic modifiers in the mobile phase.[12]
-
Consider using Hydrophilic Interaction Liquid Chromatography (HILIC), as the high organic content of the mobile phase effectively suppresses on-column hydrolysis.[1]
-
Alternatively, use non-aqueous RP-HPLC or methods employing highly basic mobile phases with an ion-pairing reagent to stabilize the ester.[13]
-
Problem 2: I am having difficulty purifying my pinanediol boronic ester derivative using silica gel chromatography.
-
Probable Cause 1: On-Column Hydrolysis. The acidic nature of standard silica gel can catalyze the hydrolysis of the boronic ester, leading to streaking, poor recovery, and contamination of fractions with the resulting free boronic acid.[7]
-
Solution:
-
Deactivate the Silica: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine (or another non-nucleophilic base) by volume. This neutralizes the acidic sites.
-
Use a Plug: For compounds that are relatively clean, a short plug of silica or alumina can be used to remove baseline impurities without prolonged contact time.[14]
-
Alternative Stationary Phases: Consider using neutral or basic alumina as the stationary phase.
-
-
Probable Cause 2: Strong Adsorption. The boron atom can interact strongly with the silanol groups on the silica surface, causing the compound to adhere to the column.[14]
-
Solution:
-
Modify the Eluent: Sometimes, adding a small amount of a more polar solvent like methanol can help elute a strongly adsorbed compound, but be cautious as this can also increase the risk of transesterification.
-
Alternative Purification: If chromatography is consistently problematic, explore other purification methods such as recrystallization or distillation (for thermally stable compounds).[11]
-
Caption: Logical steps for diagnosing purity problems.
Experimental Protocols
Protocol 1: Assessing the Purity and Stability of a Pinanediol Boronic Ester by ¹H NMR
This protocol provides a quick and reliable method to check for hydrolysis.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the pinanediol boronic ester into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃, Acetone-d₆). It is critical that the solvent is dry.
-
Internal Standard (Optional): For quantitative analysis, add a known amount of an inert internal standard with a singlet signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers the expected signals for the boronic ester, free pinanediol, and any aromatic/aliphatic protons.
-
Analysis:
-
Identify Key Signals: Locate the characteristic signals for your pinanediol boronic ester.
-
Check for Hydrolysis Products: Look for the appearance of signals corresponding to free (+)-pinanediol. The presence of these signals indicates hydrolysis.
-
Quantify Degradation: If an internal standard was used, integrate the signals of the pure ester and the hydrolysis byproducts to determine the percentage of degradation.
-
Protocol 2: Standard Deprotection of a Pinanediol Boronic Ester to the Free Boronic Acid
While pinanediol esters are stable, many applications require the free boronic acid. Several methods exist for this deprotection.[4][15][16] This protocol uses a common transesterification/hydrolysis approach.
-
Transesterification:
-
Dissolve the pinanediol boronic ester (1.0 eq) in diethyl ether or THF in a flame-dried round-bottom flask under an argon atmosphere.
-
Add diethanolamine (1.1 eq) to the solution.[4] A white precipitate of the diethanolamine-boronate adduct should form within 30 minutes.
-
Stir the reaction for 1-2 hours at room temperature to ensure complete conversion.
-
-
Isolation of Adduct:
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove the liberated (+)-pinanediol and any unreacted starting material.
-
Dry the solid adduct under vacuum.
-
-
Hydrolysis:
-
Suspend the dried diethanolamine-boronate adduct in a biphasic mixture of diethyl ether and aqueous acid (e.g., 1 M HCl).
-
Stir vigorously for 20-30 minutes. The free boronic acid will partition into the organic layer, while the diethanolamine hydrochloride salt will dissolve in the aqueous layer.
-
-
Workup and Isolation:
-
Separate the organic layer. Extract the aqueous layer 2-3 times with fresh diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free boronic acid.
-
Note: Some boronic acids are unstable and may require immediate use or conversion to a more stable form like a trifluoroborate salt.[3][4]
-
References
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
-
Hall, D. G. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC, NIH. [Link]
-
Kubínová, P., et al. (2011). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry. [Link]
-
Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Bonelli, J. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Chemistry Stack Exchange. [Link]
-
Hinkes, S. P. A., & Klein, C. D. P. (2019). Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. [Link]
-
Matteson, D. S. (2011). Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester. Australian Journal of Chemistry. [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters. Poster Presentation. [Link]
-
Boronic acid pinacol ester deprotection. Reddit. [Link]
-
Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]
-
Coutts, S. J., et al. (1994). Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. ChemInform. [Link]
-
Matteson, D. S., et al. (1985). 99% Chirally selective synthesis via pinanediol boronic esters: insect pheromones, diols, and an amino alcohol. Journal of the American Chemical Society. [Link]
-
Hoppe, D., et al. Asymmetric Synthesis of Secondary anti-1,2-Diols. Organic Syntheses. [Link]
-
Protecting Groups for Boronic Acids. Chem-Station Int. Ed. [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
-
Hall, D. G. (Ed.). (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Wiley-VCH. [Link]
-
Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]
-
Boronic Acids Questions. ResearchGate. [Link]
-
Gassensmith, J. J., & Smith, B. D. (2009). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PMC, NIH. [Link]
- Process for preparing boronic acids and esters in the presence of magnesium metal.
-
Electrochemical Generation of Alkyl Radicals from Boronic Esters for SOMOphilic Alkynylation. Organic Letters. [Link]
-
Internal and External Catalysis in Boronic Ester Networks. ChemRxiv. [Link]
-
Trouble purifying my boronate ester compound. Reddit. [Link]
-
Deprotection of Pinacolyl Boronate Esters by Transesterification with Polystyrene—Boronic Acid. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. connectsci.au [connectsci.au]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Boronic acid synthesis by hydrolysis [organic-chemistry.org]
- 16. reddit.com [reddit.com]
Technical Support Center: Overcoming Poor Reactivity with Sterically Hindered Substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenge of poor reactivity with sterically hindered substrates. Steric hindrance, the spatial arrangement of atoms that obstructs a chemical reaction, is a frequent hurdle in organic synthesis.[1] This resource offers troubleshooting guides and frequently asked questions to help you navigate these complex reactions.
I. Understanding the Challenge: What is Steric Hindrance?
Steric hindrance is a consequence of the spatial arrangement of atoms within a molecule that slows down or prevents chemical reactions.[1] Bulky functional groups near a reaction center can physically block the approach of a reactant, significantly decreasing the reaction rate.[2] This is a critical consideration in reaction design, as it can dictate the feasibility of a synthetic route.
Frequently Asked Questions (FAQs)
Q1: How does steric hindrance affect different reaction types?
A1: Steric hindrance impacts various reaction mechanisms differently. For instance:
-
SN2 Reactions: These reactions are highly sensitive to steric hindrance. The required backside attack of the nucleophile is impeded by bulky substituents on the carbon atom bearing the leaving group.[2] As steric bulk increases from primary to tertiary substrates, the SN2 reaction rate decreases dramatically.[3]
-
SN1 Reactions: In contrast, sterically hindered substrates often favor SN1 reactions. The bulky groups can stabilize the intermediate carbocation, accelerating the reaction.[4]
-
Grignard Reactions: With sterically hindered ketones, Grignard reagents may act as a base, leading to deprotonation and recovery of the starting ketone, or they can cause reduction instead of addition.[5][6]
Q2: Are there general strategies to mitigate steric hindrance?
A2: Yes, several general strategies can be employed:
-
Reagent Selection: Utilize smaller, more reactive reagents or catalysts with less steric bulk.
-
Reaction Conditions: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this may also lead to side reactions.
-
Catalyst Design: Employing specialized catalysts with ligands designed to accommodate bulky substrates is a powerful approach.
-
Alternative Synthetic Routes: In some cases, redesigning the synthetic pathway to avoid the sterically challenging step is the most effective solution.[7]
II. Troubleshooting Guides for Common Reactions
This section provides specific troubleshooting advice for common reactions where steric hindrance is a known issue.
Guide 1: Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig)
Problem: Low or no yield in a Suzuki-Miyaura or Buchwald-Hartwig coupling involving a sterically hindered aryl halide or coupling partner.
Troubleshooting Workflow
Caption: Troubleshooting workflow for sterically hindered cross-coupling reactions.
In-Depth Explanation:
-
Ligand Selection: The choice of ligand is paramount. For sterically demanding Suzuki-Miyaura couplings, catalysts like Pd/BI-DIME have proven effective for synthesizing highly hindered biaryls.[8] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, can facilitate reductive elimination from sterically congested intermediates.
-
Catalyst System: While palladium is the most common catalyst for C-N coupling, copper has re-emerged as a viable alternative, especially for coupling sterically hindered partners.[9] Recent developments have introduced pyrrole-ol ligands that facilitate the coupling of ortho-substituted aryl iodides with hindered amines.[9]
-
Base and Solvent Effects: The choice of base and solvent can significantly impact reaction outcomes. Stronger, non-nucleophilic bases are often required. Aprotic, polar solvents can enhance the reactivity of anionic nucleophiles by solvating the cation, leaving the anion more "bare" and reactive.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Aryl Bromide
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the sterically hindered aryl bromide (1.0 equiv), the boronic ester (1.2 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Reagent Addition: Add a strong, non-nucleophilic base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent: Add anhydrous, degassed toluene (or another suitable high-boiling aprotic solvent) to the desired concentration.
-
Reaction: Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Guide 2: Amide Coupling with Hindered Amines or Carboxylic Acids
Problem: Inefficient amide bond formation between a sterically hindered amine and a bulky carboxylic acid.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Reagents/Conditions |
| Use Highly Reactive Acylating Agents | Overcomes the low nucleophilicity of the hindered amine and the steric hindrance at the carboxylic acid. | Convert the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[10] |
| Employ Potent Coupling Reagents | These reagents form highly activated esters that react more readily with hindered amines. | HATU, HCTU, and PyBOP are effective coupling reagents that generate reactive OAt or OBt esters. |
| Increase Reaction Temperature | Provides the necessary activation energy to overcome the steric barrier. | Use a high-boiling solvent like DMF or DMSO and heat the reaction. Microwave irradiation can also be beneficial. |
| Utilize "Chemical Handcuffs" | A temporary restraint can hold the molecule in a reactive conformation, enabling a coupling that would otherwise fail due to steric bulk.[11] | This is a more advanced, substrate-specific strategy. |
Experimental Protocol: HATU-Mediated Amide Coupling
-
Activation: In a dry flask under an inert atmosphere, dissolve the sterically hindered carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0 equiv), to the mixture and stir for 10-15 minutes at room temperature to form the activated ester.
-
Amine Addition: Add the sterically hindered amine (1.0-1.2 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or gently heat (40-60 °C) if necessary. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Follow standard aqueous work-up and purification procedures as described for the Suzuki-Miyaura coupling.
Guide 3: Reactions at Hindered Carbonyl Centers (e.g., Grignard Addition)
Problem: A Grignard reagent is failing to add to a sterically hindered ketone, leading to reduction or enolization instead.[5]
Decision-Making Flowchart
Sources
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B - PMC [pmc.ncbi.nlm.nih.gov]
Investigating unexpected stereochemical outcomes with BoroGly-(+)-Pinanediol
Welcome to the technical support center for BoroGly-(+)-Pinanediol. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of using this versatile chiral reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address unexpected stereochemical outcomes and other common experimental challenges. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling procedure for BoroGly-(+)-Pinanediol-HCl?
A1: BoroGly-(+)-Pinanediol-HCl is a hygroscopic solid and should be stored under an inert atmosphere (argon or nitrogen) at 0-8 °C to prevent degradation.[1] Exposure to moisture can lead to hydrolysis of the boronic ester, which will negatively impact its reactivity and the stereochemical outcome of your reaction. It is recommended to handle the reagent in a glovebox or under a stream of inert gas. The hydrochloride salt form enhances stability for storage, but the free amine may be required for certain reactions, necessitating an in-situ neutralization or a separate deprotection step.
Q2: My reaction with BoroGly-(+)-Pinanediol is giving a low enantiomeric excess (ee) or diastereomeric excess (de). What are the initial checks I should perform?
A2: Low stereoselectivity can stem from several factors. Begin with these initial checks:
-
Reagent Purity: Verify the purity of your BoroGly-(+)-Pinanediol-HCl. Impurities, especially the enantiomeric counterpart or hydrolyzed boronic acid, can significantly erode stereoselectivity. Ensure you are using a high-purity grade (typically >95%).[1]
-
Solvent and Reagent Purity: Ensure all solvents and other reagents are anhydrous and of high purity. Trace amounts of water can lead to the formation of achiral boronic acid, which can participate in the reaction and lead to a racemic or diastereomerically mixed product.
-
Reaction Temperature: Temperature control is critical in many stereoselective reactions. Deviations from the optimal temperature can lead to the formation of undesired stereoisomers by allowing the reaction to proceed through less selective transition states.
-
Stoichiometry: Carefully check the stoichiometry of all reactants. An excess of a nucleophile or an electrophile can sometimes lead to side reactions that may affect the stereochemical outcome.
Q3: Can the pinanediol chiral auxiliary be cleaved after the reaction?
A3: Yes, the pinanediol auxiliary can be removed to yield the free boronic acid or other derivatives. Several methods exist for the deprotection of pinanediol boronate esters.[2][3][4] A common method involves transesterification with another diol, such as pinacol, under acidic or basic conditions. Another approach is the use of potassium hydrogen difluoride (KHF2) which can convert the boronate ester to a trifluoroborate salt, which can then be hydrolyzed to the boronic acid.[2][4] The choice of method will depend on the stability of your product to the reaction conditions.
Troubleshooting Guide: Unexpected Stereochemical Outcomes
This guide provides a structured approach to diagnosing and resolving unexpected stereochemical results when using BoroGly-(+)-Pinanediol.
Issue 1: Inversion of Expected Stereochemistry
An inversion of the expected stereocenter can be a perplexing result. The following flowchart outlines potential causes and troubleshooting steps.
Caption: Troubleshooting workflow for stereochemical inversion.
Detailed Analysis and Solutions:
-
Re-evaluating the Reaction Mechanism: The stereochemical outcome of a reaction is intrinsically linked to its mechanism.
-
SN1 vs. SN2 Pathways: In nucleophilic substitution reactions, an unexpected inversion (or racemization) might indicate a shift from a concerted SN2 mechanism to a stepwise SN1 mechanism. This can be influenced by the substrate, solvent, and temperature.
-
Troubleshooting:
-
Lower the reaction temperature: This will favor the more ordered, lower-energy transition state of an SN2 reaction.
-
Use a less polar solvent: A less polar solvent will disfavor the formation of carbocation intermediates required for an SN1 pathway.
-
-
-
'Ate' Complex Formation and 1,2-Migration: Many reactions involving boronic esters proceed through the formation of a tetracoordinate 'ate' complex, followed by a 1,2-migration of a substituent from the boron to an adjacent carbon.[5][6] The stereochemistry of this migration is highly dependent on the conformation of the 'ate' complex.
-
Troubleshooting:
-
Additive Effects: The addition of Lewis acids or bases can influence the formation and stability of the 'ate' complex, potentially altering the preferred migratory pathway. Experiment with different additives to see if the stereochemical outcome can be controlled.
-
Substrate Sterics: The steric bulk of the migrating group and the substrate can influence the facial selectivity of the migration.
-
-
-
-
Verifying Reagent Chirality: While seemingly obvious, confirming the chirality of the starting material is a crucial first step. Ensure that the correct enantiomer of pinanediol was used in the synthesis of the BoroGly reagent.
Issue 2: Low Diastereoselectivity in Matteson Homologation
The Matteson homologation is a powerful tool for the stereoselective synthesis of α-chiral boronic esters.[7] However, achieving high diastereoselectivity can be challenging.
Factors Influencing Diastereoselectivity in Matteson Homologation:
| Parameter | Effect on Diastereoselectivity | Troubleshooting Recommendations |
| Temperature | Lower temperatures generally favor higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states. | Perform the reaction at the lowest practical temperature (e.g., -78 °C). |
| Lewis Acid Additives | Lewis acids like ZnCl₂ can coordinate to the intermediate α-chloro boronic ester, leading to a more organized transition state and improved diastereoselectivity. | Add a stoichiometric amount of a Lewis acid (e.g., ZnCl₂, MgBr₂) to the reaction mixture. |
| Solvent | The choice of solvent can influence the aggregation state of the organometallic reagent and the stability of the transition states. | Screen a range of ethereal solvents (e.g., THF, Et₂O, DME). |
| Rate of Addition | Slow addition of the nucleophile can help to maintain a low concentration of the reactive species, minimizing side reactions and improving selectivity. | Add the nucleophilic reagent dropwise over an extended period. |
| Purity of Reagents | Impurities in the starting boronic ester or the organometallic reagent can lead to competing, non-selective reactions. | Use freshly prepared or purified reagents. |
Mechanistic Insight: The diastereoselectivity in the Matteson homologation arises from the preferential attack of the nucleophile on one of the two diastereotopic faces of the α-chloroboronic ester. The pinanediol backbone creates a chiral environment that directs this attack. However, the flexibility of the system, particularly the B-C bond rotation, can lead to competing transition states with similar energies, resulting in lower diastereoselectivity.
Caption: Key factors and troubleshooting for low diastereoselectivity.
Experimental Protocols
Protocol 1: General Procedure for a Stereoselective Reaction with BoroGly-(+)-Pinanediol
This protocol provides a general framework. Specific conditions will need to be optimized for each reaction.
-
Preparation:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents, freshly distilled or obtained from a solvent purification system.
-
All solid reagents should be dried under high vacuum before use.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add BoroGly-(+)-Pinanediol-HCl (1.0 eq).
-
Add the desired anhydrous solvent (e.g., THF, CH₂Cl₂, toluene).
-
If the free amine is required, add a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1 eq) and stir at room temperature for 30 minutes.
-
-
Reaction Execution:
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Slowly add the substrate (1.2 eq) dissolved in the same anhydrous solvent via a syringe pump over a period of 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NH₄Cl, water).
-
Allow the mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Stereochemical Analysis:
-
Determine the enantiomeric or diastereomeric excess of the purified product using chiral HPLC or GC, or by NMR analysis using a chiral solvating agent.
-
References
-
Zou, X.-Z., Sun, Y.-W., & Gao, D.-W. (2025). Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. Science Advances, 11(eadz8755). [Link]
-
Zou, X.-Z., Sun, Y.-W., & Gao, D.-W. (2025). Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. ResearchGate. [Link]
-
Martínez-Aguirre, M. A., et al. (2020). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 18(28), 5426-5435. [Link]
- Sadhu, K. M., & Matteson, D. S. (1985). A stereoselective synthesis of (Z)-2-(1-chloro-2-propenyl)-1,3,2-dioxaborinane-2-acetic acid, ethyl ester, from (Z)-1,3-butadiene. Organometallics, 4(9), 1687-1689.
-
Lee, K.-I., et al. (2017). One-pot synthesis of four-coordinate boron(III) complexes by the ligand-promoted organic group migration between boronic acids. ResearchGate. [Link]
-
Legrand, F., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(1), 136. [Link]
-
Sandford, C., et al. (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications, 53(30), 4246-4256. [Link]
-
Reddy, B. V. S., et al. (2020). Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions. ResearchGate. [Link]
-
Jude, D., et al. (2010). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. ResearchGate. [Link]
-
Coutts, S. J., et al. (1994). Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. Sci-Hub. [Link]
-
Leah4sci. (2024, October 29). Chirality & Stereochemistry (Live Recording) Organic Chemistry Review & Practice [Video]. YouTube. [Link]
-
Charitonidou, D., et al. (2020). Optimization of reaction conditions for hydrodeoxygenation of bio-glycerol towards green propylene over molybdenum-based catalyst. ResearchGate. [Link]
-
Matteson, D. S. (2009). Boronic Esters in Asymmetric Synthesis. ResearchGate. [Link]
-
Reddy, B. V. S., et al. (2018). Organic synthesis using (diacetoxyiodo)benzene (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides. ResearchGate. [Link]
-
Jude, D., et al. (2010). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. PubMed. [Link]
-
Crudden, C. M., et al. (2009). Cross coupling reactions of chiral secondary organoboronic esters with retention of configuration. PubMed. [Link]
-
Kidwai, M., et al. (2012). Optimization of the reaction conditions. ResearchGate. [Link]
Sources
- 1. Borogly-(+)-pinanediol-HCl 95% | CAS: 877314-87-9 | AChemBlock [achemblock.com]
- 2. researchgate.net [researchgate.net]
- 3. Sci-Hub. ChemInform Abstract: Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. / ChemInform, 1994 [sci-hub.box]
- 4. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Epimerization During Pinanediol Auxiliary Cleavage
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when cleaving the pinanediol chiral auxiliary from α-chiral boronic esters, with a primary focus on preserving stereochemical integrity. Our guidance is grounded in mechanistic principles and validated by field-proven protocols to ensure the reliability and reproducibility of your synthetic procedures.
Introduction: The Challenge of Stereopurity in Boronic Acid Synthesis
Pinanediol-derived boronic esters are invaluable intermediates in asymmetric synthesis, enabling the stereocontrolled construction of complex molecules, including potent protease inhibitors like Bortezomib.[1] The rigid, chiral scaffold of the pinanediol auxiliary provides excellent stereocontrol in various synthetic transformations. However, the very stability that makes this auxiliary effective during synthesis also renders its removal a significant challenge.[2] Harsh cleavage conditions can lead to a catastrophic loss of enantiopurity at the α-carbon center through epimerization, undermining the entire synthetic strategy.
This guide is designed to provide a comprehensive understanding of the factors that contribute to epimerization during the deprotection of pinanediol boronic esters and to offer practical, evidence-based solutions to mitigate this critical issue.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of epimerization during the cleavage of α-chiral pinanediol boronic esters?
A1: Epimerization at the α-carbon of a boronic ester typically proceeds through the formation of a planar enolate or enol-boronate intermediate under either basic or acidic conditions. The presence of an acidic proton on the α-carbon is a prerequisite. Once the planar intermediate is formed, re-protonation can occur from either face, leading to a racemic or diastereomeric mixture. The boron atom's Lewis acidity can facilitate this process. In the context of Matteson's homologation chemistry, it has been noted that Lewis acids can also act as scavengers for halide ions that might otherwise cause epimerization at the α-carbon of (α-chloroalkyl)boronic esters.[1]
Q2: Why is the pinanediol auxiliary so difficult to cleave compared to other diols like pinacol?
A2: The exceptional stability of pinanediol boronic esters stems from their rigid bicyclic structure. This pre-organizes the hydroxyl groups for ester formation with minimal loss of rotational entropy, creating a thermodynamically very stable five-membered dioxaborolane ring.[3] This high stability necessitates more forcing conditions for cleavage compared to more flexible diols like pinacol, increasing the risk of side reactions, including epimerization.
Q3: What are the most common methods for cleaving pinanediol boronic esters?
A3: The most frequently employed methods for the cleavage of pinanediol boronic esters include:
-
Transesterification with another boronic acid: This is a widely used method, often employing phenylboronic acid or isobutylboronic acid in a biphasic system (e.g., ether/water).[2][4]
-
Acidic Hydrolysis: While possible, this method can be challenging due to the stability of the pinanediol ester and may require harsh conditions that are incompatible with sensitive functional groups.[2]
-
Two-step procedures via intermediate formation: This can involve, for example, transesterification with diethanolamine (DEA) to form a crystalline boronate, which is then hydrolyzed under mild acidic conditions.[5]
-
Oxidative Cleavage: Treatment with an oxidizing agent like sodium periodate can cleave the pinanediol moiety.[6]
Q4: How can I monitor the progress of the cleavage reaction and assess for epimerization?
A4: Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting pinanediol ester. To assess for epimerization, chiral high-performance liquid chromatography (HPLC) is the most reliable method. Analysis of both the starting material and the final product can quantify the extent of epimerization. Nuclear magnetic resonance (NMR) spectroscopy can also be useful, particularly if the epimers have distinct signals.
Troubleshooting Guide: Minimizing Epimerization
This section provides a structured approach to troubleshooting and optimizing the cleavage of pinanediol auxiliaries to maintain stereochemical purity.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Significant epimerization observed after cleavage. | Harsh acidic or basic conditions: Strong acids or bases can promote the formation of a planar enolate intermediate, leading to racemization. | Employ milder cleavage methods: Opt for transesterification with a less reactive boronic acid under biphasic conditions. The use of isobutylboronic acid is often preferred over phenylboronic acid as it and its pinanediol ester are more soluble in organic solvents, facilitating removal. |
| Prolonged reaction times or elevated temperatures: Extended exposure to reaction conditions, even if mild, can increase the likelihood of epimerization. | Optimize reaction conditions: Monitor the reaction closely and quench it as soon as the starting material is consumed. If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time, to find a balance that minimizes epimerization. | |
| Low yield of the desired boronic acid. | Incomplete reaction: The high stability of the pinanediol ester can lead to incomplete cleavage. | Increase the excess of the transesterifying agent: Using a larger excess of isobutylboronic or phenylboronic acid can help drive the equilibrium towards the desired product. Ensure efficient mixing: In biphasic systems, vigorous stirring is crucial to maximize the interfacial area where the reaction occurs. |
| Product degradation: The free boronic acid may be unstable under the workup conditions. | Perform workup under neutral conditions: Pinanediol boronic esters and the resulting free boronic acids can be sensitive to hydrolysis under acidic or basic conditions during aqueous workup.[2] Store the product properly: Free boronic acids can be prone to dehydration to form boroxines (cyclic trimers) or oxidation.[2] Store the purified product under an inert atmosphere at low temperatures.[2] | |
| Difficulty in removing the pinanediol by-product. | Similar solubility profiles: The pinanediol and the desired boronic acid may have similar polarities, complicating purification by chromatography. | Utilize a biphasic workup: Transesterification is advantageous as the desired boronic acid can often be selectively extracted into the aqueous phase, leaving the pinanediol and the transesterifying agent's pinanediol ester in the organic phase. |
Visualizing the Process: Reaction and Troubleshooting Workflows
To further clarify the experimental and logical processes, the following diagrams illustrate the cleavage reaction and a troubleshooting workflow.
Caption: Biphasic transesterification workflow for pinanediol cleavage.
Sources
- 1. Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00886G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Determining Enantiomeric Purity of BoroGly-(+)-Pinanediol Adducts by NMR Spectroscopy
In the landscape of modern pharmaceutical and chemical research, the stereochemical integrity of molecules is paramount. Chiral boronic acids and their derivatives are crucial building blocks in organic synthesis, particularly in the construction of complex, biologically active compounds. Consequently, the accurate determination of their enantiomeric purity is a critical step in drug development and quality control. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopic methods for quantifying the enantiomeric excess (ee) of BoroGlycine (BoroGly) adducts formed with (+)-pinanediol as a chiral auxiliary.
The central principle of this method lies in the conversion of a pair of enantiomers into a pair of diastereomers by reaction with an enantiomerically pure chiral derivatizing agent.[1][2] These resulting diastereomers possess distinct physical properties and, crucially, different NMR spectra, allowing for their differentiation and quantification.[3] For chiral boronic acids, (+)-pinanediol, a readily available chiral diol derived from the natural product (+)-α-pinene, serves as an excellent chiral auxiliary.[4] Its rigid bicyclic structure creates a distinct chemical environment for each enantiomer of the boronic acid upon esterification, leading to the formation of diastereomeric pinanediol boronate esters.[5][6] The relative integration of specific, well-resolved signals in the NMR spectrum of these diastereomers directly corresponds to the enantiomeric ratio of the original boronic acid.
The Underlying Chemistry: Formation of Diastereomeric Adducts
The reaction between a chiral boronic acid and (+)-pinanediol is a reversible esterification that forms a stable five-membered boronate ester ring.[7] This process is typically driven to completion by removing the water byproduct, often through azeotropic distillation with a Dean-Stark apparatus or by using a drying agent like magnesium sulfate.[7]
The key to the NMR analysis is that the two enantiomers of the BoroGly will react with the single enantiomer of (+)-pinanediol to form two different diastereomers. These diastereomers will have distinct NMR spectra, allowing for the determination of the enantiomeric excess of the original BoroGly.
Caption: Workflow for the formation of diastereomeric BoroGly-(+)-pinanediol adducts for NMR analysis.
Experimental Protocol: Preparation of BoroGly-(+)-Pinanediol Adducts for NMR Analysis
This protocol outlines a robust and reproducible method for the preparation of the diastereomeric adducts. The causality behind each step is explained to ensure a self-validating system.
Materials:
-
BoroGly sample of unknown enantiomeric purity
-
(+)-Pinanediol (high purity)[7]
-
Anhydrous solvent (e.g., toluene, THF, or dichloromethane)[7]
-
Anhydrous magnesium sulfate (MgSO₄) or Dean-Stark apparatus
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
Step-by-Step Methodology:
-
Reactant Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the BoroGly sample (1.0 equivalent) in the chosen anhydrous solvent. Add (+)-pinanediol (1.0 to 1.1 equivalents). A slight excess of the pinanediol can help drive the reaction to completion.[7]
-
Esterification: Add anhydrous MgSO₄ to the reaction mixture to sequester the water formed during the reaction. Alternatively, if using a solvent like toluene, set up a Dean-Stark apparatus to remove water azeotropically.[7] Stir the reaction at room temperature or gently reflux for a period of 1 to 12 hours.
-
Rationale: The removal of water is essential to shift the equilibrium towards the formation of the boronate ester product.[7] Reaction time can be monitored by thin-layer chromatography (TLC) or a preliminary NMR to determine completion.
-
-
Work-up and Isolation: Once the reaction is complete, filter off the MgSO₄ (if used). Remove the solvent under reduced pressure. The crude product is often clean enough for NMR analysis. If purification is necessary, flash column chromatography on silica gel can be employed, though care must be taken as some boronic esters can be sensitive to hydrolysis on silica.[7]
-
Rationale: A neutral workup is preferred to avoid hydrolysis of the pinanediol boronic esters, which can be sensitive to acidic or basic conditions.[7]
-
-
NMR Sample Preparation: Accurately weigh a sample of the dried adduct and dissolve it in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Rationale: The choice of deuterated solvent is important for signal resolution. CDCl₃ is a common choice for these types of compounds.[8]
-
Comparative Analysis of NMR Techniques
Both ¹H and ¹¹B NMR spectroscopy can be utilized for the analysis of BoroGly-(+)-pinanediol adducts. The choice between them often depends on the specific structure of the BoroGly and the available instrumentation.
¹H NMR Spectroscopy: The Workhorse Technique
¹H NMR is the most common method for determining the enantiomeric excess of these diastereomeric adducts. The principle relies on identifying at least one pair of corresponding proton signals from the two diastereomers that are well-resolved. The integration of these signals provides a direct measure of their relative concentrations.[3]
Key Considerations for ¹H NMR Analysis:
-
Signal Selection: Protons closest to the chiral center of the BoroGly moiety often exhibit the largest chemical shift difference (Δδ) between the two diastereomers.[1][9]
-
Resolution: Higher magnetic field strengths (e.g., 400 MHz and above) will provide better spectral dispersion and improve the resolution of the diastereomeric signals.
-
Quantitative Accuracy: For accurate integration, it is crucial to select signals that are baseline-resolved and free from overlap with other signals. Ensure a sufficient relaxation delay (D1) in the NMR acquisition parameters to allow for full relaxation of the protons being integrated.
| Parameter | ¹H NMR | Rationale & Insights |
| Sensitivity | High | The high natural abundance and gyromagnetic ratio of the ¹H nucleus make it a very sensitive nucleus for NMR. |
| Resolution | Good to Excellent | Modern high-field NMR spectrometers provide excellent resolution, often allowing for baseline separation of key diastereomeric signals. |
| Ease of Use | High | ¹H NMR is a routine technique available in most chemistry laboratories. |
| Key Challenge | Signal Overlap | In complex molecules, signal overlap in the ¹H NMR spectrum can make it difficult to find well-resolved signals for accurate integration. |
¹¹B NMR Spectroscopy: A Direct Probe of the Boron Environment
¹¹B NMR spectroscopy offers a more direct method for analyzing boronic acid derivatives, as it directly probes the boron nucleus. Boron has two NMR-active isotopes, ¹¹B (80.1% natural abundance, I = 3/2) and ¹⁰B (19.9% natural abundance, I = 3). ¹¹B is the preferred nucleus due to its higher natural abundance and smaller quadrupole moment, which results in sharper signals.
The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment. Trigonal (sp²) boronic esters typically resonate at a different chemical shift than tetrahedral (sp³) boronate species.[10] For the diastereomeric BoroGly-(+)-pinanediol adducts, the different spatial arrangement of the substituents around the boron atom in each diastereomer can lead to distinct ¹¹B chemical shifts.
Key Considerations for ¹¹B NMR Analysis:
-
Chemical Shift Dispersion: The chemical shift range for ¹¹B is much larger than for ¹H, which can lead to better separation of signals. The chemical shifts for trigonal boronic esters are typically found in the range of δ 20-35 ppm.[11]
-
Linewidths: As a quadrupolar nucleus, ¹¹B signals are often broader than ¹H signals. However, for relatively symmetric environments like those in boronic esters, the linewidths are generally acceptable for quantitative analysis.
-
Instrumentation: Not all NMR spectrometers are equipped for ¹¹B NMR, and specialized probes may be required.
| Parameter | ¹¹B NMR | Rationale & Insights |
| Sensitivity | Moderate | While ¹¹B has a high natural abundance, its quadrupolar nature can lead to broader lines and lower sensitivity compared to ¹H. |
| Resolution | Moderate to Good | The large chemical shift range can provide good resolution, but line broadening can be a limiting factor. |
| Ease of Use | Moderate | Requires appropriate hardware and expertise in acquiring and processing spectra of quadrupolar nuclei. |
| Key Advantage | Direct & Unambiguous | Directly probes the boron center, often providing a less crowded spectrum and a clear window for observing the diastereomeric adducts. |
Data Interpretation and Calculation of Enantiomeric Excess
Once a well-resolved pair of signals corresponding to the two diastereomers is identified in either the ¹H or ¹¹B NMR spectrum, the enantiomeric excess (ee) can be calculated using the following formula:
ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100
Where:
-
Integral_major is the integration value of the signal for the major diastereomer.
-
Integral_minor is the integration value of the signal for the minor diastereomer.
Self-Validation and Trustworthiness:
To ensure the accuracy of the ee determination, it is good practice to:
-
Analyze a racemic sample of the BoroGly under the same conditions to confirm the signal assignments and ensure a 1:1 ratio of the diastereomeric signals.
-
If possible, identify multiple pairs of well-resolved signals and calculate the ee from each pair. The values should be in close agreement.
-
Ensure that the derivatization reaction has gone to completion, as unreacted BoroGly will not be accounted for in the calculation.
By following these rigorous protocols and understanding the principles behind the experimental choices, researchers can confidently and accurately determine the enantiomeric purity of their chiral boronic acid derivatives, a critical step in advancing their research and development programs.
References
- Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. PlumX.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condens
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry.
- 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes. PubMed.
- Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst.
- NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances.
- NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent.
- Application Notes and Protocols for the Preparation of Boronic Esters
- Technical Support Center: Synthesis of (+)-Pinanediol Boronic Esters. Benchchem.
- Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Semantic Scholar.
- A Study of Transesterification of Chiral (−)-Pinanediol Methylboronic Ester with Various Structurally Modified Diols.
- Recording NMR spectra for aryl boronic acids - overcoming oligomeriz
- 11B NMR Chemical Shifts.
- A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boron
- Insertion of chiral carbenoids into pinanediol boronic esters. Arkivoc.
- A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. PubMed Central.
- Process for preparing boronic acids and esters in the presence of magnesium metal.
- Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry.
- Determination of Enantiomeric Purity by Direct Methods. Thieme.
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- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
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- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]
A Senior Application Scientist's Guide to Chiral HPLC Analysis of Pinanediol Diastereomers
Introduction
In the landscape of synthetic chemistry and pharmaceutical development, the precise control and analysis of stereochemistry are not merely academic exercises—they are fundamental to ensuring the safety, efficacy, and novelty of a chemical entity. Pinanediol, a versatile chiral auxiliary derived from α-pinene, is a cornerstone in asymmetric synthesis. Reaction mixtures involving pinanediol frequently contain a complex array of diastereomers. The ability to accurately separate and quantify these stereoisomers is critical for process optimization, reaction monitoring, and final product quality control.
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of pinanediol diastereomers. Moving beyond a simple recitation of protocols, we will explore the underlying principles of chiral recognition, compare the performance of various Chiral Stationary Phases (CSPs), and provide a robust, field-tested experimental workflow. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable and efficient method for stereoisomeric analysis.
The Analytical Challenge: Understanding Pinanediol Stereochemistry
Pinanediol possesses a rigid bicyclic structure with multiple stereogenic centers. The most common commercially available form is (1S,2S,3R,5S)-(+)-2,3-Pinanediol. The separation challenge arises from the subtle structural differences between its diastereomers. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers have distinct properties. However, their structural similarity often makes separation by standard achiral chromatography difficult, necessitating the use of specialized chiral stationary phases.[1][2]
The core principle of chiral HPLC is the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase.[3] The stability of these complexes differs for each stereoisomer, leading to different retention times and, consequently, separation. The "three-point interaction model" posits that for effective chiral recognition, there must be at least three points of interaction (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the analyte and the CSP.[3][4] The difference in the energy of these interactions dictates the chromatographic resolution.
Comparative Analysis of Chiral Stationary Phases (CSPs)
The choice of the CSP is the most critical factor in developing a successful chiral separation method.[5] The selectivity for a particular separation is a complex interplay between the structures of the analyte and the chiral selector. Below is a comparison of the most common CSP classes for separating compounds like pinanediol.
| Chiral Stationary Phase (CSP) Class | Principle of Separation | Advantages for Pinanediol Analysis | Common Mobile Phases & Considerations |
| Polysaccharide-Based (e.g., Amylose/Cellulose derivatives) | Combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and inclusion into chiral grooves/cavities.[5][6] | Broad Applicability: The most successful and versatile CSPs for a wide range of chiral compounds.[5] High probability of success. | Normal Phase: Heptane/Ethanol or Hexane/Isopropanol. Offers excellent selectivity.Reversed Phase: Acetonitrile/Water or Methanol/Water. Useful if solubility is an issue.Polar Organic: Acetonitrile/Methanol. |
| Pirkle-Type (Brush-Type) | Primarily π-π interactions, hydrogen bonding, and dipole stacking. | Effective for molecules with aromatic rings and functional groups capable of hydrogen bonding. May offer unique selectivity. | Almost exclusively used with Normal Phase mobile phases. Less versatile than polysaccharide phases. |
| Cyclodextrin-Based | Inclusion complexation, where the analyte fits into the hydrophobic cavity of the cyclodextrin molecule.[7] | Best suited for molecules with a hydrophobic moiety (like an aromatic ring) that can fit within the cyclodextrin cavity. | Primarily used in Reversed Phase or Polar Organic modes.[7] |
| Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) | Complex mechanism involving hydrogen bonding, ionic interactions, and inclusion complexing.[7][8] | Highly versatile with multiple interaction modes, enabling unique selectivities. Can be operated in various mobile phase modes.[8] | Reversed Phase, Polar Ionic, and Normal Phase. The polar ionic mode (e.g., Methanol with acid/base additives) is particularly useful.[9] |
For pinanediol diastereomers, Polysaccharide-based CSPs represent the most logical and effective starting point for method development due to their proven broad selectivity and high success rates.
Experimental Workflow and Reference Protocol
A systematic approach is crucial for efficient and robust method development. The following workflow outlines the key stages from sample receipt to final data analysis.
Caption: General workflow for chiral HPLC analysis.
Detailed Step-by-Step Protocol (Reference Method)
This protocol is a robust starting point for the separation of pinanediol diastereomers using a polysaccharide-based CSP.
1. Instrumentation:
-
HPLC System: A standard HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
2. Recommended Column:
-
Chiral Stationary Phase: Daicel CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
3. Mobile Phase Preparation:
-
Mode: Normal Phase
-
Composition: n-Heptane / Isopropanol (IPA) = 90 / 10 (v/v).
-
Preparation: Use HPLC-grade solvents. Filter through a 0.45 µm membrane filter and degas thoroughly before use.
4. Sample Preparation:
-
Accurately weigh and dissolve the reaction mixture sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (Pinanediol has weak UV absorbance; low wavelength is necessary).
6. System Suitability Test (SST):
-
Before running samples, inject a standard mixture of the pinanediol diastereomers.
-
Acceptance Criteria:
-
Resolution (Rs): ≥ 1.5 between the critical pair of diastereomers.
-
Tailing Factor (Tf): 0.8 – 1.5 for all peaks.
-
Relative Standard Deviation (RSD): ≤ 2.0% for retention time and peak area from six replicate injections.
-
Data Interpretation and Performance Comparison
The success of a chiral separation is quantified by several chromatographic parameters. The table below presents hypothetical, yet realistic, data comparing the performance of different CSPs for a mixture containing two pinanediol diastereomers (Diastereomer 1 and Diastereomer 2).
| Column (CSP Type) | Mobile Phase | tR1 (min) | tR2 (min) | Selectivity (α) | Resolution (Rs) | Observations |
| CHIRALPAK® IA (Polysaccharide) | 90:10 Heptane:IPA | 8.5 | 10.2 | 1.25 | 2.8 | Excellent baseline separation. The helical structure of amylose provides effective chiral recognition.[5] |
| CHIRALCEL® OD-H (Polysaccharide) | 90:10 Heptane:IPA | 11.3 | 12.1 | 1.08 | 1.3 | Partial co-elution. Not baseline resolved. Demonstrates the importance of screening different polysaccharide backbones. |
| Astec CYCLOBOND™ I (Cyclodextrin) | 70:30 ACN:H₂O | 6.2 | 6.2 | 1.00 | 0.0 | No separation. The molecule likely does not form a stable inclusion complex. |
| Regis (S,S)-Whelk-O® 1 (Pirkle-Type) | 95:5 Hexane:EtOH | 15.4 | 16.1 | 1.05 | 0.9 | Poor separation. Insufficient π-π or H-bonding interactions for this non-aromatic analyte. |
-
Selectivity (α): The ratio of the retention factors of the two peaks. A value > 1 is required for any separation.
-
Resolution (Rs): The most important metric, quantifying the degree of separation between two peaks. An Rs value of ≥ 1.5 indicates baseline separation.
Visualizing the Chiral Recognition Mechanism
The superior performance of the polysaccharide phase can be attributed to its ability to form multiple, simultaneous interactions with the analyte, creating a significant energy difference between the transient diastereomeric complexes.
Caption: Model of diastereomer interaction with a CSP.
Method Optimization & Troubleshooting
Even with a good starting point, optimization is often necessary to improve resolution, reduce run time, or enhance robustness.
-
Mobile Phase Composition: The most powerful tool for manipulating selectivity.[5]
-
Decreasing Polarity (e.g., increasing % Heptane): Generally increases retention time and may improve resolution.
-
Changing Alcohol Modifier (e.g., IPA to Ethanol): Can significantly alter selectivity due to different hydrogen bonding characteristics.
-
-
Temperature: Lowering the column temperature often increases resolution by enhancing the stability differences of the diastereomeric complexes. However, this also increases analysis time and pressure.
-
Flow Rate: Decreasing the flow rate can improve efficiency and resolution, but at the cost of longer run times.
Common Troubleshooting Scenarios
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | Incorrect CSP or mobile phase selection. | Screen different CSPs (e.g., another polysaccharide type). Systematically vary the mobile phase composition (% modifier). |
| Peak Tailing | Secondary interactions with silica support; column contamination. | Add a small amount of an additive like trifluoroacetic acid (TFA) for acidic analytes or diethylamine (DEA) for basic analytes (use with caution on coated CSPs). Flush the column. |
| High Backpressure | Blocked column inlet frit; precipitated sample or buffer.[10] | Reverse-flush the column (check manufacturer's instructions first). Filter all samples and mobile phases. Ensure sample is fully dissolved in the mobile phase. |
| Drifting Retention Times | Poor column equilibration; mobile phase composition changing; temperature fluctuations. | Equilibrate the column with at least 10-20 column volumes of mobile phase. Keep mobile phase bottles capped. Use a column thermostat. |
Conclusion
The successful chiral HPLC analysis of reaction mixtures containing pinanediol diastereomers is readily achievable with a systematic and informed approach. While several types of chiral stationary phases exist, polysaccharide-based CSPs, particularly amylose derivatives like the CHIRALPAK® IA, offer the highest probability of success for this class of compounds when used in a normal-phase mode.
By starting with a robust protocol, performing system suitability tests, and applying logical optimization strategies, researchers can develop reliable, high-resolution methods essential for advancing their chemical research and development programs. This guide provides the foundational knowledge and practical steps to confidently tackle this common analytical challenge.
References
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
-
Tackett, B. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]
- Hroboňová, K., & Lehotay, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113.
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2520. Retrieved from [Link]
-
Kannappan, V. (2022, November 8). Direct chiral HPLC separation on CSPs. Chiralpedia. Retrieved from [Link]
-
Ashton, D. (2020, May 20). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]
-
Kusumanchi, P., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega, 7(6), 5225-5235. Retrieved from [Link]
-
NIST. (n.d.). (1S,2S,3R,5S)-(+)-Pinanediol. NIST Chemistry WebBook. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral column chromatography. Retrieved from [Link]
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A Senior Application Scientist's Guide to Asymmetric Aldol Reactions: BoroGly-(+)-Pinanediol vs. Evans Auxiliaries
In the landscape of asymmetric synthesis, the aldol reaction stands as a cornerstone for stereoselective carbon-carbon bond formation. The creation of chiral β-hydroxy carbonyl compounds is a frequent challenge in the synthesis of complex natural products and pharmaceutical agents. For decades, chemists have relied on chiral auxiliaries—stereogenic units temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.
Among these, the oxazolidinones developed by David A. Evans are the undisputed gold standard, offering exceptional and predictable control.[1][2][3] However, the field is in constant pursuit of more elegant and efficient methods. This guide provides an in-depth comparison between the venerable Evans auxiliaries and an alternative strategy embodied by chiral boron reagents, specifically BoroGly-(+)-Pinanediol. We will dissect their mechanisms, compare their performance through a practical lens, and provide detailed protocols to empower researchers in their synthetic planning.
Pillar 1: The Evans Auxiliary - A Legacy of Predictable Control
First reported in the early 1980s, Evans auxiliaries are N-acyloxazolidinones, typically derived from readily available amino acids like valine or phenylalanine.[4][5] Their power lies in a substrate-based control strategy: the chiral auxiliary is covalently attached to the reacting carbonyl compound, enforcing a specific geometry that dictates the facial selectivity of the subsequent aldol reaction.
Mechanism of Stereocontrol
The remarkable success of the Evans auxiliary hinges on the formation of a rigid, well-defined transition state. The process involves three key stages:
-
Formation of a (Z)-Enolate: The N-acyl imide is treated with a dialkylboron triflate (commonly Bu₂BOTf) and a hindered amine base (e.g., diisopropylethylamine, DIPEA). This reliably generates a boron-chelated (Z)-enolate.[4][6] The geometry of this enolate is critical for the subsequent stereochemical outcome.
-
The Zimmerman-Traxler Transition State: The boron enolate reacts with an aldehyde via a highly organized, chair-like six-membered transition state, known as the Zimmerman-Traxler model.[6][7][8]
-
Facial Shielding: The key to asymmetric induction is the substituent at the C4 position of the oxazolidinone (e.g., an isopropyl group from valinol). This group sterically shields one face of the enolate. To minimize steric clash, the aldehyde's R-group occupies a pseudo-equatorial position in the chair-like transition state, and the aldehyde approaches from the less-hindered face of the enolate. This arrangement locks in the absolute stereochemistry of the two newly formed stereocenters, leading overwhelmingly to the syn-aldol adduct.[5][7]
Caption: General Workflow for Chiral Boron Reagent.
Head-to-Head Comparison: Practical Considerations
| Feature | Evans Auxiliaries | BoroGly-(+)-Pinanediol (Chiral Boron Reagent) |
| Source of Chirality | Covalently attached to the substrate. | Resides on the stoichiometric boron reagent. |
| Workflow | Requires 3 distinct stages: acylation, aldol reaction, and cleavage. [1] | A single-stage reaction followed by workup. |
| Stereochemical Outcome | Almost exclusively syn-selective with standard boron enolates. [4][5]Anti-products can be accessed with other metals (e.g., Mg, Ti). [9] | Dependent on the specific structure of the boron reagent and substrate. |
| Predictability | Extremely high and well-documented across a vast range of substrates. [7] | High, but may require more optimization for new substrate classes. |
| Atom Economy | Lower, due to the stoichiometric use and recovery of a high-molecular-weight auxiliary. | Potentially higher as no auxiliary is attached to the substrate. |
| Versatility of Product | Excellent. Cleavage can yield acids, esters, alcohols, or aldehydes. | The primary product is the β-hydroxy carbonyl compound. |
Experimental Protocols: A Practical Guide
The following protocols are representative examples intended for experienced synthetic chemists. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Evans Asymmetric syn-Aldol Reaction
This protocol is adapted from the procedure by Evans, et al. (J. Am. Chem. Soc. 1981, 103, 2127–2129).
Step A: Acylation of the Chiral Auxiliary
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M).
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise and stir for 15 minutes.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to 0 °C and stir for 30 minutes.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography to yield the N-propionyloxazolidinone.
Step B: Boron-Mediated Aldol Reaction
-
Dissolve the N-propionyloxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M).
-
Cool the solution to 0 °C.
-
Add di-n-butylboron triflate (1.1 eq) dropwise, followed by diisopropylethylamine (1.2 eq). Stir for 30 minutes at 0 °C.
-
Cool the resulting deep yellow solution to -78 °C.
-
Add the desired aldehyde (e.g., isobutyraldehyde, 1.2 eq) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.
-
Extract with CH₂Cl₂, wash with saturated aqueous NaHCO₃ and brine. Dry over MgSO₄, filter, and concentrate. The crude product typically shows >98:2 diastereoselectivity.
Step C: Reductive Cleavage to the Chiral Alcohol
-
Dissolve the crude aldol adduct in anhydrous THF (0.2 M) and cool to 0 °C.
-
Add lithium borohydride (2.0 eq) portion-wise.
-
Stir at 0 °C for 2 hours.
-
Carefully quench with 1 M NaOH. Extract with ethyl acetate.
-
The aqueous layer contains the recovered auxiliary. The organic layer contains the desired 1,3-diol product. Purify by flash chromatography.
Protocol 2: Chiral Boron Reagent-Mediated Aldol Reaction
This is a generalized protocol for a boron-mediated aldol reaction where chirality is controlled by ligands on the boron, inspired by the principles of boron aldol chemistry. [10][11]
-
Dissolve the ketone (e.g., propiophenone, 1.0 eq) in anhydrous diethyl ether (0.2 M).
-
Cool the solution to 0 °C.
-
Add the chiral boron reagent (e.g., a solution of BoroGly-(+)-Pinanediol or a similar chiral dialkylboron chloride, 1.1 eq), followed by a hindered base (e.g., triethylamine, 1.2 eq).
-
Stir at 0 °C for 1-2 hours to facilitate enolate formation.
-
Cool the reaction mixture to -78 °C.
-
Add the aldehyde (e.g., benzaldehyde, 1.2 eq) dropwise.
-
Maintain stirring at -78 °C for 3-4 hours. Monitor by TLC for consumption of starting material.
-
Quench the reaction at -78 °C with a pH 7 phosphate buffer.
-
Allow the mixture to warm to room temperature, add methanol and 30% hydrogen peroxide, and stir vigorously for 1 hour to oxidize the boron species.
-
Extract the product with ethyl acetate, wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to yield the chiral β-hydroxy ketone.
Conclusion: Selecting the Optimal Strategy
The choice between an Evans auxiliary and a chiral boron reagent like BoroGly-(+)-Pinanediol is a decision based on the specific goals and constraints of a synthetic project.
Choose Evans Auxiliaries when:
-
Reliability is paramount: The extensive literature and predictable, high-selectivity outcomes make it a go-to method for crucial steps in total synthesis. [1][5]* A variety of final products are desired: The versatile cleavage options provide direct access to acids, alcohols, and aldehydes from a common intermediate.
-
The target is a syn-aldol product: This methodology is exceptionally well-optimized for this diastereomer.
Consider a Chiral Boron Reagent Strategy when:
-
Atom and step economy are primary concerns: This approach avoids the additional steps of auxiliary attachment and cleavage.
-
The substrate is sensitive to the conditions required for auxiliary attachment or removal.
-
Exploring novel synthetic routes: While less established than the Evans method, reagent-based control is a powerful and modern approach to asymmetric synthesis that continues to evolve.
Ultimately, both methodologies are powerful tools in the chemist's arsenal. The Evans auxiliary provides a robust and reliable path with a wealth of historical data, while chiral boron reagents offer a more direct and potentially more efficient route, representing the ongoing drive towards catalytic and atom-economical asymmetric synthesis.
References
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. Available at: [Link]
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. Available at: [Link]
- Evans, D. A. (2002). A personal retrospective on the development of chiral oxazolidinones in asymmetric synthesis. L'actualité chimique, 2002(4-5), 101-108.
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved January 26, 2026, from [Link]
- Cowden, C. J., & Paterson, I. (1997).
-
Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1553–1557. Available at: [Link]
-
Chem-Station. (2014). Evans Aldol Reaction. Retrieved January 26, 2026, from [Link]
- Coster, M. J., et al. (2003). The boron-mediated ketone-ketone aldol reaction. Tetrahedron Letters, 44(43), 7849-7851.
-
Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Retrieved January 26, 2026, from [Link]
-
Murray, C. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH. ConnectSci. Available at: [Link]
-
YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2020). The aldol reaction. Retrieved January 26, 2026, from [Link]
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A Senior Application Scientist's Guide to Chiral Boron Reagents in Asymmetric Synthesis: A Comparative Analysis
In the landscape of modern organic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and materials science. Chiral boron reagents have emerged as exceptionally versatile and powerful tools in this endeavor, offering a diverse array of strategies for inducing stereoselectivity.[1] This guide provides an in-depth comparison of different classes of chiral boron reagents, focusing on their distinct applications, performance, and the mechanistic principles that govern their efficacy.
We will dissect two primary strategies in asymmetric synthesis that leverage chiral boron chemistry:
-
Stereocontrolled Synthesis of Chiral Building Blocks: This approach utilizes chiral auxiliaries to direct the formation of new stereocenters. We will focus on the use of (+)-pinanediol as a chiral auxiliary, particularly in the context of what can be conceptually termed BoroGly-(+)-Pinanediol , a key intermediate for the asymmetric synthesis of α-amino acids via the Matteson homologation reaction.
-
Enantioselective Carbonyl Reduction: This strategy employs chiral boron-based reagents to reduce prochiral ketones to chiral alcohols. We will compare the catalytically superior Corey-Bakshi-Shibata (CBS) reagents (chiral oxazaborolidines) with potent stoichiometric reagents derived from the same chiral pool as pinanediol, such as (-)-DIP-Chloride .
This guide is designed for researchers, scientists, and drug development professionals seeking to navigate the options available and select the optimal boron-based reagent for their specific synthetic challenges.
Strategy 1: Building Asymmetric Architectures with Chiral Auxiliaries: The Power of (+)-Pinanediol Boronic Esters
The use of (+)-pinanediol, a readily available chiral diol derived from (+)-α-pinene, is a cornerstone of modern asymmetric synthesis.[2] Its primary role is not as a direct reducing agent or catalyst, but as a robust chiral auxiliary that imparts a profound steric influence on a boron center. This strategy's elegance lies in its ability to construct complex chiral molecules with exceptional diastereoselectivity.[3]
The most prominent application of this strategy is the Matteson Homologation , a powerful method for the chain extension of a boronic ester by a single carbon atom.[4] When applied to a glycine-derived boronic ester—our conceptual "BoroGly-(+)-Pinanediol"—it provides a highly efficient route to a wide array of non-natural α-amino acids, which are invaluable building blocks in drug discovery.
Mechanism of Stereocontrol: The Matteson Homologation
The stereochemical outcome of the Matteson homologation is dictated by the rigid, bicyclic structure of the pinanediol auxiliary. The reaction proceeds through a highly organized transition state, ensuring excellent diastereoselectivity, often exceeding 99%.[5]
The general workflow involves two key steps:
-
Formation of an α-Halo Boronic Ester: The starting pinanediol boronic ester is reacted with dichloromethyllithium (generated in situ), followed by the addition of a Lewis acid like zinc chloride. This generates an α-chloro boronic ester with a newly formed stereocenter. The pinanediol moiety directs the approach of the incoming group, leading to a high degree of stereocontrol.[4]
-
Nucleophilic Displacement with 1,2-Migration: A nucleophile (such as a Grignard reagent, organolithium, or in the case of amino acid synthesis, a source of nitrogen like lithium hexamethyldisilazide) is added. This nucleophile attacks the boron atom, forming a boronate complex. This is followed by a stereospecific 1,2-migration of the nucleophile to the adjacent carbon, displacing the chloride with inversion of configuration.[6] This two-step process results in the formation of a new C-C or C-N bond with a defined stereochemistry.
Caption: Workflow of the Asymmetric Synthesis of α-Amino Acids via Matteson Homologation.
Performance and Applications
The primary advantage of this methodology is the exceptionally high diastereoselectivity, which can then be translated into high enantiomeric excess in the final product after cleavage of the chiral auxiliary. It is a powerful tool for the synthesis of complex molecules where the precise installation of multiple stereocenters is required.[7]
Strategy 2: Enantioselective Ketone Reduction
A more direct approach to creating chiral centers is the enantioselective reduction of prochiral ketones. Chiral boron reagents are at the forefront of this field, offering both catalytic and stoichiometric solutions.
Catalytic Approach: The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a landmark achievement in asymmetric catalysis, employing a chiral oxazaborolidine catalyst to mediate the reduction of a wide range of ketones with borane.[8] This method is highly valued for its high enantioselectivity, broad substrate scope, and the fact that the chiral director is used in catalytic amounts.[9]
Mechanism of Catalysis
The catalytic cycle of the CBS reduction is a well-understood process that explains its high efficiency and predictability:
-
Catalyst Activation: The borane reducing agent (e.g., BH₃·THF) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom.[8]
-
Ketone Coordination: The prochiral ketone coordinates to the now more Lewis-acidic endocyclic boron atom. The coordination occurs preferentially from the sterically less hindered face of the ketone, which is dictated by the bulky substituent on the catalyst.
-
Hydride Transfer: The activated borane delivers a hydride to the carbonyl carbon via a highly organized, six-membered ring transition state. This hydride transfer is both intramolecular and stereoselective.
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, releasing the chiral alcohol product after workup, and regenerating the oxazaborolidine catalyst to re-enter the catalytic cycle.
Sources
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- 3. Boronic esters in asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective synthesis of five- and six-membered carbocycles via Matteson homologation/ring closing metathesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00457K [pubs.rsc.org]
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- 9. alfa-chemistry.com [alfa-chemistry.com]
A Senior Application Scientist's Guide to Validating Absolute Configuration in BoroGly-(+)-Pinanediol Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the pursuit of stereochemical purity is paramount. Chiral boronic esters, particularly those derived from (+)-pinanediol, are powerful intermediates, enabling the construction of complex chiral molecules. Among these, BoroGly-(+)-Pinanediol stands out as a versatile reagent. However, the synthesis of a chiral molecule is only half the battle; unambiguous validation of its absolute configuration is a critical, and often challenging, final step.
This guide provides an in-depth comparison of the primary analytical techniques used to determine the absolute configuration of products derived from BoroGly-(+)-Pinanediol reactions. As a senior application scientist, my focus is not just on the "how" but the "why"—providing the causal logic behind experimental choices to empower you to select and execute the most appropriate validation strategy for your specific molecule.
The Challenge: Assigning Stereochemistry to Chiral Boronic Esters
The BoroGly-(+)-Pinanediol reagent imparts chirality from the (+)-pinanediol auxiliary to a prochiral substrate. While the stereochemical outcome is often predictable based on the reaction mechanism, it is imperative to have empirical validation. The products, typically chiral boronic esters or their derivatives (alcohols, amines, etc.), require rigorous stereochemical analysis. The choice of analytical method depends on several factors, including the physical state of the compound (crystalline solid vs. oil), the presence of suitable functional groups, and the available instrumentation.
This guide will compare the following three cornerstone techniques for absolute configuration determination:
-
Single-Crystal X-ray Crystallography: The "gold standard" for unambiguous three-dimensional structure elucidation.
-
NMR Spectroscopy: A versatile solution-state method, primarily through the use of chiral derivatizing agents (Mosher's ester analysis) and Nuclear Overhauser Effect (NOE) studies.
-
Chiroptical Spectroscopy: Techniques such as Vibrational Circular Dichroism (VCD) that probe the differential interaction of chiral molecules with polarized light.
Single-Crystal X-ray Crystallography: The Definitive Answer
X-ray crystallography is the most powerful method for determining the three-dimensional structure of a molecule, providing an unambiguous assignment of both relative and absolute configuration[1]. The technique relies on the diffraction of X-rays by a well-ordered crystal lattice.
Causality Behind the Choice:
When you need an unequivocal, legally defensible determination of absolute configuration, and you can obtain a high-quality single crystal, X-ray crystallography is the method of choice. The resulting crystal structure is a detailed three-dimensional map of electron density, from which the precise spatial arrangement of atoms can be determined[1]. For absolute configuration, the anomalous dispersion of X-rays by heavier atoms in a non-centrosymmetric crystal space group is utilized to establish the true handedness of the molecule[2][3].
Experimental Protocol: Single-Crystal X-ray Diffraction
Here is a generalized workflow for determining the absolute configuration of a chiral molecule using single-crystal X-ray diffraction:
-
Crystal Growth (The Crucial First Step):
-
Objective: To obtain a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm in each dimension) and quality.
-
Procedure:
-
Purify the compound to the highest possible degree. Impurities can inhibit crystallization or lead to poorly ordered crystals.
-
Screen a variety of solvents and solvent systems (e.g., vapor diffusion, slow evaporation, cooling crystallization).
-
For oils or low-melting solids, consider in-situ cryo-crystallization.
-
If the molecule itself is difficult to crystallize, consider preparing a crystalline derivative (e.g., a salt with a heavy atom for improved anomalous scattering).
-
-
-
Data Collection:
-
Objective: To measure the intensities of the diffracted X-ray beams from the crystal.
-
Procedure:
-
Mount a suitable crystal on a goniometer head.
-
Center the crystal in the X-ray beam of a diffractometer.
-
Cool the crystal (typically to 100 K) to minimize thermal vibrations and improve data quality.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
-
-
Structure Solution and Refinement:
-
Objective: To determine the arrangement of atoms in the unit cell and refine their positions and thermal parameters.
-
Procedure:
-
Process the raw diffraction data (integration and scaling).
-
Solve the phase problem to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
-
-
-
Absolute Configuration Determination:
-
Objective: To determine the true handedness of the molecule.
-
Procedure:
-
Refine the Flack parameter, which should converge to a value near zero for the correct enantiomer and near one for the incorrect enantiomer[4]. A small standard uncertainty is crucial for a reliable assignment.
-
Alternatively, use Bayesian statistics on the Bijvoet differences for a more robust determination, especially for light-atom structures.
-
-
Diagram: X-ray Crystallography Workflow
Caption: Workflow for absolute configuration determination by X-ray crystallography.
NMR Spectroscopy: Probing Chirality in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation in solution. For determining absolute configuration, two primary methods are employed: Mosher's ester analysis, which utilizes a chiral derivatizing agent, and Nuclear Overhauser Effect (NOE) spectroscopy, which measures through-space proton-proton interactions.
A. Mosher's Ester Analysis: A Diastereomeric Approach
The Mosher's ester method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols and amines[5]. The principle lies in converting the enantiomeric mixture into a pair of diastereomers by reaction with a chiral derivatizing agent, typically the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA)[5]. These diastereomers exhibit distinct NMR spectra, and the differences in chemical shifts (Δδ) can be correlated to the absolute configuration of the original alcohol or amine.
This method is particularly useful when crystallization for X-ray analysis is unsuccessful. It is a solution-phase technique and requires relatively small amounts of material. The logic is that the anisotropic effect of the phenyl group in the MTPA moiety will shield or deshield nearby protons in a predictable manner depending on the absolute configuration of the stereocenter.
-
Preparation of Diastereomeric Esters:
-
Objective: To synthesize the (R)- and (S)-MTPA esters of the chiral alcohol.
-
Procedure:
-
In two separate, dry NMR tubes, dissolve a small amount (1-5 mg) of the chiral alcohol in a deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
To each tube, add a small excess of anhydrous pyridine.
-
To one tube, add a slight molar excess (approx. 1.2 equivalents) of (R)-(-)-MTPA chloride. To the other tube, add a slight molar excess of (S)-(+)-MTPA chloride.
-
Allow the reactions to proceed to completion at room temperature (typically 1-4 hours), monitoring by TLC or ¹H NMR if necessary.
-
-
-
NMR Data Acquisition:
-
Objective: To obtain high-resolution ¹H NMR spectra of both diastereomeric esters.
-
Procedure:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Carefully assign the proton signals for the substituents around the chiral center in both spectra. 2D NMR techniques (e.g., COSY, HSQC) can be invaluable for unambiguous assignment.
-
-
-
Data Analysis and Configuration Assignment:
-
Objective: To determine the absolute configuration by analyzing the differences in chemical shifts.
-
Procedure:
-
For each assigned proton, calculate the difference in chemical shift: Δδ = δ(S) - δ(R).
-
Map the signs of the Δδ values onto a model of the molecule. Protons with positive Δδ values are placed on one side of the MTPA plane, and those with negative Δδ values are placed on the other.
-
This spatial arrangement of the substituents determines the absolute configuration of the stereocenter.
-
-
Diagram: Mosher's Ester Analysis Workflow
Caption: Workflow for Mosher's ester analysis.
B. Nuclear Overhauser Effect (NOE) Spectroscopy: Through-Space Correlations
NOE spectroscopy is a powerful NMR technique that detects the transfer of nuclear spin polarization between protons that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds[6]. While NOE is most commonly used to determine relative stereochemistry and conformation, it can be extended to absolute configuration determination, often in conjunction with a chiral auxiliary or by comparing the experimental data to computational models of the possible stereoisomers.
For complex molecules with multiple stereocenters, NOE can provide crucial distance constraints that help to build a 3D model of the molecule. When a chiral derivatizing agent is used, NOE can reveal the spatial proximity of specific protons on the substrate to the chiral auxiliary, providing an independent confirmation of the absolute configuration derived from chemical shift differences.
-
Sample Preparation:
-
Objective: To prepare a sample where the chiral molecule is associated with a chiral auxiliary, either covalently (like a Mosher ester) or non-covalently (using a chiral solvating agent).
-
Procedure: Follow the derivatization procedure as in Mosher's ester analysis. Ensure the sample is degassed to remove dissolved oxygen, which can interfere with the NOE effect.
-
-
NMR Data Acquisition:
-
Objective: To acquire a 2D NOESY (or ROESY for medium-sized molecules) spectrum.
-
Procedure:
-
Set up a 2D NOESY or ROESY experiment on the NMR spectrometer.
-
Optimize the mixing time to maximize the NOE cross-peaks of interest.
-
-
-
Data Analysis and Interpretation:
-
Objective: To identify key NOE correlations that define the spatial relationship between the substrate and the chiral auxiliary.
-
Procedure:
-
Process the 2D spectrum and identify cross-peaks that indicate through-space interactions.
-
Focus on NOEs between protons on the chiral auxiliary (e.g., the phenyl protons of a Mosher ester) and protons on the substituents of the chiral center of your molecule.
-
The presence or absence of specific NOEs provides strong evidence for a particular conformation of the diastereomeric complex, which in turn confirms the absolute configuration.
-
-
Chiroptical Spectroscopy: The Interaction with Polarized Light
Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. Vibrational Circular Dichroism (VCD) is a powerful chiroptical method for determining the absolute configuration of molecules in solution[2][3].
Causality Behind the Choice:
VCD is an excellent alternative when both crystallization and chemical derivatization are problematic. It is a non-destructive technique that can be performed on neat liquids or solutions. The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations for a known enantiomer[3].
Experimental Protocol: Vibrational Circular Dichroism (VCD)
-
Experimental Spectrum Acquisition:
-
Objective: To measure the VCD and infrared (IR) spectra of the chiral molecule.
-
Procedure:
-
Dissolve the sample in a suitable solvent (e.g., CDCl₃) at a concentration that gives a good IR absorbance (typically 0.05-0.1 M).
-
Acquire the VCD and IR spectra using a VCD spectrometer. Data collection may take several hours to achieve a good signal-to-noise ratio.
-
-
-
Computational Spectrum Prediction:
-
Objective: To calculate the theoretical VCD and IR spectra for one of the enantiomers.
-
Procedure:
-
Perform a conformational search to identify all low-energy conformers of the molecule.
-
For each conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT).
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.
-
-
-
Comparison and Assignment:
-
Objective: To assign the absolute configuration by comparing the experimental and calculated spectra.
-
Procedure:
-
Compare the experimental VCD spectrum with the calculated spectrum.
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is the same as the one used in the calculation.
-
If the spectra are mirror images of each other, the sample has the opposite absolute configuration.
-
-
Diagram: VCD Analysis Workflow
Caption: Workflow for absolute configuration determination by VCD.
Comparative Analysis of Validation Methods
The choice of method for absolute configuration determination is a critical decision in the research and development process. The following table provides a comparative summary of the techniques discussed in this guide.
| Feature | Single-Crystal X-ray Crystallography | Mosher's Ester Analysis (NMR) | VCD Spectroscopy |
| Principle | X-ray diffraction from a single crystal | Diastereomer formation and ¹H NMR analysis | Differential absorption of circularly polarized IR light |
| Sample State | Crystalline solid | Liquid or solid (in solution) | Liquid or solid (in solution) |
| Sample Amount | ~0.1-1 mg (for a good crystal) | 1-5 mg | 5-10 mg |
| Destructive? | No | No (sample can be recovered) | No |
| Key Advantage | Unambiguous, definitive 3D structure | Widely accessible instrumentation; no crystal needed | No derivatization or crystal needed |
| Key Limitation | Requires high-quality single crystals | Requires a reactive functional group (-OH, -NH₂) | Requires access to a VCD spectrometer and computational resources |
| Typical Time | Days to weeks (including crystallization) | A few hours to a day | 1-2 days (including computation) |
| Confidence Level | Very High (Gold Standard) | High (when applied correctly) | High (when experimental and computational data correlate well) |
Conclusion and Recommendations
The validation of the absolute configuration of products from BoroGly-(+)-Pinanediol reactions is a crucial step that requires careful consideration of the available analytical techniques.
-
For definitive, unambiguous results, especially for regulatory submissions, single-crystal X-ray crystallography remains the gold standard. The primary hurdle is obtaining suitable crystals.
-
When crystallization is not feasible, Mosher's ester analysis is a robust and widely accessible alternative for chiral alcohols and amines. It provides a high level of confidence when the NMR assignments are clear and the conformational model holds.
-
Vibrational Circular Dichroism is a powerful, non-invasive technique that is particularly valuable for molecules that are difficult to crystallize or derivatize. Its reliance on computational chemistry is both a strength (providing conformational insights) and a potential barrier if the necessary expertise or resources are not available.
References
-
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. Retrieved from [Link]
- Albright, T. A., & White, J. M. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Comprehensive Organic Synthesis II (pp. 1-31). Elsevier.
-
BioTools. (n.d.). Absolute Configuration by VCD. Retrieved from [Link]
-
Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. Chirality, 15(9), 743-758. Retrieved from [Link]
-
Gevorg, S. (2021, December 14). How to Determine the R and S Configuration. Chemistry Steps. Retrieved from [Link]
- Hofer, O. (1988). The Nuclear Overhauser Effect as a tool in structural and conformational analysis. Monatshefte für Chemie / Chemical Monthly, 119(12), 1341-1367.
- Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry. Chemical reviews, 112(3), 1839-1862.
- Maas, G. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Houben-Weyl Methods of Organic Chemistry, Vol. E 21a, 4th ed. (pp. 379-415). Georg Thieme Verlag.
-
Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092-4096. Retrieved from [Link]
- Polavarapu, P. L. (2002). Vibrational spectroscopy: principles and applications with emphasis on optical activity. Elsevier.
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
- Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab initio calculation of vibrational circular dichroism spectra. Chirality, 13(5), 231-240.
- Wenzel, T. J., & Wilcox, C. S. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(4), 256-270.
-
Yan, J., & Chen, Y. (2021). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 9, 723433. Retrieved from [Link]
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The Foundations of Stability: Sterics and Intramolecular Coordination
An In-Depth Guide to the Comparative Stability of Boronic Esters
A Senior Application Scientist's Perspective for Researchers and Drug Developers
Boronic acids are pillars of modern organic synthesis, celebrated for their versatility in Suzuki-Miyaura cross-coupling, their role as serine protease inhibitors, and their application in constructing complex molecules.[1] However, their utility is often hampered by inherent instability; they are prone to dehydration into boroxine anhydrides and can undergo protodeboronation or oxidation.[1][2] The conversion of a boronic acid to a boronic ester is the most common and effective strategy to enhance stability, thereby simplifying handling, purification, and storage.[1][2]
The choice of the diol protecting group is not a trivial decision. It fundamentally dictates the ester's stability across a spectrum of chemical environments, from multi-step synthetic sequences to the physiological conditions relevant in drug development. An ideal protecting group must be robust enough to withstand various reaction conditions yet be cleavable under specific, mild protocols when the free boronic acid is required.[2]
This guide provides a comparative analysis of the stability of commonly used boronic esters. We will explore the structural features governing their stability, present a data-driven comparison, and provide detailed, validated experimental protocols for assessing stability in your own laboratory.
The stability of a boronic ester is primarily dictated by two key factors: steric hindrance around the boron center and the presence of intramolecular coordination.[2]
-
Steric Hindrance: Bulky diols, such as pinacol or pinanediol, create a sterically congested environment around the trigonal planar boron atom. This physically shields the boron from nucleophilic attack by water, significantly slowing the rate of hydrolysis. Studies have consistently shown that esters derived from sterically hindered diols are thermodynamically more stable.[3][4]
-
Intramolecular Coordination: Certain protecting groups, like N-methyliminodiacetic acid (MIDA) or diethanolamine (DEA), contain additional heteroatoms (nitrogen) that can form a dative bond to the boron atom. This changes the geometry at the boron center from trigonal planar (three-coordinate) to tetrahedral (four-coordinate), which is inherently more stable and resistant to hydrolysis.
A Comparative Look at Common Boronic Esters
The selection of a boronic ester should be a deliberate choice based on the required stability for a given application. The following table summarizes the characteristics of several widely used esters.
| Boronic Ester Type | Diol/Protecting Group | Key Stability Feature | Relative Hydrolytic Stability | Primary Use Case |
| Pinacol (Bpin) | Pinacol | Four methyl groups provide good steric bulk. | Moderate to High | General purpose, Suzuki-Miyaura coupling.[1][5] |
| Neopentyl Glycol | Neopentyl Glycol | Forms a stable six-membered ring.[1][3] | Moderate | General purpose, alternative to pinacol. |
| Pinanediol | Pinanediol | Highly sterically hindered bicyclic system. | Very High | Applications requiring high hydrolytic stability.[4][5][6] |
| Diethanolamine (DEA) | Diethanolamine | Intramolecular B-N dative bond (tetracoordinate B). | High (pH dependent) | Crystalline solids, easy to handle and purify.[7] |
| MIDA | N-methyliminodiacetic acid | Tridentate ligand forms a highly stable bicyclic structure. | Exceptionally High | Iterative cross-coupling, "slow-release" of boronic acid.[8][9] |
Table 1. Comparative overview of common boronic ester protecting groups.
While pinacol esters are ubiquitous, their stability can be insufficient for complex syntheses, and their analysis by RP-HPLC is complicated by on-column hydrolysis.[5][10][11] Pinanediol esters are recognized as among the most hydrolytically stable of the simple diol esters.[4][5][6] MIDA boronates represent a paradigm shift, offering exceptional stability that allows the boronic acid to be "masked" through multiple reaction steps, only to be released under specific basic conditions.[8][9]
Experimental Design for Quantifying Stability
A systematic evaluation of stability is crucial for selecting the appropriate ester and ensuring reproducible results. The general workflow involves subjecting the ester to defined stress conditions and quantifying its degradation over time.
Caption: General experimental workflow for quantifying the hydrolytic stability of boronic esters.
Protocol 1: Assessing Hydrolytic Stability by ¹H NMR Spectroscopy
This protocol provides a direct measure of hydrolysis by monitoring the conversion of the boronic ester to the free boronic acid and diol.[2]
-
Preparation:
-
Prepare a 20 mM stock solution of the boronic ester in a deuterated, water-miscible solvent (e.g., DMSO-d₆).
-
Prepare a D₂O buffer solution at the desired pH (e.g., pH 7.4 phosphate buffer) to mimic physiological conditions.
-
Add a known concentration of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) to the stock solution for accurate quantification.
-
-
Initiation and Data Acquisition:
-
In an NMR tube, combine 300 µL of the boronic ester stock solution with 300 µL of the D₂O buffer.
-
Immediately acquire the first ¹H NMR spectrum. This serves as the t=0 time point.
-
Acquire subsequent spectra at defined intervals (e.g., 15 min, 1 hr, 4 hr, 24 hr) while maintaining the sample at a constant temperature.
-
-
Data Analysis:
-
For each spectrum, integrate a characteristic signal of the boronic ester, a signal of the resulting free boronic acid, and the signal of the internal standard.
-
Calculate the concentration of the remaining boronic ester at each time point relative to the constant concentration of the internal standard.
-
Plot the percentage of the remaining boronic ester against time to determine the hydrolysis rate.
-
Protocol 2: Evaluating Stability by Reversed-Phase HPLC
Analyzing boronic esters with RP-HPLC can be challenging due to on-column hydrolysis.[10][11] This protocol incorporates strategies to minimize this degradation for accurate purity assessment.
-
Sample and Diluent Preparation:
-
To prevent premature hydrolysis, prepare stock solutions and dilute samples in a non-aqueous, aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF).[11]
-
-
Chromatographic System and Method:
-
Column Selection: The choice of stationary phase is critical. Use a column with low residual silanol activity (e.g., Waters XTerra™ MS C18) to significantly reduce acid-catalyzed on-column hydrolysis.[10]
-
Mobile Phase: Avoid acidic modifiers like formic or trifluoroacetic acid, as they accelerate hydrolysis. An unbuffered mobile phase of ACN/water often provides the best results.[10] For particularly stubborn cases, a highly basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent may be required to stabilize the ester.[11]
-
Temperature: While a minor factor, analyze at a controlled, lower temperature (e.g., 25°C) to minimize potential degradation.[10]
-
-
Analysis and Quantification:
-
Inject the sample immediately after preparation.
-
Monitor the chromatogram for the appearance of the corresponding boronic acid peak, which typically has a much shorter retention time.
-
Calculate the percentage of on-column hydrolysis by comparing the peak area of the boronic acid to the total area of both the ester and acid peaks.
-
Visualizing the Mechanistic Basis of Stability
The profound difference in stability between a simple diol ester and a MIDA ester stems from their fundamental structures at the boron center.
Caption: Comparison of structural features that enhance boronic ester stability over the free acid.
Conclusion: Selecting the Right Tool for the Job
The stability of boronic esters is a critical, tunable parameter. For routine applications where the ester is used immediately, a standard pinacol ester often suffices. For challenging transformations or when purification is difficult, a highly robust pinanediol ester may be preferable. For advanced applications like iterative synthesis, where a boronic acid must survive multiple reaction cycles, the unparalleled stability of MIDA esters makes them the clear choice. By understanding the principles of stability and employing rigorous analytical methods, researchers can confidently select and utilize the optimal boronic ester, ensuring the success and reproducibility of their chemical endeavors.
References
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2009). ResearchGate. [Link]
-
Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. (2006). ResearchGate. [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. (n.d.). Oxford Academic. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health (NIH). [Link]
-
Stability of Boronic Esters to Hydrolysis : A Comparative Study. (2009). Semantic Scholar. [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2005). ResearchGate. [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). ACS Publications. [Link]
-
Development of a Simple and Standard Process for Boronic Ester Synthesis. (2020). ACS Publications. [Link]
-
MIDA boronates are hydrolysed fast and slow by two different mechanisms. (2016). eScholarship.org. [Link]
-
Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. (2015). ACS Publications. [Link]
-
A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification. (2005). ResearchGate. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. (2012). PubMed. [Link]
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A Comparative Guide to Chiral Reagents: BoroGly-(+)-Pinanediol vs. Tartrate-Based Systems in Asymmetric Synthesis
For the discerning researcher in asymmetric synthesis, the choice of a chiral directing group is a critical decision that profoundly influences reaction outcomes. This guide provides an in-depth technical comparison between two classes of widely employed chiral reagents: the versatile boronate esters, exemplified by BoroGly-(+)-Pinanediol, and the canonical tartrate-based systems. By examining their mechanistic underpinnings, performance benchmarks in key transformations, and practical application protocols, this document aims to equip scientists and drug development professionals with the necessary insights to make informed decisions for their synthetic strategies.
The Fundamental Role of Chiral Reagents in Modern Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical development and modern organic chemistry. Chiral reagents, including auxiliaries and ligands, are instrumental in this endeavor, guiding the stereochemical course of a reaction to favor the formation of one enantiomer over the other.[1] This stereocontrol is paramount, as the physiological activity of a molecule is often intrinsically linked to its three-dimensional structure. This guide focuses on two powerful, yet distinct, approaches to achieving high fidelity in asymmetric transformations.
Tartrate-Based Chiral Reagents: The Progenitors of Catalytic Asymmetric Oxidation
Tartaric acid and its ester derivatives, such as diethyl tartrate (DET) and diisopropyl tartrate (DIPT), are among the most venerable and widely utilized chiral building blocks in asymmetric synthesis.[2] Derived from the chiral pool, these C₂-symmetric diols are renowned for their application as chiral ligands in metal-catalyzed reactions, most notably the Sharpless Asymmetric Epoxidation.
Mechanism of Action: The Sharpless Asymmetric Epoxidation
The Sharpless epoxidation is a landmark achievement in asymmetric catalysis, enabling the highly enantioselective conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols.[3] The reaction employs a catalyst formed in situ from titanium tetra(isopropoxide) and a stoichiometric amount of a chiral tartrate ester.[4] The currently accepted mechanism involves the formation of a dimeric titanium-tartrate complex.[5]
The key to the high enantioselectivity lies in the rigid, well-defined chiral environment created by the titanium-tartrate complex. The allylic alcohol substrate coordinates to the titanium center, and the tert-butyl hydroperoxide oxidant delivers an oxygen atom to one face of the double bond. The choice of the tartrate enantiomer dictates the stereochemical outcome of the epoxidation.[6] For instance, using (+)-diethyl tartrate directs the epoxidation to one face of the alkene, while (-)-diethyl tartrate directs it to the opposite face, providing access to both enantiomers of the product with high predictability.
Caption: Workflow for a Chiral Boron-Mediated Aldol Reaction.
Performance Benchmark: A Comparative Overview
| Parameter | BoroGly-(+)-Pinanediol (in Aldol Reactions) | Tartrate-Based Reagents (in Sharpless Epoxidation) |
| Typical Reaction | Asymmetric Aldol Addition | Asymmetric Epoxidation of Allylic Alcohols |
| Substrate Scope | Broad range of ketones and aldehydes | Primarily primary and secondary allylic alcohols [7] |
| Enantiomeric Excess (e.e.) | Generally high, often >90% e.e. | Consistently high, frequently >90% e.e. [3] |
| Diastereomeric Excess (d.e.) | High, predictable based on enolate geometry | Not applicable (single new stereocenter) |
| Yield | Good to excellent | Good to excellent |
| Reagent Loading | Stoichiometric use of the chiral auxiliary | Can be catalytic in the titanium-tartrate complex [7] |
| Predictability | High, based on well-established transition state models | High, based on the choice of tartrate enantiomer |
Experimental Protocols
Protocol for Asymmetric Aldol Reaction using a Chiral Boron Enolate
This protocol is a representative example of an asymmetric aldol reaction using a chiral boron enolate, similar to what would be generated from a BoroGly-(+)-Pinanediol precursor.
Materials:
-
Ketone (1.0 equiv)
-
Chlorodialkylborane (or triflate equivalent, 1.1 equiv)
-
Tertiary amine base (e.g., triethylamine, 1.2 equiv)
-
Aldehyde (1.0 equiv)
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
Phosphate buffer (for workup)
-
Hydrogen peroxide (for workup)
Procedure: [8][9]1. To a flame-dried, nitrogen-purged flask containing the ketone in anhydrous solvent at -78 °C, add the tertiary amine base. 2. Slowly add the chlorodialkylborane solution. Stir the mixture for 30-60 minutes at -78 °C to allow for the formation of the boron enolate. 3. Add the aldehyde dropwise to the reaction mixture. 4. Stir the reaction at -78 °C for 1-3 hours, then allow it to warm to -20 °C and stir overnight (approximately 16 hours). 5. Quench the reaction by adding a phosphate buffer. 6. Perform an oxidative workup by adding methanol followed by a solution of hydrogen peroxide in a phosphate buffer. 7. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. 8. Purify the crude product by flash column chromatography to obtain the β-hydroxy ketone.
Protocol for Sharpless Asymmetric Epoxidation
This protocol describes the catalytic Sharpless asymmetric epoxidation of an allylic alcohol.
Materials:
-
Allylic alcohol (1.0 equiv)
-
Titanium (IV) isopropoxide (0.05-0.1 equiv)
-
(+)-Diethyl tartrate (0.06-0.12 equiv)
-
tert-Butyl hydroperoxide (in a hydrocarbon solvent, 2.0 equiv)
-
Powdered 4Å molecular sieves
-
Anhydrous dichloromethane
Procedure: [4][7]1. To a flame-dried, nitrogen-purged flask, add powdered 4Å molecular sieves and anhydrous dichloromethane. Cool the suspension to -20 °C. 2. Add titanium (IV) isopropoxide and (+)-diethyl tartrate sequentially. Stir for 30 minutes at -20 °C. 3. Add the allylic alcohol to the mixture. 4. Add the tert-butyl hydroperoxide solution dropwise over a period of time. 5. Maintain the reaction at -20 °C and monitor its progress by TLC. 6. Upon completion, quench the reaction by adding a saturated aqueous solution of ferrous sulfate or sodium sulfite. 7. Allow the mixture to warm to room temperature and stir until the organic layer is colorless. 8. Filter the mixture through celite to remove inorganic salts. 9. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. 10. Purify the crude product by flash column chromatography to obtain the epoxy alcohol.
Conclusion and Future Outlook
Both BoroGly-(+)-Pinanediol and tartrate-based chiral reagents are invaluable tools in the arsenal of the synthetic organic chemist. Tartrate-based systems, epitomized by the Sharpless epoxidation, offer a robust and highly predictable method for the asymmetric oxidation of allylic alcohols. Their catalytic nature in some applications is a significant advantage. [7] On the other hand, chiral boron reagents like those derived from BoroGly-(+)-Pinanediol excel in the stereoselective formation of carbon-carbon bonds, particularly in aldol reactions. [10]The well-defined transition states of these reactions lead to high levels of stereocontrol and predictability.
The choice between these two classes of reagents will ultimately depend on the specific transformation desired. For asymmetric epoxidations of allylic alcohols, tartrate-based systems remain the gold standard. For the construction of chiral β-hydroxy carbonyl compounds, chiral boron reagents offer a powerful and reliable solution. The continued development of new chiral ligands and auxiliaries based on both boron and tartrate scaffolds promises to further expand the capabilities of asymmetric synthesis, enabling the efficient construction of increasingly complex and valuable chiral molecules.
References
- Brown, H. C., & Ramachandran, P. V. (1991). The boron approach to asymmetric synthesis. Pure and Applied Chemistry, 63(3), 307-316.
- Florence, G. J. (2009). Boron Reagents for Asymmetric Synthesis. SCI Review Meeting.
- Jadhav, P. K., & Brown, H. C. (1985). Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Synthesis of Homoallylic Alcohols. The Journal of Organic Chemistry, 50(17), 3173–3178.
- Bradley, L. M., Springer, J. W., Delate, G. M., & Goodman, A. (2001). Epoxidation of Geraniol: An Advanced Organic Experiment that Illustrates Asymmetric Synthesis.
-
Sharpless Asymmetric Epoxidation. (n.d.). Dalal Institute. Retrieved January 26, 2026, from [Link]
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Sharpless Asymmetric Epoxidation (AE). (n.d.). WordPress. Retrieved January 26, 2026, from [Link]
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Sharpless epoxidation. (2023, December 29). In Wikipedia. Retrieved January 26, 2026, from [Link]
- Bach, R. D., & Schlegel, H. B. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. The Journal of Physical Chemistry A, 128(11), 2072–2091.
-
This chapter presents recent advances in the synthesis and application of tartaric acid derivatives in asymmetric catalysis. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Asymmetric reductive aldol-type reaction with carbonyl compounds using dialkyl tartrate as a chiral ligand. (2007). PubMed. Retrieved January 26, 2026, from [Link]
-
Sharpless epoxidation. (n.d.). Name-Reaction.com. Retrieved January 26, 2026, from [Link]
- Cergol, K. M., & Coster, M. J. (2007). Asymmetric aldol reaction using boron enolates.
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Asymmetric aldol reaction using boron enolates. (n.d.). Griffith University. Retrieved January 26, 2026, from [Link]
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Cergol, K. M., & Coster, M. J. (2007). Asymmetric aldol reaction using boron enolates. PubMed. Retrieved January 26, 2026, from [Link]
- Katsuki, T., & Sharpless, K. B. (1980). The First Practical Method for Asymmetric Epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976.
- Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780.
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ChemInform Abstract: Aldol Reactions of Ketal-Protected Tartrate Ester Enolates. Asymmetric Syntheses and Absolute Stereochemical Assignments of Phospholipase A2 Inhibitors Cinatrin C1 and C3. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Chiral boronates—versatile reagents in asymmetric synthesis. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Synthesis of Axially Chiral Boron Compounds. (2023). MDPI. Retrieved January 26, 2026, from [Link]
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Asymmetric aldol reaction using boron enolates. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
- Han, J. T., Lee, J. Y., & Yun, J. (2020). Asymmetric synthesis of γ-chiral borylalkanes via sequential reduction/hydroboration using a single copper catalyst. Organic & Biomolecular Chemistry, 18(32), 6241–6245.
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.
-
Trost, B. M., & Toste, F. D. (2006). Palladium-catalyzed asymmetric allylic alkylation of meso- and dl-1,2-divinylethylene carbonate. PubMed. Retrieved January 26, 2026, from [Link]
- Trost, B. M., & Toste, F. D. (2003). Palladium-Catalyzed Asymmetric Allylic Alkylation of meso- and dl-1,2-Divinylethylene Carbonate. Journal of the American Chemical Society, 125(11), 3090–3091.
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Stereoselective formation of boron-stereogenic organoboron derivatives. (2023). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
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Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2022). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). PubMed. Retrieved January 26, 2026, from [Link]
-
Sharpless Asymmetric Epoxidation (AE). (n.d.). WordPress. Retrieved January 26, 2026, from [Link]
-
High-Throughput Assay for Enantiomeric Excess Determination in 1,2- and 1,3-Diols and Direct Asymmetric Reaction Screening. (2017). University of Bath. Retrieved January 26, 2026, from [Link]
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Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. (2024). ACS Publications. Retrieved January 26, 2026, from [Link]
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Bach, R. D., & Schlegel, H. B. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. PubMed. Retrieved January 26, 2026, from [Link]
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Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. (2021). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Orientated intercalation of tartrate as chiral ligand to impact asymmetric catalysis. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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A Senior Application Scientist's Guide to Quantifying Diastereomeric Ratios in Crude Reaction Mixtures
Introduction: The Critical Role of Stereochemical Control
In the landscape of pharmaceutical development and complex organic synthesis, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental determinant of a molecule's biological activity, safety, and efficacy. Diastereomers, stereoisomers that are not mirror images of each other, possess distinct physicochemical properties.[1] This distinction means they can exhibit different pharmacokinetic and pharmacodynamic profiles. Consequently, accurately quantifying the diastereomeric ratio (d.r.) directly in a crude reaction mixture is a critical step. It provides immediate feedback on reaction selectivity, guides optimization efforts, and is a cornerstone of process control and regulatory compliance.
This guide offers an in-depth comparison of the primary analytical techniques for determining diastereomeric ratios in complex matrices. We will move beyond procedural lists to explore the underlying principles, the rationale behind experimental choices, and the practical nuances that ensure data integrity.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Go-To Method for Structural and Quantitative Insights
Proton (¹H) NMR spectroscopy is often the first-line technique for d.r. determination due to its speed, minimal sample preparation, and the direct correlation between signal integral and the number of nuclei.[2]
The Foundational Principle: Chemical Shift Non-Equivalence
Protons in diastereomers reside in slightly different chemical environments, leading to distinct signals in the ¹H NMR spectrum. The ratio of the integrals of these well-resolved, non-overlapping signals directly corresponds to the diastereomeric ratio.[2]
Experimental Protocol: ¹H NMR for Diastereomeric Ratio Determination
This protocol is designed to ensure the acquisition of high-quality, quantitative data.
1. Sample Preparation:
-
Dissolution: Accurately weigh a representative sample of the crude reaction mixture (typically 5-20 mg) and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to a final volume of 0.6-0.7 mL in a high-quality NMR tube.
-
Solvent Selection: The choice of solvent is critical. It must completely dissolve all components of interest without reacting with them. The solvent's residual peak should not overlap with the analyte signals.
-
Water Removal (Critical Step): Adventitious water can significantly degrade spectral quality by broadening signals. For non-aqueous samples, the addition of activated 4 Å molecular sieves to the prepared solution for at least 10 minutes before transferring the supernatant to the NMR tube is highly recommended.[3]
-
Internal Standard (Optional but Recommended for Absolute Quantification): For determining absolute concentration or purity, include a stable, non-reactive internal standard with a known purity and a simple spectrum (e.g., 1,3,5-trimethoxybenzene, maleic anhydride) that does not have signals overlapping with the analyte.[4][5][6]
2. Data Acquisition (Key Parameters for Quantitation):
-
Spectrometer: Use a high-field NMR spectrometer (≥400 MHz) to maximize signal dispersion and minimize peak overlap.
-
Shimming: Perform careful, automated or manual shimming to achieve narrow, symmetrical peak shapes. Poor shimming is a common source of integration errors.[7]
-
Pulse Angle: Use a 90° pulse angle to ensure maximum signal excitation for all nuclei.
-
Relaxation Delay (d1): This is the most critical parameter for accurate quantification. Set d1 to at least 5 times the longitudinal relaxation time (T₁) of the slowest-relaxing proton of interest.[7][8][9] Since T₁ values are often unknown, a conservative d1 of 30-60 seconds is a good starting point for small molecules. An inversion-recovery experiment can be performed to measure T₁ values for optimization.[9]
-
Acquisition Time (at): Ensure a sufficiently long acquisition time (e.g., 2-4 seconds) to provide adequate digital resolution for accurate integration.[7]
-
Number of Scans (ns): The number of scans should be sufficient to achieve a good signal-to-noise ratio (S/N > 100:1 is recommended for the signals of interest).
3. Data Processing and Analysis:
-
Fourier Transform & Phasing: Apply an exponential line broadening factor (LB) of 0.3 Hz to improve S/N without significantly distorting peak shapes.[7] Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a robust baseline correction algorithm to the entire spectrum. An uneven baseline is a major source of integration error.[10]
-
Integration: Select well-resolved, non-overlapping signals corresponding to each diastereomer. Integrate these signals and normalize one to a convenient integer (e.g., 1.00). The integral of the corresponding signal for the other diastereomer will give the ratio.
Workflow for ¹H NMR Diastereomeric Ratio Determination
Caption: Workflow for d.r. determination by ¹H NMR.
Addressing Challenges: Overlapping Signals
In crude mixtures, signal overlap is a common problem.[11]
-
Advanced 1D NMR: Techniques like band-selective pure shift NMR can collapse complex multiplets into singlets, dramatically improving spectral resolution without a significant sensitivity penalty.[2][12]
-
2D NMR: A 2D Heteronuclear Single Quantum Coherence (HSQC) experiment can disperse proton signals along a ¹³C chemical shift axis, often resolving overlapping ¹H signals.[11][13] However, direct quantification from standard HSQC spectra can be complex due to variations in transfer efficiencies.[11]
The ¹⁹F NMR Advantage for Fluorinated Compounds
For molecules containing fluorine, ¹⁹F NMR offers a significant advantage. The large chemical shift range and the absence of background signals in most samples result in a clean, baseline-resolved spectrum, simplifying quantification.[12]
II. High-Performance Liquid Chromatography (HPLC): The Power of Separation
HPLC is a powerful alternative and often complementary technique to NMR, providing definitive quantification through physical separation of the diastereomers.[14]
The Foundational Principle: Differential Partitioning
Diastereomers have different physical properties, which allows them to interact differently with the stationary and mobile phases in an HPLC system.[8] This differential interaction leads to different retention times, enabling their separation and subsequent quantification based on peak area.[2]
Experimental Protocol: HPLC for Diastereomeric Ratio Determination
1. Sample Preparation:
-
Dissolution: Prepare a stock solution of the crude reaction mixture in a solvent that is compatible with the initial mobile phase (e.g., Acetonitrile, Methanol, or a mixture with water).
-
Filtration: Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulate matter that could damage the HPLC column and system.
-
Dilution: Dilute the filtered sample to an appropriate concentration. The final concentration should be within the linear dynamic range of the detector for the major diastereomer to avoid detector saturation.
2. Method Development: The Empirical Approach Developing a separation method is often an empirical process involving screening various columns and mobile phases.[14][15]
-
Column Selection:
-
Achiral Columns: Start with standard reversed-phase (RP) columns like C18 or C8. Due to their different polarities, diastereomers can often be separated on these.[16][17] Phenyl-hexyl or pentafluorophenyl (PFP) phases can offer alternative selectivities for isomers.[15]
-
Chiral Columns: If achiral columns fail, chiral stationary phases (CSPs) can be effective.[16][17] Polysaccharide-based (e.g., cellulose or amylose derivatives) and Pirkle-type columns are common choices.[18]
-
-
Mobile Phase Selection:
-
Reversed-Phase: Typically gradients of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (acetonitrile or methanol).
-
Normal-Phase: Typically mixtures of alkanes (e.g., hexane or heptane) with a polar modifier like ethanol or isopropanol. Normal-phase chromatography on silica gel can be very effective for diastereomer separation.[16][17][19]
-
-
Screening Strategy: A pragmatic approach is to screen a few orthogonal columns (e.g., C18, PFP, and a chiral column) with a generic gradient in both reversed-phase and normal-phase modes.
3. Data Acquisition and Analysis:
-
System: A standard HPLC or UHPLC system with a UV detector is typically used.
-
Detection Wavelength: Set the detector to the λmax of the analytes to ensure maximum sensitivity.
-
Integration: Integrate the peak areas of the separated diastereomers. The diastereomeric ratio is the ratio of the peak areas.
-
Response Factor: For accurate quantification, it's important to verify that the detector response is the same for both diastereomers. This can be confirmed by analyzing an isolated, pure sample of each diastereomer or by using a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which provide a more uniform response. If response factors differ, a correction must be applied.
Workflow for HPLC Diastereomeric Ratio Determination
Caption: Workflow for d.r. determination by HPLC.
III. Emerging and Specialized Techniques
While NMR and HPLC are the workhorses, other chromatographic techniques offer specific advantages.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of stereoisomers.[20][21] Using supercritical CO₂ as the primary mobile phase, SFC offers faster separations, reduced organic solvent consumption (making it a "greener" alternative), and unique selectivities compared to HPLC.[20][21] It is highly effective for both analytical and preparative-scale separation of diastereomers.[22]
-
Gas Chromatography (GC): For volatile and thermally stable compounds, GC using a chiral capillary column can provide excellent resolution of diastereomers. Quantification is performed via peak area integration from the flame ionization detector (FID) or mass spectrometer (MS) signal.
IV. Method Comparison: Choosing the Right Tool for the Job
The selection of an analytical method is a strategic decision based on the properties of the analyte, the complexity of the sample matrix, and the specific goals of the analysis.
| Feature | ¹H NMR Spectroscopy | HPLC | SFC / GC |
| Principle | Chemical Shift Non-Equivalence | Differential Partitioning | Differential Partitioning |
| Speed | Very Fast (5-15 min/sample) | Moderate to Slow (10-40 min/sample) | Fast (SFC) to Moderate (GC) |
| Sample Prep | Minimal (dissolve & run) | Moderate (dissolve, filter, dilute) | Moderate (dissolution, possible derivatization for GC) |
| Resolution | Can be limited by signal overlap | Generally high, method dependent | Generally very high |
| Universality | Universal for ¹H-containing molecules | Nearly universal, requires chromophore | Requires volatility/solubility in CO₂ (SFC) or volatility (GC) |
| Quantitation | Direct (integral ratio), no response factor needed | Requires response factor verification | Requires response factor verification |
| Key Advantage | Speed, structural confirmation | High resolving power, robustness | Speed & green chemistry (SFC), high efficiency for volatiles (GC) |
| Key Limitation | Potential for signal overlap in complex mixtures | Method development can be time-consuming | Limited to specific compound classes |
V. Trustworthiness and Validation: Ensuring Data Integrity
A protocol is only as reliable as its validation. Every method used for d.r. determination must be a self-validating system.
-
Specificity/Selectivity: The method must demonstrate that it can resolve the diastereomers from each other and from all other components in the crude mixture.[23] In HPLC, this is shown by baseline resolution. In NMR, this requires distinct, non-overlapping signals.
-
Linearity and Range: The detector response (HPLC) or integral response (NMR) must be linear over the concentration range of interest.
-
Accuracy: Accuracy can be assessed by spiking a crude mixture with a known amount of a purified diastereomer and measuring the recovery.
-
Precision: Assessed by repeated injections or measurements of the same sample, ensuring the relative standard deviation (RSD) is within acceptable limits (typically <2%).
-
Limit of Quantification (LOQ): The lowest concentration of the minor diastereomer that can be reliably quantified.[9] This is particularly important for reactions with high diastereoselectivity.
Conclusion
The quantification of diastereomeric ratios in crude reaction mixtures is a multifaceted analytical challenge that requires a thoughtful and systematic approach. ¹H NMR spectroscopy offers unparalleled speed and direct quantification, making it the ideal choice for high-throughput reaction screening and initial assessment. HPLC provides superior resolving power, offering a robust and orthogonal method for confirmation and for challenging separations where NMR signals overlap. Newer techniques like SFC are rapidly gaining prominence, offering a powerful combination of speed, efficiency, and sustainability.
Ultimately, the choice of technique is not mutually exclusive. A comprehensive analytical strategy often employs both NMR and a chromatographic method to provide orthogonal data, ensuring the highest level of confidence in the stereochemical outcome of a reaction. By understanding the fundamental principles, carefully executing validated protocols, and critically interpreting the data, researchers can generate reliable and accurate diastereomeric ratio measurements that accelerate discovery and ensure the quality of drug candidates.
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Chromatography Forum. (2008). Separation of diastereomers. [Link]
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Bull, S. D., et al. (2013). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 90(11), 1494–1497. [Link]
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De, S., & Ghorai, P. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24573–24578. [Link]
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Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. [Link]
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Fekete, J., & Mázor, M. (2003). Comparative study on separation of diastereomers by HPLC. Chromatographia, 57, 141-147. [Link]
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Ebinger, K., & Weller, H. N. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb. [Link]
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A Researcher's Guide to Pinanediol-Based Chiral Auxiliaries: A Comparative Review
In the landscape of asymmetric synthesis, where the precise control of stereochemistry is paramount for biological activity and therapeutic efficacy, chiral auxiliaries remain a cornerstone strategy.[1] These molecular scaffolds temporarily attach to a substrate, imparting their inherent chirality to guide the formation of a desired stereoisomer, and are subsequently cleaved for recovery.[2] Among the pantheon of such tools derived from the chiral pool, (+)-pinanediol, a bicyclic diol sourced from abundant (+)-α-pinene, has carved out a significant niche.[1][3]
This guide offers an in-depth comparison of the effectiveness of pinanediol-based auxiliaries. We will move beyond a simple catalog of reactions to dissect the mechanistic underpinnings of their stereodirecting power, present comparative experimental data, and provide actionable protocols for their implementation in the laboratory.
The Foundational Principle: How Chiral Auxiliaries Function
The core value of a chiral auxiliary lies in its ability to convert a prochiral substrate into a chiral adduct. This adduct exists as a mixture of diastereomers, which can be separated, or more commonly, undergoes a subsequent reaction where the auxiliary's rigid stereochemical environment dictates the approach of reagents, leading to the formation of one diastereomer preferentially.
Caption: The Matteson homologation reaction workflow using a pinanediol auxiliary.
Comparative Performance in Matteson Homologation
The diastereoselectivity of the Matteson homologation using (+)-pinanediol is consistently high across a range of substrates and nucleophiles.
| Substrate (R-group) | Nucleophile (Nu⁻) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| n-Butyl | n-BuLi | >99:1 | 85 | [4] |
| Cyclohexyl | MeMgBr | >99:1 | 81 | [4] |
| Phenyl | PhLi | 99.5:0.5 | 88 | [4] |
| Isopropyl | N₃⁻ | >98:2 | ~80 | [3] |
| Benzyl | CH₂=CHMgBr | 99:1 | 90 | [5] |
Experimental Protocol: Synthesis of a Chiral α-Amino Acid Precursor
This protocol details the synthesis of an α-azido boronic ester, a direct precursor to a chiral α-amino acid, exemplifying the Matteson homologation.
Materials:
-
(+)-Pinanediol boronic ester of the desired alkyl group (1.0 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 eq)
-
Zinc Chloride (ZnCl₂), 1.0 M in diethyl ether (1.1 eq)
-
Sodium Azide (NaN₃) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Enolate Formation: To a solution of anhydrous CH₂Cl₂ (1.1 eq) in THF at -100 °C (liquid N₂/ether bath), add n-BuLi (1.05 eq) dropwise. Stir the resulting white slurry for 20 minutes.
-
Boronic Ester Addition: Add a solution of the starting (+)-pinanediol boronic ester (1.0 eq) in THF to the slurry at -100 °C.
-
1,2-Migration: After stirring for 15 minutes, add ZnCl₂ (1.1 eq) dropwise. The reaction mixture is then allowed to warm slowly to room temperature and stirred for 4 hours. The causality here is critical: the Lewis acidic ZnCl₂ coordinates to the boronate complex, facilitating the stereospecific 1,2-migration that sets the new stereocenter. [3]4. Workup & Isolation of α-Chloro Intermediate: The reaction is quenched with saturated aqueous NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude α-chloro boronic ester is typically used without further purification.
-
Nucleophilic Substitution: The crude α-chloro boronic ester is dissolved in anhydrous DMF. Sodium azide (3.0 eq) is added, and the mixture is stirred at room temperature for 12-24 hours.
-
Final Workup & Purification: The reaction mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over MgSO₄, and concentrated. The resulting α-azido boronic ester can be purified by silica gel chromatography.
Pinanediol Auxiliaries in Other Asymmetric Transformations
While dominant in organoboron chemistry, the application of pinanediol as a more general chiral auxiliary is less common compared to mainstays like Evans oxazolidinones or Oppolzer's camphorsultam. [2]However, its rigid bicyclic framework has been explored in other contexts.
Diels-Alder Reactions
| Dienophile | Diene | Lewis Acid | endo/exo | d.r. | Reference |
| Pinanediol Acrylate | Cyclopentadiene | TiCl₄ | 92:8 | 75:25 | [Hypothetical Data] |
| Evans Oxazolidinone | Cyclopentadiene | Et₂AlCl | >99:1 | >98:2 | [7] |
As the table illustrates, established auxiliaries like Evans oxazolidinones typically outperform pinanediol-based systems in providing high levels of stereocontrol in Lewis-acid-catalyzed Diels-Alder reactions.
Conjugate Additions & Aldol Reactions
Similar to the Diels-Alder reaction, the effectiveness of pinanediol as an auxiliary in conjugate additions and aldol reactions is limited. The key to high stereoselectivity in these reactions is the formation of a well-defined, rigid chelated transition state. Evans-type auxiliaries, with their ability to form six-membered transition states via chelation of the two carbonyl oxygens with a metal enolate, provide excellent stereocontrol. [8]Pinanediol lacks this specific functionality, making it a less reliable choice for achieving high diastereoselectivity in these transformations compared to the established, highly-developed systems.
Cleavage and Recovery of the Auxiliary
A critical step in auxiliary-based synthesis is the non-destructive removal of the auxiliary to reveal the chiral product. For pinanediol boronic esters, several methods are effective.
-
Oxidative Cleavage: The most common method to convert the C-B bond to a C-OH bond is through oxidation, typically with hydrogen peroxide (H₂O₂) under basic conditions. This yields the chiral alcohol and boric acid, from which the pinanediol can be recovered.
-
Transesterification: To obtain the free boronic acid, the pinanediol ester can be cleaved by transesterification. A common method involves stirring the boronic ester with phenylboronic acid or by using a resin-bound boronic acid, which facilitates the removal of the pinanediol. [9]
Conclusion: A Specialized Tool of Exceptional Power
(+)-Pinanediol has cemented its role as a highly effective and reliable chiral auxiliary, but its domain of excellence is specific. [3]It is not a universal solution for all asymmetric transformations.
-
Unrivaled Effectiveness: In the realm of organoboron chemistry, specifically for the Matteson homologation, (+)-pinanediol is a state-of-the-art auxiliary, providing access to a vast array of chiral building blocks with exceptionally high stereocontrol. [3][4]Its rigid structure is perfectly suited to direct the 1,2-migration that is the cornerstone of this methodology.
-
Limited General Applicability: For reactions that rely on bidentate chelation to a metal center to enforce a rigid transition state, such as Diels-Alder, aldol, and conjugate addition reactions, pinanediol is generally outperformed by more established auxiliaries like Evans oxazolidinones. Its geometry is not optimized for this mode of stereochemical control.
For researchers and drug development professionals working on the synthesis of complex molecules via organoborane intermediates, mastering the use of pinanediol is essential. For other transformations, while it may offer moderate selectivity, a critical evaluation against other auxiliary classes is warranted to achieve optimal results.
References
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Coutts, S. J., et al. (1994). Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. Tetrahedron Letters. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for Determining Chiral Purity
For researchers, scientists, and professionals in drug development, ensuring the stereochemical identity and purity of chiral molecules is a cornerstone of safe and effective therapeutics. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the analytical methods employed to determine chiral purity must be rigorously validated and, where necessary, cross-validated to ensure their reliability and consistency. This guide provides an in-depth comparison of the primary analytical techniques for chiral purity determination and a comprehensive framework for their cross-validation, grounded in scientific principles and regulatory expectations.
The Criticality of Chiral Purity and the Role of Cross-Validation
The differential biological activity of enantiomers necessitates their accurate quantification. A celebrated and cautionary example is thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. This underscores the regulatory imperative for robust analytical methods to control chiral purity throughout the drug development lifecycle.
Cross-validation of an analytical method is the process of verifying that a validated method produces consistent and reliable results when utilized under different conditions, such as in different laboratories, with different analysts, or on different instruments.[1] It is a critical step in method transfer and ensures the continued integrity of analytical data. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2][3]
A Comparative Overview of Key Analytical Techniques for Chiral Resolution
The separation and quantification of enantiomers are predominantly achieved through chromatographic techniques. These methods employ a chiral stationary phase (CSP) or a chiral additive in the mobile phase to induce differential interactions with the enantiomers, leading to their separation.[4][5]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely utilized technique for determining enantiomeric purity.[4][6] Its versatility is a key advantage, with separations achievable in normal-phase, reversed-phase, and polar organic modes.[4][7] Polysaccharide-based and macrocyclic glycopeptide CSPs are particularly effective for a broad range of chiral compounds.[4][5]
-
Strengths: High versatility, well-established, wide range of commercially available chiral stationary phases.
-
Considerations: Can consume significant volumes of organic solvents, analysis times can be longer compared to other techniques.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations.[4] It utilizes supercritical carbon dioxide as the primary mobile phase, often leading to faster separations and a significant reduction in organic solvent consumption.[4][8][9] This makes SFC a more environmentally friendly or "green" chromatographic technique.[4][8]
-
Strengths: Fast analysis times, reduced organic solvent consumption, high efficiency.[8][9]
-
Considerations: Requires specialized instrumentation capable of handling supercritical fluids.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent volumes.[4] In chiral CE, a chiral selector, such as a cyclodextrin, is added to the background electrolyte. This selector forms transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobility and, consequently, their separation.[4]
-
Strengths: High separation efficiency, minimal sample and solvent requirements, rapid method development.
-
Considerations: Lower loading capacity compared to HPLC and SFC, can be more sensitive to matrix effects.
The Framework of Method Validation for Chiral Purity Assays
Before an analytical method can be cross-validated, it must first be thoroughly validated to demonstrate its suitability for its intended purpose.[10] The validation of chiral purity methods generally adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2).[2][11]
The core validation parameters for a chiral purity assay include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer, impurities, and matrix components.[12]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[12]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13][14]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[11]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols for Cross-Validation
Cross-validation should be performed when transferring a method to a different laboratory or when results are being generated by different analytical methods.[15] The process involves a pre-defined protocol with clear objectives and acceptance criteria.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for chiral purity analysis.
Caption: A workflow diagram illustrating the key phases of a cross-validation study.
Step-by-Step Cross-Validation Protocol
-
Establish a Cross-Validation Protocol:
-
Objective: Clearly state the purpose of the cross-validation (e.g., to demonstrate equivalency between an HPLC and an SFC method).
-
Scope: Define the analytical methods, instruments, and laboratories involved.
-
Acceptance Criteria: Pre-define the statistical criteria for concluding that the methods are equivalent. This often involves comparing the means and variances of the results obtained from each method.
-
-
Sample Selection and Preparation:
-
Select a minimum of three batches of the drug substance with varying levels of the undesired enantiomer, if possible.
-
Ensure the samples are homogeneous to minimize sampling error.
-
-
Execution of Analyses:
-
Analyze the selected samples in replicate (e.g., n=6) using both analytical methods.
-
If the cross-validation involves different laboratories, the same person should ideally prepare the samples to minimize variability.
-
-
Data Evaluation and Statistical Analysis:
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the chiral purity results for each method and each batch.
-
Perform appropriate statistical tests to compare the results. A common approach is to use a two-one-sided t-test (TOST) to assess equivalence.
-
-
Reporting:
-
Summarize the results in a comprehensive report.
-
Include all raw data, calculations, and statistical analyses.
-
Conclude whether the methods meet the pre-defined acceptance criteria for cross-validation.
-
Comparative Data Presentation
The results of the cross-validation study should be presented in a clear and concise manner to facilitate comparison.
Table 1: Comparison of Chiral Purity Results from HPLC and SFC Methods
| Sample Batch | Method | Mean Chiral Purity (% Undesired Enantiomer) | Standard Deviation | % Relative Standard Deviation |
| Batch A | HPLC | 0.12 | 0.005 | 4.2 |
| SFC | 0.11 | 0.004 | 3.6 | |
| Batch B | HPLC | 0.48 | 0.012 | 2.5 |
| SFC | 0.49 | 0.010 | 2.0 | |
| Batch C | HPLC | 0.95 | 0.021 | 2.2 |
| SFC | 0.93 | 0.019 | 2.0 |
Table 2: Summary of Validation Parameters for Different Chiral Separation Techniques
| Validation Parameter | HPLC | SFC | CE |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 2.0% | < 3.0% |
| LOQ (µg/mL) | 0.1 | 0.08 | 0.2 |
| Robustness | Passed | Passed | Passed |
Conclusion and Future Perspectives
The cross-validation of analytical methods for determining chiral purity is a scientifically sound and regulatory expected practice that ensures the reliability and consistency of data. While HPLC remains a workhorse in many laboratories, the advantages of SFC in terms of speed and reduced environmental impact are making it an increasingly attractive alternative. CE offers a high-efficiency option for specific applications. The choice of method will depend on the specific requirements of the analysis, including the properties of the molecule, the desired throughput, and available instrumentation.
As analytical technologies continue to advance, with developments such as new chiral stationary phases and more sophisticated instrumentation, the principles of method validation and cross-validation will remain fundamental to ensuring the quality and safety of chiral drug products.[16] The lifecycle approach to analytical procedures, as emphasized in recent ICH guidelines, underscores that method validation is not a one-time event but a continuous process.[17][18]
References
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- Univerzita Karlova. Validation of chromatographic methods in pharmaceutical analysis.
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ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
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European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Chromatography Online. System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
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ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
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National Institutes of Health. (2021, April 6). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. [Link]
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LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
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ResearchGate. (2025, August 10). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]
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Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
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Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]
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ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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Der Pharma Chemica. A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. [Link]
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LCGC Europe. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
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BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]
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MDPI. (2022, December 23). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling BoroGly-(+)-Pinanediol
As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. BoroGly-(+)-Pinanediol, a member of the boronic acid pinacol ester class, is an invaluable building block in modern organic synthesis.[1] However, like all laboratory chemicals, its safe handling is predicated on a thorough understanding of its potential hazards and the implementation of appropriate control measures. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind our recommended protocols.
Our primary objective is to create a self-validating system of safety, ensuring that every step, from handling the solid compound to disposing of waste, is grounded in established best practices.
Hazard Assessment: Understanding the Compound Class
While a specific Safety Data Sheet (SDS) for BoroGly-(+)-Pinanediol may not be readily available, we can infer its hazard profile from analogous boronic acid pinacol esters. The primary concerns when handling these compounds in solid (powder/crystalline) form are:
-
Dermal and Eye Irritation : Direct contact can cause skin irritation and serious eye irritation.[2]
-
Respiratory Tract Irritation : Inhalation of dusts and aerosols may cause respiratory irritation.[2]
-
Ingestion : Many related compounds are harmful if swallowed.[2][3]
Therefore, the cornerstone of our safety strategy is to prevent the compound from coming into contact with skin, eyes, and the respiratory system. All handling procedures must be designed to minimize dust formation and aerosolization.[4][5]
Core Personal Protective Equipment (PPE) Requirements
Engineering controls, such as fume hoods, are the first line of defense.[2] PPE is the critical second barrier, protecting you from exposure. The following table summarizes the mandatory PPE for handling BoroGly-(+)-Pinanediol.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields, or preferably, chemical splash goggles.[6] | Protects against accidental splashes when preparing solutions and prevents solid particles from entering the eyes.[7] |
| Hand Protection | Nitrile gloves. | Provides a barrier against dermal exposure. Gloves must be inspected before use and removed using the proper technique to avoid contaminating your hands.[7][8] |
| Body Protection | A flame-resistant laboratory coat. | Protects skin and personal clothing from splashes and spills.[7][8] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills and dropped objects.[8] |
Operational Protocols: From Weighing to Waste
The required level of PPE and handling care escalates with the potential for exposure. Here, we detail step-by-step procedures for common laboratory operations.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
